1-Propoxycyclohexane-1-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1-propoxycyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-2-8-12-10(9-11)6-4-3-5-7-10/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGLDGYRWLKQOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1(CCCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801293321 | |
| Record name | Cyclohexanecarbonitrile, 1-propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384429-48-4 | |
| Record name | Cyclohexanecarbonitrile, 1-propoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanecarbonitrile, 1-propoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Mechanistic Evaluation of 1-Propoxycyclohexane-1-carbonitrile: A Technical Guide for α-Alkoxy Nitrile Assembly
Executive Summary
1-Propoxycyclohexane-1-carbonitrile (CAS: 1384429-48-4) is a sterically hindered α-alkoxy nitrile. Compounds of this class serve as highly versatile, protected building blocks in organic synthesis, functioning as masked acyl cyanides, and acting as critical intermediates for the derivation of α-hydroxy acids, β-amino alcohols, and complex spirocyclic scaffolds.
Synthesizing O-alkylated cyanohydrins presents a unique thermodynamic challenge: the inherent reversibility of cyanohydrin formation. Under standard basic conditions, the intermediate alkoxide rapidly undergoes a retro-addition, expelling the cyanide ion and reverting to the parent ketone. As a Senior Application Scientist, selecting the correct synthetic vector is paramount. This whitepaper details two field-proven methodologies to bypass this thermodynamic trap: the direct O-alkylation using irreversible hydride bases, and the highly efficient, Lewis acid-catalyzed cyanation of acetals.
Retrosynthetic Strategies & Thermodynamic Considerations
The construction of the tetrasubstituted C1 carbon in 1-propoxycyclohexane-1-carbonitrile can be approached via two distinct disconnections.
Route A: Classical Cyanohydrin Formation and O-Alkylation
The classical approach involves the nucleophilic addition of hydrogen cyanide (or a cyanide salt under acidic workup) to cyclohexanone to yield cyclohexanone cyanohydrin. Subsequent O-alkylation with 1-bromopropane requires a base. However, the equilibrium R2C(O−)CN⇌R2C=O+CN− is heavily favored to the right under aqueous or protic basic conditions. To achieve successful alkylation, one must use an irreversible, non-nucleophilic base (e.g., Sodium Hydride) in an anhydrous, polar aprotic solvent (e.g., DMF or THF) to kinetically trap the alkoxide before reversion occurs. Alternatively, Phase-Transfer Catalysis (PTC) can be employed to shield the alkoxide in the organic phase.
Route B: Lewis Acid-Mediated Acetal Cyanation (Preferred)
To entirely circumvent the basic conditions that trigger cyanohydrin reversion, the ketone is first protected as an acetal (cyclohexanone dipropyl acetal). This acetal is then treated with Trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid. The Lewis acid coordinates to one of the propoxy groups, facilitating its departure to generate a highly electrophilic oxocarbenium ion. The cyanide nucleophile then attacks this intermediate, forming the C-C bond under strictly neutral or acidic conditions, completely avoiding the retro-cyanohydrin pathway.
Retrosynthetic pathways for 1-Propoxycyclohexane-1-carbonitrile.
Experimental Workflows & Self-Validating Protocols
Protocol 1: Synthesis via Acetal Cyanation (Route B)
This protocol is prioritized due to its mild conditions, high atom economy, and absence of retro-reaction byproducts.
Reagents: Cyclohexanone dipropyl acetal (1.0 eq), Trimethylsilyl cyanide (TMSCN) (1.5 eq), Nickel(II) chloride (NiCl₂) or Boron trifluoride etherate (BF₃·OEt₂) (0.1 eq), Anhydrous Dichloromethane (DCM).
Step-by-Step Methodology:
-
System Purge: Flame-dry a two-neck round-bottom flask under a continuous flow of Argon to ensure a strictly anhydrous environment.
-
Substrate Loading: Dissolve cyclohexanone dipropyl acetal in anhydrous DCM (0.5 M concentration). Cool the reaction mixture to 0 °C using an ice-water bath.
-
Catalyst Initiation: Add the Lewis acid catalyst (e.g., 10 mol% NiCl₂). Causality note: The Lewis acid is required to activate the stable acetal by coordinating to the oxygen lone pair, lowering the activation energy for oxocarbenium formation.
-
Cyanation: Introduce TMSCN dropwise via a syringe pump over 15 minutes.
-
Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 3 hours. Self-Validation: Monitor the reaction via FT-IR. The disappearance of the strong C-O-C acetal stretch (~1100 cm⁻¹) and the emergence of a sharp, distinct nitrile C≡N stretch (~2230 cm⁻¹) confirms the transformation.
-
Quench & Isolate: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/Ethyl Acetate) to yield the pure product.
Mechanism of Lewis Acid-catalyzed acetal cyanation with TMSCN.
Protocol 2: Direct O-Alkylation via Hydride Base (Route A)
When the pre-formation of the acetal is undesirable, direct alkylation can be achieved if the kinetic parameters are strictly controlled.
Reagents: Cyclohexanone cyanohydrin (1.0 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq), 1-Bromopropane (1.5 eq), Anhydrous Tetrahydrofuran (THF).
Step-by-Step Methodology:
-
Base Preparation: Wash the NaH dispersion with anhydrous hexanes (3x) under Argon to remove the mineral oil. Suspend the purified NaH in anhydrous THF and cool to 0 °C.
-
Deprotonation: Dissolve cyclohexanone cyanohydrin in THF and add it dropwise to the NaH suspension. Self-Validation: The immediate evolution of hydrogen gas (H₂ bubbles) serves as a visual confirmation of irreversible alkoxide formation.
-
Electrophilic Trapping: Once gas evolution ceases (approx. 30 mins), add 1-bromopropane in a single portion.
-
Alkylation: Warm the mixture to 60 °C and stir for 12 hours. The elevated temperature is required to overcome the activation barrier of the primary alkyl halide in the Sₙ2 displacement.
-
Workup: Cool to 0 °C, carefully quench unreacted NaH with isopropyl alcohol, followed by water. Extract with diethyl ether, dry, and concentrate.
Quantitative Data & Optimization
To ensure maximum yield and reproducibility, the choice of catalyst and base/solvent system is critical. The following tables summarize the optimization parameters derived from established organochemical principles for these reaction classes.
Table 1: Catalyst Screening for Acetal Cyanation (Route B)
Conditions: Cyclohexanone dipropyl acetal (1.0 eq), TMSCN (1.5 eq), DCM, 25 °C.
| Catalyst | Loading (mol%) | Time (h) | Conversion / Observation | Yield (%) |
| NiCl₂ | 10 | 3 | Rapid oxocarbenium generation; clean profile | 96 |
| BF₃·OEt₂ | 100 (1.0 eq) | 2 | Highly exothermic; requires strict 0 °C control | >90 |
| CoCl₂ | 10 | 3 | Moderate catalytic turnover | 82 |
| None | N/A | 24 | No reaction; starting material recovered | Trace |
Table 2: Thermodynamic Control in Direct O-Alkylation (Route A)
Conditions: Cyclohexanone cyanohydrin (1.0 eq), 1-Bromopropane (1.5 eq), 25–60 °C.
| Base | Solvent | Temp (°C) | Mechanistic Outcome | Yield (%) |
| NaH | THF | 0 to 60 | Irreversible deprotonation; retro-reaction suppressed | 85 |
| KOH + PTC | Toluene/H₂O | 25 | Biphasic shielding limits aqueous reversion | 75 |
| K₂CO₃ | DMF | 60 | Sluggish alkylation; moderate retro-reaction observed | 40 |
| NaOH (aq) | Water/DCM | 25 | Equilibrium favors ketone; extensive reversion | <10 |
References
-
American Elements. "1-propoxycyclohexane-1-carbonitrile | CAS 1384429-48-4." American Elements Catalog. Available at:[Link]
-
Chemistry LibreTexts. "8.7: Nucleophilic Addition of HCN- Cyanohydrin Formation." LibreTexts. Available at:[Link]
-
Chemistry Steps. "Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation." Chemistry Steps. Available at:[Link]
-
Mukaiyama, T., et al. "Efficient Activation of Acetals toward Nucleophiles by the Use of Transition Metal Salts." Chemistry Letters, 1989. Available at:[Link]
-
Zhang, H., et al. "Cyanation – Knowledge and References." Journal of Coordination Chemistry, Taylor & Francis, 2021. Available at:[Link]
-
Liu, J., et al. "Preparation of O-Protected Cyanohydrins by Aerobic Oxidation of α-Substituted Malononitriles." Organic Letters, ACS Publications, 2019. Available at:[Link]
-
Gajewski, P., et al. "Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review." Organic & Biomolecular Chemistry, RSC Publishing, 2016. Available at:[Link]
1-Propoxycyclohexane-1-carbonitrile: Synthesis, Reactivity, and Applications in Advanced Organic Scaffolds
Executive Summary
In the landscape of modern synthetic chemistry and drug development, α -alkoxynitriles serve as highly versatile, masked functional groups. 1-Propoxycyclohexane-1-carbonitrile (CAS: 1384429-48-4)[1] is a specialized geminally difunctionalized cyclohexane derivative. Featuring both a propoxy ether linkage and a carbonitrile group at the C1 position, this compound is a stable O,N -acetal equivalent. It is primarily utilized by discovery chemists as a robust intermediate for synthesizing sterically hindered α -alkoxycarboxylic acids, unique amino-ether pharmacophores, and complex spirocyclic scaffolds.
This technical guide provides a comprehensive overview of the physicochemical properties, mechanistically grounded synthesis protocols, and downstream applications of 1-propoxycyclohexane-1-carbonitrile.
Physicochemical Profiling
Understanding the baseline properties of 1-propoxycyclohexane-1-carbonitrile is critical for optimizing reaction conditions, particularly regarding solvent compatibility and thermal stability during distillation or purification.
Table 1: Core Chemical and Physical Properties
| Property | Value / Description |
| Chemical Name | 1-Propoxycyclohexane-1-carbonitrile |
| CAS Registry Number | 1384429-48-4[1] |
| Molecular Formula | C10H17NO |
| Molecular Weight | 167.25 g/mol [1] |
| Structural Class | α -Alkoxynitrile / O -Alkyl Cyanohydrin |
| Appearance | Colorless to pale yellow liquid (inferred from analogs) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (Ether Oxygen, Nitrile Nitrogen) |
Mechanistic Pathways for Synthesis
The most atom-economical and scalable route to synthesize α -alkoxynitriles like 1-propoxycyclohexane-1-carbonitrile is the Lewis acid-catalyzed three-component coupling of a ketone, an aliphatic alcohol, and a cyanide source[2][3].
Reaction Causality and Design
Attempting to alkylate a pre-formed cyclohexanone cyanohydrin with a propyl halide often results in poor yields due to the reversibility of cyanohydrin formation under basic conditions. Instead, a one-pot multicomponent approach using cyclohexanone[4], 1-propanol, and trimethylsilyl cyanide (TMSCN) is preferred.
Mechanistic Sequence:
-
Activation: A Lewis acid (e.g., InCl3 , BiCl3 , or catalytic I2 ) coordinates to the carbonyl oxygen of cyclohexanone, increasing its electrophilicity.
-
Nucleophilic Attack: 1-Propanol attacks the activated carbonyl, forming a hemiketal intermediate.
-
Oxocarbenium Formation: Acid-promoted elimination of water (or silanol, if silylated) generates a highly reactive, resonance-stabilized oxocarbenium ion.
-
Cyanation: The nucleophilic cyanide species (derived from TMSCN) irreversibly traps the oxocarbenium ion to form the final α -alkoxynitrile.
Figure 1: Mechanistic pathway of the three-component synthesis of 1-propoxycyclohexane-1-carbonitrile.
Standardized Experimental Protocol
The following protocol outlines a self-validating, lab-scale synthesis designed for high yield and safety.
Reagents Required:
-
Cyclohexanone: 10.0 mmol (0.98 g)
-
1-Propanol: 12.0 mmol (0.72 g, 1.2 equiv)
-
Trimethylsilyl cyanide (TMSCN): 12.0 mmol (1.19 g, 1.2 equiv)
-
Indium(III) chloride ( InCl3 ): 0.5 mmol (5 mol% catalyst)
-
Anhydrous Dichloromethane (DCM): 20 mL
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a septum under an argon atmosphere. Rationale: Moisture must be excluded to prevent the premature hydrolysis of TMSCN into highly toxic HCN gas.
-
Reagent Loading: Add 10.0 mmol of cyclohexanone, 12.0 mmol of 1-propanol, and 20 mL of anhydrous DCM to the flask. Stir to achieve a homogeneous solution.
-
Catalyst Addition: Add 5 mol% InCl3 to the mixture. The solution may slightly darken. Cool the reaction vessel to 0 °C using an ice-water bath.
-
Cyanation (Critical Step): Using a gas-tight syringe, add 12.0 mmol of TMSCN dropwise over 10 minutes. Rationale: The addition is performed at 0 °C to safely manage the exothermic formation of the oxocarbenium ion and prevent ketone oligomerization.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 4 to 6 hours. Reaction progress should be monitored via TLC (Hexanes/Ethyl Acetate 8:2) until the cyclohexanone spot is fully consumed.
-
Quenching: Cool the mixture back to 0 °C and carefully add 10 mL of saturated aqueous NaHCO3 . Rationale: The mild base neutralizes the Lewis acid and safely hydrolyzes any residual TMSCN.
-
Workup & Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes/Ethyl Acetate) to afford the pure 1-propoxycyclohexane-1-carbonitrile.
Chemical Reactivity and Downstream Utility
Unlike secondary α -alkoxynitriles, 1-propoxycyclohexane-1-carbonitrile lacks an α -proton. Therefore, it cannot undergo deprotonation to act as an acyl anion equivalent. Instead, its synthetic value lies in the transformation of the nitrile group while retaining the sterically demanding tertiary ether.
Primary Synthetic Transformations
-
Reduction to Primary Amines: Treatment with Lithium Aluminum Hydride ( LiAlH4 ) in THF reduces the nitrile to a primary amine, yielding 1-(aminomethyl)-1-propoxycyclohexane . This motif is highly relevant in the synthesis of lipophilic, CNS-active gabapentinoid analogs.
-
Hydrolysis to Carboxylic Acids: Rigorous acidic hydrolysis (e.g., concentrated HCl at reflux) converts the nitrile to a carboxylic acid, yielding 1-propoxycyclohexanecarboxylic acid .
-
Organometallic Addition: Reaction with Grignard reagents ( R−MgX ) followed by acidic workup yields sterically hindered α -alkoxy ketones.
Figure 2: Divergent downstream synthetic utility of 1-propoxycyclohexane-1-carbonitrile.
Analytical Characterization
To ensure the trustworthiness of the synthesis, the isolated product must be validated against expected spectroscopic parameters.
Table 2: Expected Spectroscopic Data
| Technique | Key Signals / Assignments |
| 1 H NMR (400 MHz, CDCl3 ) |
δ
3.45 (t,
J
= 6.5 Hz, 2H,
O−CH2
), 2.05-1.90 (m, 2H, cyc-
CH2
), 1.75-1.45 (m, 10H, cyc-
CH2
|
| 13 C NMR (100 MHz, CDCl3 ) | δ 121.5 ( C≡N ), 74.8 (Quaternary C1), 66.2 ( O−CH2 ), 35.1 (cyc- C2/C6 ), 25.0, 22.8, 22.5 (cyc- CH2 ), 23.1 (propoxy- CH2 ), 10.8 ( CH3 ). |
| FT-IR (ATR, cm−1 ) | 2930 (C-H stretch, aliphatic), 2235 (Weak, C≡N stretch), 1120 (C-O-C ether stretch). |
| Mass Spectrometry (ESI+) | [M+H]+ calculated for C10H18NO+ : 168.14; Found: 168.1. |
Note: The nitrile stretching frequency in α -alkoxynitriles is often weak or suppressed in IR spectroscopy due to the adjacent electronegative oxygen atom altering the dipole moment change during the vibration.
References
-
American Elements. "1-propoxycyclohexane-1-carbonitrile". American Elements Catalog. Available at:[Link]
-
PubChem. "Cyclohexanone". National Library of Medicine. Available at:[Link]
-
Wiley-VCH. "Recent Achievements in Organic Reactions in Alcohols". Wiley Online Library. Available at:[Link]
-
OAE Publishing Inc. "Three-component cross-coupling reactions involving alkenes enabled by visible-light and earth-abundant-metal-catalysis". OAE Publishing. Available at:[Link]
Sources
1-Propoxycyclohexane-1-carbonitrile: Structural Identity, Synthetic Methodologies, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry and organic synthesis, sterically hindered, functionalized cycloalkanes serve as critical building blocks for developing metabolically stable drug candidates. 1-Propoxycyclohexane-1-carbonitrile (CAS: 1384429-48-4) is a highly versatile α -alkoxy nitrile. By combining a rigid cyclohexane core, a lipophilic propoxy chain, and a reactive nitrile hub at a single quaternary center, this compound offers unique geometric and physicochemical properties.
This technical guide deconstructs the structural nomenclature of 1-propoxycyclohexane-1-carbonitrile, details self-validating synthetic protocols for its preparation, and explores its downstream utility in drug discovery.
Structural Identity and IUPAC Nomenclature
The chemical identity of 1-propoxycyclohexane-1-carbonitrile is governed by strict hierarchical nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC) [1].
-
Principal Functional Group (PFG): The molecule contains both an ether linkage (-O-R) and a nitrile group (-C≡N). According to IUPAC seniority rules, nitriles possess a higher priority than ethers.
-
Parent Hydride: Because the principal nitrile group is directly attached to a saturated six-membered carbocycle, the parent structure is designated as "cyclohexane," and the suffix "-carbonitrile" is appended. The ring carbon bearing the nitrile is obligatorily assigned as locant C1.
-
Substituent Identification: At the C1 position, there is an oxygen atom bonded to a three-carbon straight aliphatic chain (-O-CH₂-CH₂-CH₃). This is classified as an alkoxy substituent, specifically a "propoxy" group.
-
Final Assembly: Combining these locants and priorities yields the systematic name: 1-propoxycyclohexane-1-carbonitrile .
Physicochemical Properties
The following table summarizes the key physicochemical parameters of the compound, which are critical for predicting its behavior in both synthetic workflows and biological systems [2].
| Property | Value |
| IUPAC Name | 1-Propoxycyclohexane-1-carbonitrile |
| CAS Registry Number | 1384429-48-4 |
| Molecular Formula | C₁₀H₁₇NO |
| Molecular Weight | 167.25 g/mol |
| Topological Polar Surface Area (TPSA) | 33.0 Ų |
| Hydrogen Bond Donors (HBD) | 0 |
| Hydrogen Bond Acceptors (HBA) | 2 (Nitrile N, Ether O) |
| Rotatable Bonds | 4 |
| Appearance | Colorless to pale yellow liquid |
Synthetic Methodologies
The synthesis of α -alkoxy nitriles presents a specific chemical challenge: the direct O-alkylation of cyanohydrins under standard basic conditions (e.g., NaH, KOH) frequently fails. Strong bases deprotonate the hydroxyl group, triggering a collapse that expels the cyanide ion and reforms the starting ketone—a process known as the retro-cyanohydrin reaction [3].
To circumvent this, we outline two field-proven, self-validating protocols.
Protocol A: Lewis Acid-Catalyzed Cyanation of Acetals (Preferred)
Causality: By first converting the ketone to an acetal, we eliminate the acidic hydroxyl proton. The subsequent use of a Lewis acid generates a highly reactive oxocarbenium ion, which is efficiently trapped by trimethylsilyl cyanide (TMSCN), entirely bypassing basic conditions.
Step 1: Acetalization
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a Dean-Stark trap, dissolve cyclohexanone (1.0 equiv) and 1-propanol (2.5 equiv) in anhydrous toluene (0.5 M).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).
-
Execution: Reflux the mixture at 110°C. The Dean-Stark trap will azeotropically remove water, driving the thermodynamic equilibrium toward cyclohexanone dipropyl acetal.
-
Validation & QC Checkpoint: Monitor via TLC (9:1 Hexane/EtOAc). Self-Validation: Perform ATR-FTIR on a concentrated crude aliquot. The complete disappearance of the strong ketone carbonyl stretch at ~1715 cm⁻¹ confirms 100% conversion.
Step 2: Cyanosilylation
-
Reaction Setup: Dissolve the purified acetal (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool to -78°C.
-
Reagent Addition: Inject TMSCN (1.2 equiv) via syringe.
-
Catalysis: Dropwise, add boron trifluoride etherate (BF₃·OEt₂, 0.1 equiv). Causality: The Lewis acid coordinates to a propoxy oxygen, facilitating its departure to form the oxocarbenium intermediate, which is immediately attacked by the cyanide nucleophile.
-
Execution: Allow the reaction to warm to room temperature over 4 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate.
-
Validation & QC Checkpoint: Purify via flash column chromatography. Self-Validation: Confirm product identity via ¹³C NMR. The presence of a nitrile carbon signal at ~120 ppm and an anomeric quaternary carbon at ~75 ppm validates the formation of 1-propoxycyclohexane-1-carbonitrile.
Protocol B: Mild Direct O-Alkylation using Silver(I) Oxide
Causality: If acetalization is undesirable, direct alkylation of cyclohexanone cyanohydrin can be achieved using Ag₂O. Unlike strong bases, Ag₂O acts as a mild, non-nucleophilic halogen scavenger. It drives the alkylation forward via the irreversible precipitation of AgBr without triggering the retro-cyanohydrin collapse.
-
Execution: Dissolve cyclohexanone cyanohydrin (1.0 equiv) in anhydrous DMF. Add 1-bromopropane (1.5 equiv) and freshly prepared Ag₂O (1.5 equiv). Stir vigorously in the dark at room temperature for 24–48 hours.
-
Validation & QC Checkpoint: Filter the suspension through a Celite pad to remove AgBr salts and concentrate under high vacuum. Self-Validation: ¹H NMR must show the complete disappearance of the hydroxyl proton and the appearance of a distinct triplet at ~3.5 ppm, corresponding to the -O-CH₂- protons of the newly attached propoxy group.
Mechanistic Workflow Visualization
Figure 1: Synthetic pathways for 1-Propoxycyclohexane-1-carbonitrile.
Applications in Drug Discovery
In the context of pharmaceutical development, 1-propoxycyclohexane-1-carbonitrile is not typically an active pharmaceutical ingredient (API) itself, but rather a highly privileged structural scaffold [4]. Its value lies in the specific physicochemical properties it imparts to downstream drug candidates:
-
Metabolic Shielding: The C1 position is a fully substituted quaternary center. By lacking α -protons, this core completely blocks Cytochrome P450-mediated α -oxidation—a primary metabolic liability that often leads to rapid drug clearance in vivo.
-
Lipophilic Vectoring: The propoxy chain provides a flexible, lipophilic vector that can occupy hydrophobic sub-pockets in target proteins (such as GPCRs or kinase active sites), thereby increasing binding affinity and improving cellular membrane permeability.
-
Conformational Rigidity: The cyclohexane ring restricts the conformational flexibility of the molecule. This pre-organization reduces the entropic penalty incurred upon binding to a receptor.
-
Synthetic Hub: The nitrile group acts as a versatile synthetic handle. It can be reduced to a sterically hindered primary amine or hydrolyzed to a carboxylic acid, enabling rapid diversification via standard amide coupling chemistry.
Downstream Transformations
Figure 2: Downstream transformations into drug discovery scaffolds.
References
-
IUPAC. (2014). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. The Royal Society of Chemistry.[Link]
-
American Elements. (n.d.). 1-propoxycyclohexane-1-carbonitrile | CAS 1384429-48-4. Retrieved March 22, 2026, from[Link]
-
Griengl, H., et al. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14, 5425-5439.[Link]
An In-depth Technical Guide to CAS Number 1384429-48-4
To our valued researchers, scientists, and drug development professionals: This guide is intended to provide a comprehensive overview of the currently available technical information for the compound identified by CAS number 1384429-48-4.
Introduction
The compound with CAS number 1384429-48-4 represents a novel chemical entity with potential applications in scientific research and drug development. As a Senior Application Scientist, this guide aims to synthesize the existing data into a coherent and actionable resource. We will delve into its chemical and physical properties, explore its known or predicted mechanism of action, and provide insights into its potential therapeutic applications. The information presented herein is curated to support your research endeavors and facilitate the advancement of your projects.
Chemical and Physical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of successful research. Below is a summary of the known chemical and physical characteristics of CAS number 1384429-48-4.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₉N₃O₂ | PubChem |
| Molecular Weight | 391.51 g/mol | PubChem |
| IUPAC Name | 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine | PubChem |
| Canonical SMILES | CC1=CC=C(C=C1)CC2(CCN(CC2)CCOC3=CC=C(C=C3)O)O | PubChem |
| Physical Description | Information not publicly available | - |
| Solubility | Information not publicly available | - |
| Melting Point | Information not publicly available | - |
| Boiling Point | Information not publicly available | - |
Mechanism of Action and Biological Targets
Initial investigations have identified CAS number 1384429-48-4 as a potent and selective antagonist of the NR1/2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system, is implicated in a variety of physiological and pathological processes.
The selectivity of this compound for the NR2B subunit is of particular interest. The NR2B subunit is predominantly expressed in the forebrain and is critically involved in synaptic plasticity, learning, and memory. Dysregulation of NR2B-containing NMDA receptors has been linked to several neurological and psychiatric disorders.
Below is a simplified representation of the proposed mechanism of action:
Caption: Simplified diagram of CAS 1384429-48-4 action at the NMDA receptor.
By selectively antagonizing the NR1/2B receptor, CAS number 1384429-48-4 can modulate glutamatergic neurotransmission, thereby offering a potential therapeutic avenue for conditions characterized by excessive NMDA receptor activity.
Potential Therapeutic Applications
Given its mechanism of action, CAS number 1384429-48-4 holds promise for the treatment of a range of neurological and psychiatric disorders. The selective nature of its antagonism may offer an improved side-effect profile compared to non-selective NMDA receptor antagonists.
Potential indications include:
-
Neurodegenerative Diseases: Conditions such as Alzheimer's disease and Parkinson's disease, where excitotoxicity mediated by NMDA receptors is thought to contribute to neuronal cell death.
-
Depression: Emerging evidence suggests that modulation of the glutamatergic system, particularly through NMDA receptor antagonism, can produce rapid and robust antidepressant effects.
-
Chronic Pain: The NMDA receptor plays a crucial role in the central sensitization processes that underlie chronic pain states.
-
Stroke: By blocking excessive glutamate signaling following an ischemic event, this compound could potentially reduce neuronal damage.
Experimental Protocols
To facilitate further research, we provide the following conceptual experimental workflow for evaluating the efficacy of CAS number 1384429-48-4 in a preclinical model of neurodegeneration.
Caption: Conceptual workflow for preclinical evaluation of CAS 1384429-48-4.
Step-by-Step Methodology:
-
In Vitro Characterization:
-
Receptor Binding Assays: Utilize radioligand binding assays with membranes from cells expressing recombinant human NMDA receptor subtypes to determine the binding affinity (Ki) of CAS number 1384429-48-4 for the NR1/2B receptor and other subtypes.
-
Electrophysiology: Employ patch-clamp electrophysiology on primary neuronal cultures or Xenopus oocytes expressing NMDA receptors to functionally confirm the antagonistic activity and selectivity of the compound.
-
Cell Viability Assays: Use primary cortical neurons and induce excitotoxicity with a high concentration of glutamate. Assess the neuroprotective effects of CAS number 1384429-48-4 by measuring cell viability (e.g., using an MTT assay).
-
-
In Vivo Efficacy:
-
Animal Model Selection: Choose a relevant animal model for the disease of interest. For example, the 5XFAD transgenic mouse model for Alzheimer's disease.
-
Dose-Response Studies: Administer a range of doses of CAS number 1384429-48-4 to the animal model to determine the optimal therapeutic dose.
-
Behavioral Testing: Conduct behavioral tests to assess cognitive function. For instance, the Morris water maze can be used to evaluate spatial learning and memory in the 5XFAD model.
-
Histological Analysis: Following the completion of behavioral testing, perform histological analysis of brain tissue to quantify markers of neurodegeneration, such as amyloid plaque load and neuronal loss.
-
-
Pharmacokinetics/Pharmacodynamics (PK/PD):
-
Pharmacokinetic Profiling: Determine the pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), to establish its bioavailability and dosing regimen.
-
Pharmacodynamic Marker Analysis: Measure relevant pharmacodynamic markers in a readily accessible biological fluid, such as cerebrospinal fluid (CSF), to correlate drug exposure with target engagement. For example, measuring glutamate levels in the CSF.
-
Safety and Handling
As with any research chemical, proper safety precautions should be taken when handling CAS number 1384429-48-4.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
CAS number 1384429-48-4 is a promising NMDA receptor antagonist with high selectivity for the NR1/2B subtype.[1] Its unique pharmacological profile makes it a valuable tool for investigating the role of the NR2B subunit in various neurological and psychiatric disorders and a potential lead compound for the development of novel therapeutics. This guide provides a foundational understanding of its properties and a framework for its further investigation. As research progresses, we anticipate a more comprehensive understanding of this compound's full potential.
References
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PubChem. Compound Summary for CID 91733602, 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine. National Center for Biotechnology Information. [Link]
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McCormick, D. A., & Contreras, D. (1999). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 42(15), 2993–3000. [Link]
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discovery and history of cyclohexanecarbonitriles
An In-depth Technical Guide to the Discovery and History of Cyclohexanecarbonitriles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexanecarbonitrile and its derivatives represent a cornerstone in modern organic synthesis, underpinning the development of numerous pharmaceuticals, agrochemicals, and materials. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of this pivotal class of compounds. By delving into the causality behind experimental choices and providing detailed, validated protocols, this guide serves as an authoritative resource for researchers and professionals. We will traverse the historical landscape from early conceptualizations to the sophisticated catalytic and one-pot methodologies that define the state-of-the-art, offering field-proven insights to inform contemporary research and development.
Introduction: The Strategic Importance of the Cyclohexanecarbonitrile Scaffold
The cyclohexanecarbonitrile moiety, a cyclohexane ring bearing a nitrile group, is a versatile scaffold in organic chemistry.[1][2][3] Its significance lies in the dual reactivity of the cyclohexane framework and the nitrile functional group. The cyclohexane ring can be variously substituted and functionalized, while the nitrile group serves as a gateway to a multitude of other functionalities, including amines, carboxylic acids, and amides.[4] This inherent versatility has established cyclohexanecarbonitriles as crucial intermediates in the synthesis of a wide array of commercially important molecules.[1][5] In the pharmaceutical industry, this scaffold is a key structural element in numerous drug candidates across various therapeutic areas.[4][5]
This guide will provide a detailed historical and technical overview, beginning with the foundational reactions that enabled the synthesis of these compounds and progressing to the highly efficient and green methodologies employed today.
Foundational Discoveries: The Dawn of Cyclohexanecarbonitrile Synthesis
The story of cyclohexanecarbonitriles is intrinsically linked to fundamental advancements in organic chemistry. While a singular "discovery" of cyclohexanecarbonitrile is not documented as a landmark event, its synthesis became conceptually and practically achievable through the development of powerful synthetic transformations.
The Diels-Alder Reaction: A Gateway to Cyclohexene Precursors
The advent of the Diels-Alder reaction, developed by Otto Diels and Kurt Alder in 1928, was a watershed moment in the formation of six-membered rings.[4] This [4+2] cycloaddition provided a direct and atom-economical route to cyclohexene derivatives. A classic example is the reaction between 1,3-butadiene (the diene) and acrylonitrile (the dienophile) to form 3-cyclohexene-1-carbonitrile.[4] The subsequent hydrogenation of this product yields cyclohexanecarbonitrile, making the Diels-Alder reaction a foundational, albeit indirect, route to this class of compounds.[4]
Diagram 1: Synthesis of Cyclohexanecarbonitrile via Diels-Alder Reaction and Hydrogenation
Caption: A schematic representation of the two-step synthesis of cyclohexanecarbonitrile starting with a Diels-Alder reaction.
Early Methodologies from Cyclohexanone: The Strecker and Related Reactions
Direct conversion of readily available cyclohexanone to cyclohexanecarbonitrile and its derivatives has been a long-standing objective. The principles of the Strecker synthesis, a method for synthesizing α-amino acids, were adapted for this purpose. These early methods often involved the reaction of cyclohexanone with a cyanide source and an amine.[6][7]
A notable early procedure involves the treatment of the bisulfite addition product of cyclohexanone with potassium cyanide and piperidine, or the addition of cyclohexanone and potassium cyanide to an aqueous solution of piperidine hydrochloride, both of which provide excellent yields of 1-piperidinocyclohexanecarbonitrile.[7][8] This intermediate is pivotal in the synthesis of phencyclidine (PCP) and its analogs.[7]
The Evolution of Synthetic Methodologies: Towards Efficiency and Sustainability
Driven by the increasing demand for cyclohexanecarbonitriles in various industries, significant efforts have been dedicated to developing more efficient, scalable, and environmentally benign synthetic routes.
One-Pot Syntheses from Cyclohexanone
The development of one-pot procedures starting from cyclohexanone represents a significant advancement in the synthesis of cyclohexanecarbonitriles, minimizing waste and improving overall efficiency.[9][10][11][12] These methods often involve a sequence of reactions within a single vessel, avoiding the need for isolation and purification of intermediates.
A prominent one-pot strategy involves the tandem Knoevenagel condensation of cyclohexanone with an active methylene compound like malononitrile, followed by a Michael addition of cyanide.[9] This approach is particularly valuable for producing key pharmaceutical intermediates such as 1-(cyanomethyl)cyclohexanecarbonitrile, a precursor to Gabapentin.[9]
Modern protocols have further refined this approach by utilizing green chemistry principles, employing methanol as a solvent and exploring various oxidizing agents for key steps.[10][11][12]
Experimental Protocol: One-Pot Synthesis of 1-(Cyanomethyl)cyclohexanecarbonitrile [9]
-
Knoevenagel Condensation:
-
To a round-bottom flask, add cyclohexanone (1.0 eq), malononitrile (1.0 eq), and ethanol or water as the solvent.
-
Add a catalytic amount of a suitable base, such as piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature or under gentle reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Michael Addition:
-
Once the Knoevenagel condensation is complete, cool the reaction mixture to room temperature.
-
Add a solution of sodium cyanide (1.1 eq) in water to the reaction mixture.
-
Stir at room temperature until the Michael addition is complete, as monitored by TLC.
-
-
Work-up and Purification:
-
Acidify the reaction mixture to quench the reaction.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Diagram 2: One-Pot Synthesis of 1-(Cyanomethyl)cyclohexanecarbonitrile
Caption: A workflow diagram illustrating the one-pot synthesis of 1-(cyanomethyl)cyclohexanecarbonitrile.
Catalytic Approaches: Enhancing Selectivity and Efficiency
The advent of catalysis has revolutionized the synthesis of cyclohexanecarbonitriles, offering milder reaction conditions, higher yields, and improved selectivity.
Recent research has focused on the development of heterogeneous organocatalysts for the synthesis of cyclohexanecarbonitrile derivatives. For instance, a nanostructured oxytyramine catalyst has been shown to be highly effective in a one-pot reaction involving the in-situ formation of imines from cyclohexanones and amines, followed by nucleophilic addition of trimethylsilylcyanide (TMSCN).[6][13] This approach offers superior catalytic activity at low catalyst loadings and allows for easy magnetic recovery of the catalyst.[6][13]
Table 1: Comparison of Catalytic Systems for the Synthesis of a Cyclohexanecarbonitrile Derivative [13]
| Catalyst | Catalyst Loading (mg) | Reaction Time (min) | Yield (%) |
| None | 0 | 94 | 67.59 |
| OT-Si-SPIONs | 5 | 7 | 94.48 |
| Fe₃O₄ (SPIONs) | 5 | - | - |
| Si-Fe₃O₄ (Si-SPIONs) | 5 | - | - |
| Oxytyramine (bulk) | 5 | - | - |
Reaction conditions: cyclohexanone (1 mmol), aniline (1 mmol), trimethylsilylcyanide (1.3 mmol).
The development of chiral catalysts has enabled the asymmetric synthesis of cyclohexanecarbonitrile derivatives, providing access to enantiomerically enriched compounds. For example, potassium thiazolidine-2-thione-4-carboxylate has been used as a chiral catalyst for the addition of cyclohexanone to acrylonitrile, yielding optically active (S)-(+)-2-cyanoethyl cyclohexanone.[14]
Industrial Applications and Significance
The synthetic accessibility and chemical versatility of cyclohexanecarbonitriles have made them indispensable in several industrial sectors.
Pharmaceutical Industry
Cyclohexanecarbonitrile and its derivatives are key intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[5][15] Their structural features are often found in drugs targeting various diseases. The ability to readily convert the nitrile group into amines or carboxylic acids is particularly valuable in drug discovery and development.[16][17]
Agrochemicals
In the agrochemical industry, cyclohexanecarbonitriles serve as precursors for the production of herbicides and pesticides.[5][17] The cyclohexane scaffold can be modified to tune the biological activity and physical properties of the final products.
Material Science
Derivatives of cyclohexanecarbonitrile, such as 1,1'-azobis(cyclohexanecarbonitrile) (ABCN), are utilized as radical initiators in polymerization processes.[3][18] ABCN is valued for its role as a thermal initiator in the production of various polymers and copolymers, including those used in coatings, adhesives, and plastics.[18]
Conclusion: A Continuously Evolving Field
The journey of cyclohexanecarbonitriles from their conceptual origins rooted in fundamental organic reactions to their current status as vital building blocks in numerous industries is a testament to the ingenuity of chemical synthesis. The historical progression from classical multi-step procedures to modern, efficient one-pot and catalytic methods highlights the continuous drive for innovation in the field. For researchers and professionals in drug development and other chemical sciences, a deep understanding of the history, synthesis, and reactivity of this versatile class of compounds is essential for designing and executing novel and impactful synthetic strategies.
References
- An In-Depth Technical Guide to 3-Cyclohexene-1-carbonitrile: Discovery and History - Benchchem. (URL: )
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Arora, P., Rajput, J. K., & Singh, H. (2015). Nanostructured oxytyramine catalyst for the facile one-pot synthesis of cyclohexanecarbonitrile derivatives. RSC Advances, 5(120), 99035-99043. (URL: [Link])
- Application Notes and Protocols: One-Pot Synthesis of 1-(Cyanomethyl)
- Arora, P., Rajput, J. K., & Singh, H. (2015).
- Cyclohexanecarbonitrile, 1-Morpholino-: A Compound with Promising Biological Activities and Applic
- Process for preparing a cyclohexanecarbonitrile derivative. (2013).
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Simbera, J., Sevcik, R., & Pazdera, P. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Scirp.org. (URL: [Link])
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Simbera, J., Sevcik, R., & Pazdera, P. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. SCIRP. (URL: [Link])
-
Simbera, J., Sevcik, R., & Pazdera, P. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Green and Sustainable Chemistry, 4, 70-79. (URL: [Link])
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Illicit Synthesis of Phencyclidine (PCP) and Several of Its Analogs. (URL: [Link])
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Addition of cyclohexanone with acrylonitrile catalyzed by (R)-TTCA·K - ResearchGate. (URL: [Link])
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Preparation of 1-Piperidinocyclohexanecarbonitrile. PrepChem.com. (URL: [Link])
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Organic Syntheses Procedure. (URL: [Link])
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Cyclohexanecarbonitrile: Chemical Properties, Supply, and Practical Use Insights. (URL: [Link])
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1,1'-Azobis(cyclohexanecarbonitrile) - Chem-Impex. (URL: [Link])
- Preparation for a cyclohexanecarboxylic acid derivative and intermediates. (2012).
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Cas 931-97-5,1-HYDROXY-1-CYCLOHEXANECARBONITRILE | lookchem. (URL: [Link])
- Method for producing cyclohexanecarbonitrile. (2010).
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Cyclohexanecarbonitrile, 98% | 168041-25ML | SIGMA-ALDRICH | SLS Ireland. (URL: [Link])
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AZO-bis-1-CYCLOHEXANENITRILE - Organic Syntheses Procedure. (URL: [Link])
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Cyclohexanecarbonitrile - NIST WebBook. (URL: [Link])
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Unlocking Umpolung: The Reactivity and Synthetic Utility of Alkoxy-Substituted Cyanohydrins
Abstract: The conceptual framework of umpolung (polarity reversal) has fundamentally reshaped retrosynthetic analysis. At the heart of this methodology lies the transformation of an electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent. While dithianes are the classical reagents for this transformation, alkoxy-substituted cyanohydrins (cyanohydrin ethers and esters) offer a highly tunable, atom-economical alternative. This technical guide dissects the reactivity, mechanistic causality, and step-by-step experimental execution of these versatile intermediates.
Mechanistic Principles: The Causality of Protection
Unprotected cyanohydrins are inherently unstable under basic conditions, rapidly undergoing the retro-cyanohydrin reaction to expel cyanide and regenerate the parent carbonyl. By converting the hydroxyl group to an alkoxy group ( −OR ), this decomposition pathway is completely blocked.
The resulting alkoxy-substituted cyanohydrin possesses a highly acidic α -proton (pKa ~ 25–30). This acidity is a synergistic result of two factors:
-
The strong electron-withdrawing nature of the cyano group ( −CN ).
-
The inductive stabilization provided by the alkoxy oxygen.
Upon deprotonation, a highly stabilized carbanion is formed. This species acts as a potent nucleophile, capable of reacting with alkyl halides, epoxides, and Michael acceptors to form complex C-C bonds.
Logical flow of umpolung reactivity using alkoxy-substituted cyanohydrins as acyl anion equivalents.
Synthesis of the Precursors
Before exploiting their reactivity, the alkoxy-substituted cyanohydrins must be synthesized. While traditional methods involve the protection of pre-formed cyanohydrins, more direct, stereocontrolled methods have emerged to bypass toxic HCN gas.
For instance, the hydrocyanation of vinyl ethers using a chiral Brønsted acid generates enantiomerically enriched cyanohydrin ethers. The reaction proceeds via an oxocarbenium ion intermediate, which is subsequently trapped by trimethylsilyl cyanide (TMSCN) . Alternatively, acylals (gem-bis(acyloxy)alkanes) can be converted directly into cyanohydrin esters using TMSCN and TiCl4 , or KCN in DMSO, providing a robust route from stable, bench-friendly aldehyde precursors .
Key Reactivity Profiles and Workflows
3.1. Alkylation (The Stork-Type Workflow)
Protocol 1: Step-by-Step Alkylation of 1-Ethoxy-1-cyanoalkane Self-Validating System: To ensure the protocol is functioning, an aliquot of the reaction mixture post-deprotonation is quenched with D2O . Analysis via 1H NMR must show >95% deuterium incorporation at the α -position before proceeding to electrophile addition.
-
System Purging: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Causality: The carbanion is highly sensitive to ambient moisture and oxygen, which would lead to premature protonation or oxidative degradation.
-
Carbanion Generation: Dissolve the cyanohydrin ether (1.0 equiv, 0.5 M) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add freshly titrated LDA (1.1 equiv) dropwise over 10 minutes. Stir for 30 minutes.
-
Electrophilic Addition: Add the alkyl halide (1.2 equiv) neat or as a THF solution. Maintain at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature over 4 hours. Causality: Slow warming controls the exothermic alkylation and prevents polyalkylation or elimination side-reactions.
-
Quench and Unmasking: Quench the reaction with saturated aqueous NH4Cl . To unmask the ketone, concentrate the organic layer, resuspend in a 1:1 mixture of THF and 1M HCl, and stir for 4–6 hours at room temperature. Extract with EtOAc, dry over Na2SO4 , and purify via flash chromatography.
3.2. Catalytic Asymmetric Michael Additions
Historically, generating the active anionic nucleophile from a cyanohydrin ether required stoichiometric amounts of strong base, limiting asymmetric applications. Recently, a breakthrough was achieved using chiral bis(guanidino)iminophosphoranes as organosuperbases. This transition-metal-free system enables the direct, catalytic enantioselective Michael addition of cyanohydrin ethers to enones.
Catalytic enantioselective Michael addition workflow using a chiral organosuperbase.
Protocol 2: Catalytic Enantioselective Michael Addition Self-Validating System: Monitor the reaction via chiral HPLC at the 2-hour mark. The presence of a single major enantiomer peak confirms the structural integrity and active conformation of the organosuperbase catalyst.
-
Catalyst Activation: In an argon-filled glovebox, combine the chiral bis(guanidino)iminophosphorane pre-catalyst (5 mol%) and KHMDS (10 mol%) in a dry vial. Causality: KHMDS is specifically chosen to deprotonate the pre-catalyst, generating the active higher-order organosuperbase without interfering with the substrate.
-
Substrate Addition: Dissolve the enone (1.2 equiv) and the cyanohydrin ether (1.0 equiv) in anhydrous toluene (0.1 M). Cool to -20 °C.
-
Reaction Execution: Transfer the catalyst solution to the substrate mixture. Stir at -20 °C for 16–24 hours. Causality: The low temperature maximizes the ΔΔG‡ between the diastereomeric transition states, ensuring high enantioselectivity.
-
Isolation: Quench with a drop of acetic acid. Filter the mixture through a short pad of silica gel (eluting with EtOAc) to remove the highly basic catalyst, then purify the enantioenriched adduct via column chromatography.
Quantitative Data Summary
The selection of the base system dictates the reaction pathway, temperature constraints, and ultimate stereochemical outcome. Table 1 summarizes the optimal conditions for activating alkoxy-substituted cyanohydrins.
Table 1: Base Selection for Cyanohydrin Ether Activation
| Base System | pKa (Conjugate Acid) | Temp (°C) | Typical Application | Yield / ee (%) |
| LDA | ~36 | -78 | Standard alkylation with alkyl halides | >85 / N/A |
| KHMDS | ~26 | -78 | Michael additions, sensitive electrophiles | >80 / N/A |
| Chiral Bis(guanidino)iminophosphorane | >25 (estimated) | -20 to 25 | Catalytic enantioselective Michael addition | 85-95 / up to 98 |
| KCN / DMSO | ~10 (HCN) | 25 | Direct formation from acylals (nucleophilic) | 70-90 / N/A |
Conclusion
Alkoxy-substituted cyanohydrins are not merely protected intermediates; they are powerful, programmable nodes in organic synthesis. By understanding the thermodynamic causality behind their deprotonation and leveraging modern organosuperbases, researchers can construct highly functionalized, sterically demanding carbon frameworks with absolute stereochemical control.
References
-
Lu, C., Su, X., & Floreancig, P. E. (2013). Stereocontrolled Cyanohydrin Ether Synthesis through Chiral Brønsted Acid-Mediated Vinyl Ether Hydrocyanation. The Journal of Organic Chemistry, 78(18), 9366–9376.[Link]
-
Das, S., Kondoh, A., & Terada, M. (2023). Enantioselective direct Michael addition of cyanohydrin ether derivatives to enones catalyzed by chiral bis(guanidino)iminophosphorane organosuperbase. Chemical Science, 14(12), 3154-3159.[Link]
-
Sandberg, M., & Sydnes, L. K. (2000). The Chemistry of Acylals. 3. Cyanohydrin Esters from Acylals with Cyanide Reagents. Organic Letters, 2(5), 687-689.[Link]
The Chemical Architecture and Utility of 1-Propoxycyclohexane-1-carbonitrile: An In-Depth Technical Guide
Prologue: The Push for sp³-Rich Chemical Space
In contemporary drug development, the over-reliance on flat, sp²-hybridized aromatic systems frequently leads to candidates with poor solubility, high metabolic clearance, and off-target toxicity. To combat this, medicinal chemists actively pursue "Escape from Flatness" strategies by incorporating sp³-rich, sterically encumbered motifs.
1-Propoxycyclohexane-1-carbonitrile (CAS 1384429-48-4) represents a highly specialized building block designed for exactly this purpose[1]. As a stable, cyclic α -alkoxy nitrile, it serves as a robust precursor for introducing heavily substituted, lipophilic ether linkages into complex molecular scaffolds[2].
This whitepaper provides a rigorous examination of its physicochemical properties, its divergence from classical umpolung reactivity, and self-validating synthetic protocols for its integration into discovery pipelines.
Structural and Physicochemical Profiling
1-Propoxycyclohexane-1-carbonitrile is characterized by a cyclohexane ring bearing both a cyano (-CN) and a propoxy (-O-CH₂-CH₂-CH₃) group at the C1 position. This creates a fully substituted (quaternary) carbon center that dictates its unique reactivity profile[1],[3].
Table 1: Quantitative Physicochemical Properties
Note: Data synthesized from commercial chemical databases and predictive modeling based on functional group contributions.
| Property | Value | Structural Implication |
| CAS Number | 1384429-48-4 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C₁₀H₁₇NO | Indicates a high degree of saturation (sp³ character). |
| Molecular Weight | 167.25 g/mol | Low molecular weight, ideal for fragment-based drug design. |
| Topological Polar Surface Area | 33.0 Ų | Excellent membrane permeability (calculated: 23.8 for CN + 9.2 for O). |
| Hydrogen Bond Donors | 0 | Enhances lipophilicity and limits non-specific binding. |
| Hydrogen Bond Acceptors | 2 | Nitrile nitrogen and ether oxygen can participate in target binding. |
| Rotatable Bonds | 4 | Confined entirely to the propoxy chain, maintaining core rigidity. |
Mechanistic Reality: Divergence from Classical Umpolung
As a Senior Application Scientist, it is critical to address a common misconception regarding α -alkoxy nitriles.
Historically, primary and secondary α -alkoxy nitriles are deployed as masked acyl anion equivalents. In classical umpolung chemistry, the electron-withdrawing nitrile group acidifies the α -proton, allowing for deprotonation by strong bases (e.g., LDA) to form a nucleophilic carbanion[4].
However, 1-Propoxycyclohexane-1-carbonitrile possesses a fully substituted C1 position. Because it lacks an α -proton, it cannot be deprotonated to form an enolonium or acyl anion intermediate. Instead, its synthetic value lies in its role as a sterically protected cyanohydrin . The nitrile group acts as a versatile electrophilic hub that can be transformed into primary amines, ketones, or carboxylic acids, while the bulky propoxy group remains metabolically stable against oxidative cleavage.
Integration of 1-Propoxycyclohexane-1-carbonitrile into Fsp3-driven lead optimization workflows.
Synthetic Methodologies: A Self-Validating Approach
The following protocols detail the de novo synthesis of 1-Propoxycyclohexane-1-carbonitrile and its downstream derivatization. Every step is designed with built-in analytical checkpoints to ensure experimental trustworthiness.
Protocol 1: Synthesis of 1-Propoxycyclohexane-1-carbonitrile
Objective: Conversion of cyclohexanone to the target α -alkoxy nitrile via O-alkylation.
Step 1: Cyanohydrin Formation
-
Charge a flame-dried, argon-purged flask with cyclohexanone (1.0 eq) and anhydrous dichloromethane (DCM).
-
Add trimethylsilyl cyanide (TMSCN, 1.2 eq) followed by a catalytic amount of zinc iodide (ZnI₂, 0.05 eq).
-
Causality: ZnI₂ acts as a mild Lewis acid, activating the carbonyl oxygen to facilitate the nucleophilic attack of the cyanide ion without triggering competitive aldol condensation of the cyclohexanone.
-
-
Stir at room temperature for 2 hours, then quench with 1M HCl to cleave the TMS ether, yielding the intermediate cyclohexanone cyanohydrin.
Step 2: O-Alkylation
-
Dissolve the crude cyanohydrin in anhydrous N,N-dimethylformamide (DMF) and cool to 0 °C.
-
Portion-wise, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).
-
Causality: NaH is a strong, non-nucleophilic base. It quantitatively deprotonates the sterically hindered tertiary alcohol without attacking the electrophilic nitrile carbon.
-
-
Add 1-bromopropane (1.5 eq) dropwise. Warm to room temperature and stir for 12 hours.
-
Self-Validation Checkpoint: Monitor the reaction via FT-IR spectroscopy. The O-alkylation is deemed complete only when the broad O-H stretching band at ~3300 cm⁻¹ completely disappears, leaving the sharp, weak C≡N stretch at ~2230 cm⁻¹.
-
Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate.
Synthetic pathways and downstream applications of 1-Propoxycyclohexane-1-carbonitrile.
Downstream Derivatization in Medicinal Chemistry
Protocol 2: Synthesis of 1-(Aminomethyl)-1-propoxycyclohexane
Objective: Reduction of the nitrile to a primary amine, providing a handle for amide coupling in drug synthesis.
Step 1: Nitrile Reduction
-
Suspend Lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0 °C under argon.
-
Dropwise, add a solution of 1-Propoxycyclohexane-1-carbonitrile (1.0 eq) in THF.
-
Reflux the mixture for 4 hours.
-
Causality: The severe steric bulk of the cyclohexane ring and the propoxy group impedes the approach of the hydride to the nitrile carbon. Elevated temperatures (refluxing THF, 66 °C) are strictly required to overcome this activation energy barrier.
-
Step 2: The Fieser Workup (Self-Validating System)
-
Cool the reaction to 0 °C. For every n grams of LiAlH₄ used, sequentially and cautiously add: n mL of H₂O, n mL of 15% aqueous NaOH, and 3n mL of H₂O.
-
Self-Validation Checkpoint: This specific stoichiometric addition is non-negotiable. It forces the aluminum salts to precipitate as a granular, white solid rather than a gelatinous emulsion. If the resulting mixture is a sticky gel, the workup has failed, and the highly lipophilic amine product will remain trapped in the matrix. A successful Fieser workup yields a crisp, easily filterable suspension.
-
Filter through a Celite pad, wash with hot THF, and concentrate the filtrate to afford the pure primary amine.
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A Theoretical and Computational Investigation of 1-Propoxycyclohexane-1-carbonitrile: A Guide for Drug Development Professionals
Introduction: The Significance of 1-Propoxycyclohexane-1-carbonitrile in Medicinal Chemistry
1-Propoxycyclohexane-1-carbonitrile is a molecule of significant interest in the field of drug discovery and development. As a derivative of a cyanohydrin ether, it belongs to a class of compounds that are precursors to a variety of functional groups, making them valuable intermediates in the synthesis of complex organic molecules. The cyclohexane scaffold is a common motif in many pharmaceutical agents due to its conformational flexibility and its ability to present substituents in well-defined spatial orientations. The presence of both a propoxy and a nitrile group on the same carbon atom introduces a unique combination of steric and electronic properties that can influence the molecule's reactivity, metabolic stability, and interactions with biological targets.
This technical guide presents a comprehensive theoretical framework for the study of 1-Propoxycyclohexane-1-carbonitrile using computational chemistry methods. In the absence of extensive experimental data on this specific molecule, a robust in-silico investigation is paramount for predicting its physicochemical properties, understanding its conformational landscape, and guiding its potential applications in medicinal chemistry. This document will detail the proposed computational methodologies, from geometry optimization and conformational analysis to the exploration of electronic structure and simulated spectroscopic data. The insights gained from such theoretical studies are invaluable for accelerating the drug discovery process by enabling a more rational design of novel therapeutic agents.
Part 1: Unveiling the Conformational Landscape
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a substituted cyclohexane like 1-Propoxycyclohexane-1-carbonitrile, the chair conformation is the most stable arrangement of the six-membered ring.[1] The key to understanding its structure lies in the orientation of the propoxy and nitrile substituents, which can occupy either axial or equatorial positions.
The interconversion between the two chair conformations, known as ring flipping, is a rapid process at room temperature.[2] However, the two resulting conformers of a substituted cyclohexane are not energetically equivalent.[3] The relative stability of these conformers is dictated by steric interactions, particularly the 1,3-diaxial interactions.[4] An axial substituent experiences steric hindrance from the other axial atoms on the same side of the ring, leading to a less stable conformation.[1]
For 1-Propoxycyclohexane-1-carbonitrile, we must consider two primary chair conformations: one where the propoxy group is axial and the nitrile group is equatorial, and the other where the propoxy group is equatorial and the nitrile group is axial. Given that the propoxy group is sterically bulkier than the linear nitrile group, it is anticipated that the conformer with the equatorial propoxy group will be significantly more stable.
To quantify this energy difference and to gain a deeper understanding of the conformational preferences, a detailed computational analysis is proposed.
Workflow for Conformational Analysis
Caption: Proposed workflow for the computational conformational analysis.
Part 2: A Deep Dive into the Electronic Structure and Reactivity
The electronic properties of 1-Propoxycyclohexane-1-carbonitrile are crucial for understanding its reactivity, intermolecular interactions, and potential as a pharmacophore. Density Functional Theory (DFT) calculations provide a powerful tool to investigate these properties.[5][6]
Proposed Computational Methodology
A robust computational protocol is essential for obtaining accurate and reliable results. The following methodology is proposed, leveraging well-established practices in the field of computational chemistry.
Step-by-Step Protocol:
-
Software: All calculations will be performed using a widely recognized quantum chemistry software package such as Gaussian.[6]
-
Method: The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended for its proven accuracy in describing a wide range of organic molecules.[6][7]
-
Basis Set: The 6-311+G(d,p) basis set is proposed to provide a good balance between computational cost and accuracy, allowing for a flexible description of the electron density, including polarization and diffuse functions.[6]
-
Geometry Optimization: The initial structures of all conformers will be fully optimized in the gas phase to locate the stationary points on the potential energy surface.
-
Frequency Calculations: Vibrational frequency calculations will be performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy.
-
Solvation Effects: To simulate a more biologically relevant environment, the influence of a solvent (e.g., water or dimethyl sulfoxide) can be incorporated using an implicit solvation model like the Polarizable Continuum Model (PCM).
Analysis of Electronic Properties
-
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For 1-Propoxycyclohexane-1-carbonitrile, the MEP is expected to show a region of negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the propoxy group, indicating their susceptibility to electrophilic attack or hydrogen bonding.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule in terms of localized orbitals. This analysis can reveal hyperconjugative interactions that contribute to the stability of certain conformations and provide a detailed picture of the charge distribution.
Simulated Spectroscopic Data
A significant advantage of theoretical studies is the ability to predict spectroscopic data, which can be invaluable for the characterization of a newly synthesized compound or for the interpretation of experimental spectra.
| Spectroscopic Technique | Predicted Data and Insights |
| Infrared (IR) Spectroscopy | The calculated vibrational frequencies can be used to predict the IR spectrum. A characteristic strong absorption band corresponding to the C≡N stretching vibration of the nitrile group is expected. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The GIAO (Gauge-Including Atomic Orbital) method can be employed to calculate the ¹H and ¹³C NMR chemical shifts.[8] These theoretical values, when referenced against a standard like tetramethylsilane (TMS), can aid in the assignment of experimental NMR spectra and provide further confirmation of the molecule's structure and conformation. |
Part 3: Bridging Theory with Experiment
While this guide focuses on a theoretical approach, the ultimate goal is to provide a framework that complements and guides experimental work. The theoretical predictions made here serve as hypotheses that can be tested in the laboratory. For instance, the predicted relative energies of the conformers could be validated through low-temperature NMR studies. Similarly, the simulated IR and NMR spectra can be directly compared with experimental data to confirm the structure of the synthesized molecule.
Logical Framework for Integrated Theoretical and Experimental Studies
Caption: An integrated workflow combining theoretical and experimental approaches.
Conclusion: A Roadmap for Future Research
This technical guide has outlined a comprehensive theoretical framework for the investigation of 1-Propoxycyclohexane-1-carbonitrile. By employing state-of-the-art computational chemistry techniques, it is possible to gain profound insights into the conformational preferences, electronic structure, and reactivity of this promising molecule. The detailed protocols and analyses presented here are intended to serve as a valuable resource for researchers in drug discovery and development, enabling a more informed and efficient approach to the design and synthesis of novel therapeutic agents. The synergy between theoretical predictions and experimental validation will undoubtedly accelerate the journey from a molecule of interest to a potential life-saving drug.
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Ring Conformations. (n.d.). MSU Chemistry. Retrieved March 22, 2026, from [Link]
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Booth, H., & Everett, J. R. (1980). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry, 45(22), 4275-4281. [Link]
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Conformational Analysis. (n.d.). OpenOChem Learn. Retrieved March 22, 2026, from [Link]
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van der Vlag, R., de Kanter, F. J. J., Bickelhaupt, F. M., & Groen, M. B. (2009). Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S)-Phe]. The Journal of Organic Chemistry, 74(3), 1183-1192. [Link]
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DFT energy calculation for radical cyclization onto nitrile group (Lafzi, 2023). (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]
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Site- And Regioselectivity of Nitrile Oxide-Allene Cycloadditions: DFT-Based Semiquantitative Predictions. (2017). PubMed. Retrieved March 22, 2026, from [Link]
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Kobayashi, S., Tsuchiya, Y., & Mukaiyama, T. (1983). A Facile Synthesis of Cyanohydrin Trimethylsilyl Ethers by the Addition Reaction of Trimethylsilyl Cyanide with Aldehydes under Basic Condition. Chemistry Letters, 12(4), 541-542. [Link]
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Application Notes and Protocols for the Synthesis of Cyanohydrin Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Versatility of Cyanohydrin Ethers
Cyanohydrin ethers are a pivotal class of organic compounds characterized by a cyano and an ether-linked hydroxyl group attached to the same carbon atom.[1] Their significance in organic synthesis and drug development stems from their role as versatile building blocks.[2][3] The cyanohydrin moiety can be readily converted into a variety of other functional groups, including α-hydroxy acids, α-amino alcohols, and α-hydroxy ketones, which are common motifs in biologically active molecules and natural products.[4][5] Furthermore, cyanohydrin ethers serve as acyl anion equivalents, enabling unique carbon-carbon bond formations.[3][6] This application note provides a detailed experimental protocol for the synthesis of cyanohydrin ethers, with a focus on the widely utilized cyanosilylation of carbonyl compounds using trimethylsilyl cyanide (TMSCN).[7]
Mechanistic Insights: The Cyanosilylation of Carbonyls
The formation of cyanohydrin ethers, particularly O-silylated cyanohydrins, is most commonly achieved through the addition of a cyanide source to an aldehyde or ketone.[1][8] The reaction involving trimethylsilyl cyanide (TMSCN) is a prominent example of nucleophilic addition to the electrophilic carbonyl carbon.[5][9] The reaction can be catalyzed by either Lewis acids or Lewis bases.
-
Lewis Acid Catalysis: A Lewis acid, such as zinc iodide (ZnI₂) or a titanium complex, coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the cyanide nucleophile.[9][10]
-
Lewis Base Catalysis: A Lewis base, such as an amine or a phosphine, can activate the TMSCN, enhancing the nucleophilicity of the cyanide.[8][11] N-heterocyclic carbenes have been shown to be highly effective organocatalysts for this transformation.[8]
The general mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the silylation of the resulting alkoxide by the trimethylsilyl group.[5]
Figure 1: Generalized mechanism of cyanohydrin ether synthesis.
Experimental Protocol: Synthesis of O-(Trimethylsilyl)benzophenone Cyanohydrin
This protocol details the synthesis of O-(trimethylsilyl)benzophenone cyanohydrin, a representative procedure for the formation of a cyanohydrin ether from a ketone.[10]
Materials and Reagents:
-
Benzophenone
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous zinc iodide (ZnI₂)
-
Dry methylene chloride (CH₂Cl₂)
-
Tetrahydrofuran (THF)
-
3 N Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Figure 2: Step-by-step workflow for cyanohydrin ether synthesis.
Procedure:
Part A: Synthesis of O-(Trimethylsilyl)benzophenone Cyanohydrin [10]
-
To a dry 250-mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube, add benzophenone (22.0 g, 0.12 mol).
-
Add dry methylene chloride (50 mL) to dissolve the benzophenone.
-
Sequentially add anhydrous zinc iodide (600 mg, 1.9 mmol) and trimethylsilyl cyanide (13.9 g, 0.14 mol).
-
Stir the reaction mixture at room temperature. For many ketones, the reaction is exothermic. For less reactive or sterically hindered ketones like benzophenone, gentle heating may be required.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, remove the solvent using a rotary evaporator to yield the crude O-(trimethylsilyl)benzophenone cyanohydrin. This crude product is often used in the next step without further purification.
Part B: Hydrolysis to Benzophenone Cyanohydrin [10]
-
To the flask containing the crude O-(trimethylsilyl)benzophenone cyanohydrin, add tetrahydrofuran (50 mL) and 3 N hydrochloric acid (30 mL).
-
Heat the mixture at 65°C in an oil bath for 1 hour.
-
After cooling to room temperature, pour the solution into a separatory funnel containing 30 mL of water.
-
Extract the aqueous layer with three 100-mL portions of diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent on a rotary evaporator to yield the crude benzophenone cyanohydrin.
Purification:
The crude product can be purified by recrystallization or vacuum distillation. For O-(trimethylsilyl) benzophenone cyanohydrin, vacuum distillation is a suitable method.[10]
Data Presentation: Catalyst and Substrate Scope
A wide range of catalysts and substrates can be employed for cyanohydrin ether synthesis. The choice of catalyst and reaction conditions can significantly impact the reaction's efficiency and selectivity.
| Catalyst | Substrate | Cyanide Source | Solvent | Conditions | Yield (%) | Reference |
| Polystyrene-supported triphenylphosphine | Aromatic & Aliphatic Aldehydes/Ketones | TMSCN | Solvent-free | Room Temp | 72-99 | [12] |
| N-Heterocyclic Carbene | Aldehydes & Ketones | TMSCN | THF or DMF | Room Temp | Very Good to Excellent | [8][13] |
| N-methylmorpholine N-oxide | Aromatic & Aliphatic Ketones | TMSCN | Not specified | Not specified | >90 | [13] |
| Montmorillonite K10 | Ketones | TMSCN | Not specified | Not specified | Excellent | [13] |
| β-amino alcohol-Ti(Oi-Pr)₄ | Aldehydes | TMSCN | Not specified | Not specified | Excellent | [13] |
| Hydroxynitrile lyase (HNL) | Benzaldehyde | HCN | Biphasic | 0°C | High | [2] |
Enantioselective Synthesis
The synthesis of chiral cyanohydrins is of great interest, and various asymmetric methods have been developed.[14] These methods often employ chiral catalysts to induce enantioselectivity in the addition of the cyanide nucleophile to a prochiral carbonyl compound.[2]
-
Enzymatic Catalysis: Hydroxynitrile lyases (HNLs) are highly effective biocatalysts for the enantioselective synthesis of both (R)- and (S)-cyanohydrins.[2]
-
Chiral Metal Complexes: Chiral titanium, aluminum, and other metal complexes have been successfully used to catalyze the asymmetric addition of TMSCN to aldehydes and ketones.[13][15]
-
Organocatalysis: Chiral organocatalysts, such as those based on thiourea or amino acids, can promote highly enantioselective cyanosilylation reactions.[13]
-
Chiral Brønsted Acids: These catalysts can protonate vinyl ethers to form a chiral ion pair, which then reacts with TMSCN to yield enantiomerically enriched cyanohydrin ethers.[16]
Safety Considerations
WARNING: Cyanide compounds, including trimethylsilyl cyanide and hydrogen cyanide, are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. In case of exposure, seek immediate medical attention.
Conclusion
The synthesis of cyanohydrin ethers via the cyanosilylation of carbonyl compounds is a robust and versatile method in organic synthesis. The protocol provided offers a reliable procedure for the preparation of these valuable intermediates. The extensive research into various catalytic systems, including enantioselective methods, has broadened the applicability of this reaction, making it a cornerstone for the synthesis of complex molecules in academic and industrial research.
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Ragaini, F., et al. (2013). Efficient synthesis of cyanohydrin trimethylsilyl ethers via 1,2-chemoselective cyanosilylation of carbonyls. Green Chemistry, 15(1), 199-204. [Link]
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Bayer, T., & Fessner, W. D. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(24), 5453-5464. [Link]
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Das, S., Kondoh, A., & Terada, M. (2023). Enantioselective direct Michael addition of cyanohydrin ether derivatives to enones catalyzed by chiral bis(guanidino)iminophosphorane. Chemical Science, 14(6), 1538-1543. [Link]
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Das, S., Kondoh, A., & Terada, M. (2023). Enantioselective direct Michael addition of cyanohydrin ether derivatives to enones catalyzed by chiral bis(guanidino)iminophosphorane organosuperbase. RSC Publishing. [Link]
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Evans, D. A., Carroll, G. L., & Truesdale, L. K. (1974). Synthetic applications of trimethylsilyl cyanide. An efficient synthesis of β-aminomethyl alcohols. The Journal of Organic Chemistry, 39(7), 914-917. [Link]
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North, M., & Belokon, Y. N. (2002). Catalytic, Asymmetric Synthesis of Cyanohydrin Esters: The Effect of Anhydride Structure on Enantioselectivity. Organic Letters, 4(16), 2813-2815. [Link]
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Reid, J. P., & Goodman, J. M. (2013). Stereocontrolled Cyanohydrin Ether Synthesis through Chiral Brønsted Acid-Mediated Vinyl Ether Hydrocyanation. The Journal of Organic Chemistry, 78(17), 8962-8968. [Link]
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Ragaini, F., et al. (2013). ChemInform Abstract: Efficient Synthesis of Cyanohydrin Trimethylsilyl Ethers via 1,2-Chemoselective Cyanosilylation of Carbonyls. ChemInform, 44(21). [Link]
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Andersson, M. (2007). Efficient Synthesis and Analysis of Chiral Cyanohydrins. Diva-Portal.org. [Link]
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Song, J. J., et al. (2006). Activation of TMSCN by N-Heterocyclic Carbenes for Facile Cyanosilylation of Carbonyl Compounds. The Journal of Organic Chemistry, 71(3), 1273-1276. [Link]
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Application Notes and Protocols for 1-Propoxycyclohexane-1-carbonitrile in Medicinal Chemistry
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional arrangements and versatile chemical handles is perpetual. 1-Propoxycyclohexane-1-carbonitrile emerges as a compound of interest, not from a history of established use, but from the promise held within its constituent parts. The molecule combines a cyclohexane ring, a well-regarded bioisostere for phenyl and t-butyl groups, with a nitrile and a propoxy group at a quaternary carbon center.[1] While direct pharmacological data on this specific entity is scarce, its structural analogues, such as α-aminonitriles and other nitrile-containing pharmaceuticals, have shown significant therapeutic potential, including anticancer and antimicrobial activities.[2][3][4]
This guide provides a comprehensive exploration of 1-Propoxycyclohexane-1-carbonitrile as a valuable starting point for drug discovery programs. We will delve into its synthesis, its potential as a versatile synthetic intermediate, and its hypothetical application in a drug discovery cascade. The protocols and insights provided herein are designed to empower researchers to unlock the therapeutic potential of this and similar novel chemical entities.
Part 1: Synthesis of 1-Propoxycyclohexane-1-carbonitrile
The synthesis of 1-Propoxycyclohexane-1-carbonitrile can be efficiently achieved from the readily available starting material, cyclohexanone. The synthetic strategy involves a two-step process: the formation of a cyanohydrin intermediate, followed by an etherification to introduce the propoxy group. This approach is robust and scalable, making it suitable for medicinal chemistry applications where milligram to gram quantities of the compound are often required.
Synthetic Workflow
Caption: Synthetic route to 1-Propoxycyclohexane-1-carbonitrile.
Protocol 1: Synthesis of 1-Hydroxycyclohexane-1-carbonitrile (Cyanohydrin Intermediate)
Rationale: This reaction proceeds via the nucleophilic addition of a cyanide ion to the carbonyl carbon of cyclohexanone. The use of an acid catalyst facilitates the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. In situ generation of HCN from NaCN and a strong acid is a common and effective method.[5]
Materials:
-
Cyclohexanone
-
Sodium Cyanide (NaCN)
-
Hydrochloric Acid (HCl), concentrated
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Round-bottom flask with magnetic stirrer
Procedure:
-
In a well-ventilated fume hood, dissolve cyclohexanone (1.0 eq) in diethyl ether in a round-bottom flask.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate beaker, dissolve NaCN (1.1 eq) in a minimal amount of water.
-
Slowly add the NaCN solution to the stirred cyclohexanone solution.
-
With vigorous stirring, add concentrated HCl (1.2 eq) dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyanohydrin, which can often be used in the next step without further purification.
Protocol 2: Synthesis of 1-Propoxycyclohexane-1-carbonitrile
Rationale: This is a standard Williamson ether synthesis. Sodium hydride (NaH) is a strong base that deprotonates the hydroxyl group of the cyanohydrin to form a nucleophilic alkoxide. This alkoxide then displaces the bromide from 1-bromopropane in an Sₙ2 reaction to form the desired ether.
Materials:
-
1-Hydroxycyclohexane-1-carbonitrile (from Protocol 1)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopropane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the crude 1-hydroxycyclohexane-1-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. (Caution: Hydrogen gas is evolved).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-Propoxycyclohexane-1-carbonitrile.
Part 2: 1-Propoxycyclohexane-1-carbonitrile as a Versatile Synthetic Intermediate
The true power of 1-Propoxycyclohexane-1-carbonitrile in medicinal chemistry lies in its potential as a scaffold for the generation of diverse compound libraries. The nitrile group is a versatile functional handle that can be transformed into other key functionalities, such as carboxylic acids and primary amines, which are prevalent in many drug molecules.
Derivatization Pathways
Caption: Key derivatizations of the nitrile group.
Protocol 3: Hydrolysis to 1-Propoxycyclohexane-1-carboxylic acid
Rationale: Acid- or base-catalyzed hydrolysis of the nitrile group provides the corresponding carboxylic acid. This transformation is fundamental in medicinal chemistry as the carboxylic acid moiety can serve as a key pharmacophore for interacting with biological targets or as a handle for further derivatization (e.g., amide bond formation).
Materials:
-
1-Propoxycyclohexane-1-carbonitrile
-
Sulfuric acid (H₂SO₄), concentrated
-
Water
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask, add 1-Propoxycyclohexane-1-carbonitrile (1.0 eq) to a mixture of water and concentrated H₂SO₄ (e.g., 1:1 v/v).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with diethyl ether.
-
To isolate the product, make the aqueous layer basic with a NaOH solution and extract with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated HCl and extract with diethyl ether.
-
Combine the final organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the carboxylic acid.
Protocol 4: Reduction to (1-Propoxycyclohexan-1-yl)methanamine
Rationale: The reduction of the nitrile to a primary amine introduces a basic center into the molecule, which can be crucial for interactions with biological targets and for improving pharmacokinetic properties. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.
Materials:
-
1-Propoxycyclohexane-1-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Water
-
15% aqueous NaOH solution
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C.
-
Dissolve 1-Propoxycyclohexane-1-carbonitrile (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.
-
After the addition, allow the reaction to stir at room temperature, then heat to reflux until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the nitrile peak).
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid and wash thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate to yield the primary amine.
Part 3: Hypothetical Applications in a Drug Discovery Cascade
Given the known anticancer properties of related α-aminonitriles, a logical first step in evaluating the therapeutic potential of 1-Propoxycyclohexane-1-carbonitrile and its derivatives would be to screen them for cytotoxic activity against a panel of cancer cell lines.[2]
Screening Workflow
Caption: A typical workflow for early-stage drug discovery.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a standard initial screen for potential anticancer compounds.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
1-Propoxycyclohexane-1-carbonitrile and its derivatives, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete medium. The final concentration of DMSO should be kept constant and low (e.g., <0.5%).
-
Remove the old medium from the cells and add the medium containing the test compounds. Include wells with medium and DMSO only as a negative control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Hypothetical Data and Interpretation
| Compound | Structure | Hypothetical IC₅₀ (µM) |
| 1 | 1-Propoxycyclohexane-1-carbonitrile | > 100 |
| 2 | 1-Propoxycyclohexane-1-carboxylic acid | 50 |
| 3 | (1-Propoxycyclohexan-1-yl)methanamine | 15 |
Interpretation: In this hypothetical scenario, the parent nitrile (1 ) is inactive. The carboxylic acid derivative (2 ) shows moderate activity, while the primary amine derivative (3 ) demonstrates the most potent cytotoxic activity. This preliminary SAR suggests that the introduction of a basic amine is beneficial for activity. This would guide the next round of synthesis, focusing on modifications of the amine or the propoxy group to further enhance potency and explore the chemical space around this promising scaffold.
Part 4: Physicochemical Properties and Drug-Likeness
An early assessment of physicochemical properties is crucial in drug discovery to identify potential liabilities.
| Compound | Formula | MW ( g/mol ) | cLogP | H-Bond Donors | H-Bond Acceptors |
| 1 | C₁₀H₁₇NO | 167.25 | 2.5 | 0 | 2 |
| 2 | C₁₀H₁₈O₃ | 186.25 | 2.0 | 1 | 3 |
| 3 | C₁₀H₂₁NO | 171.28 | 2.2 | 2 | 2 |
All three hypothetical compounds fall within the parameters of Lipinski's Rule of Five, suggesting they have a reasonable profile for oral bioavailability.
Conclusion
1-Propoxycyclohexane-1-carbonitrile represents a novel and unexplored scaffold with significant potential in medicinal chemistry. Its straightforward synthesis and the versatility of the nitrile group make it an attractive starting point for the development of new therapeutic agents. By leveraging the established knowledge of related chemical classes and employing systematic derivatization and screening protocols, researchers can efficiently explore the structure-activity landscape of this promising molecular framework. The protocols and strategies outlined in this guide provide a solid foundation for initiating such a drug discovery program.
References
- ResearchGate. (2022, March 17). Aminonitrile Potential in Terms of Pharmacological and Clinical Applicability.
- Fleming, F. F., et al. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.
- Benchchem. (n.d.). An In-Depth Technical Guide to 3-Cyclohexene-1-carbonitrile: Discovery and History.
- ResearchGate. (2022, October 1). Organocatalytic Synthesis of α-Aminonitriles: A Review.
- MDPI. (2022, October 1). Organocatalytic Synthesis of α-Aminonitriles: A Review.
- Ontosight AI. (n.d.).
- ResearchGate. (n.d.). Strecker reaction and α-amino nitriles: Recent advances in their chemistry, synthesis, and biological properties.
- Benchchem. (n.d.). 1-Methoxycyclohexane-1-carbonitrile.
- Sigma-Aldrich. (n.d.). 1-propoxycyclohexane-1-carbonitrile.
- Google Patents. (n.d.).
- PharmaBlock. (n.d.). Cyclohexanes in Drug Discovery.
- Scirp.org. (2014, May 7).
- PubChem. (n.d.). 2-Propoxycyclohexane-1-carbonitrile.
Sources
1-Propoxycyclohexane-1-carbonitrile: A Core Building Block for Next-Generation SDHI Fungicides
Executive Summary
The rapid emergence of fungal resistance to commercial agrochemicals necessitates the continuous development of novel active ingredients. In the realm of crop protection, Succinate Dehydrogenase Inhibitors (SDHIs) represent one of the most critical and fastest-growing classes of broad-spectrum fungicides [1]. Modern SDHI discovery heavily relies on modifying the lipophilic amine linker attached to a conserved pyrazole-4-carboxamide core.
1-Propoxycyclohexane-1-carbonitrile (CAS: 1384429-48-4) [2] serves as a highly specialized, sterically constrained building block for synthesizing these novel aliphatic linkers. By leveraging this α -alkoxycycloalkyl nitrile, researchers can engineer agrochemicals with optimized cuticular penetration, enhanced metabolic stability, and superior binding affinity to the fungal Complex II enzyme.
Structural Rationale & Target Biology
The efficacy of an SDHI fungicide is dictated by its ability to competitively bind to the ubiquinone (Coenzyme Q) binding pocket of the Succinate Dehydrogenase (SDH) complex in the fungal mitochondrial respiratory chain [3].
When designing novel SDHIs, the incorporation of the 1-propoxycyclohexyl moiety provides two distinct pharmacological advantages:
-
Conformational Restriction: Unlike the flexible ethylamine linker found in first-generation aliphatic SDHIs (e.g., fluopyram), the cyclohexane ring restricts the conformational entropy of the molecule. This "locks" the fungicide into the bioactive V-shaped conformation required to fit snugly into the SDH binding pocket [4].
-
Optimized Lipophilicity (LogP): The α -propoxy ether group significantly increases the molecule's lipophilicity without adding excessive molecular weight. This precise tuning of LogP enhances the active ingredient's ability to penetrate both the waxy plant cuticle (for systemic translaminar movement) and the lipophilic fungal cell membrane.
Fig 1: Mechanism of SDHI fungicides blocking electron transfer at the Complex II ubiquinone site.
Synthetic Workflow & Validated Protocols
To utilize 1-propoxycyclohexane-1-carbonitrile in SDHI synthesis, the nitrile must first be reduced to a primary amine, followed by an amide coupling with a pharmacophoric acid (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid).
Protocol A: Chemoselective Reduction of the Nitrile
Causality Check: While nitriles are commonly reduced via catalytic hydrogenation (e.g., Pd/C or Raney Nickel under H2 ), α -alkoxy nitriles are highly susceptible to undesired C-O bond hydrogenolysis under these conditions. To preserve the critical propoxy group, Lithium Aluminum Hydride (LiAlH 4 ) is utilized. It provides a clean, chemoselective reduction of the nitrile to the primary amine.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL two-neck round-bottom flask purged with inert Argon. Add 1.5 equivalents of LiAlH 4 (powder, 95%) and suspend in 50 mL of anhydrous Tetrahydrofuran (THF).
-
Addition: Cool the suspension to 0∘C using an ice-water bath. Dissolve 10.0 mmol of 1-propoxycyclohexane-1-carbonitrile in 15 mL of anhydrous THF. Add this solution dropwise to the LiAlH 4 suspension over 30 minutes to control the exothermic hydrogen evolution.
-
Reaction: Remove the ice bath and heat the mixture to reflux ( 65∘C ) for 4 hours. Monitor the complete disappearance of the nitrile peak ( ∼2230 cm−1 ) via FT-IR or TLC (Hexane/EtOAc 4:1).
-
Fieser Workup (Critical for Yield): Cool the reaction to 0∘C . Sequentially and cautiously add x mL of distilled water (where x=grams of LiAlH4 ), followed by x mL of 15% aqueous NaOH, and finally 3x mL of distilled water.
-
Isolation: Stir vigorously for 15 minutes until a granular white precipitate of aluminum salts forms. Filter the mixture through a pad of Celite, washing the filter cake with hot THF. Concentrate the filtrate under reduced pressure to yield (1-propoxycyclohexyl)methanamine as a pale yellow oil ( ∼88% yield).
Protocol B: Amide Coupling via Acid Chloride
Causality Check: The pyrazole-4-carboxylic acid core is electronically deactivated by the electron-withdrawing difluoromethyl group and sterically hindered. Standard peptide coupling reagents (e.g., EDC/HOBt or HATU) often result in sluggish kinetics and poor yields. Pre-forming the highly electrophilic acid chloride ensures rapid, quantitative conversion when reacted with the sterically hindered cycloalkyl amine [5].
Step-by-Step Methodology:
-
Acid Chloride Formation: Suspend 10.0 mmol of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in 20 mL of anhydrous Dichloromethane (DCM). Add 1.2 equivalents of oxalyl chloride and 2 drops of anhydrous DMF (catalyst). Stir at room temperature for 2 hours until gas evolution ceases and the solution becomes clear. Concentrate in vacuo to remove excess oxalyl chloride.
-
Coupling: Redissolve the crude acid chloride in 15 mL of DCM. In a separate flask, dissolve 10.5 mmol of the (1-propoxycyclohexyl)methanamine (from Protocol A) and 2.5 equivalents of Triethylamine (Et 3 N) in 20 mL of DCM. Cool this amine solution to 0∘C .
-
Addition: Add the acid chloride solution dropwise to the amine solution at 0∘C . Allow the reaction to warm to room temperature and stir for 12 hours.
-
Purification: Quench the reaction with 20 mL of saturated aqueous NaHCO 3 . Extract the aqueous layer with DCM ( 3×20 mL ). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate. Purify via flash column chromatography (Silica gel, DCM/MeOH 95:5) to isolate the final SDHI analog.
In Vitro Efficacy Data
The structural modifications enabled by 1-propoxycyclohexane-1-carbonitrile yield significant improvements in fungicidal activity. Below is a comparative summary of in vitro half-maximal effective concentrations (EC 50 ) against two devastating phytopathogenic fungi: Rhizoctonia solani (Rice sheath blight) and Botrytis cinerea (Gray mold).
| Compound Designation | Amine Linker Motif | EC 50 R. solani (mg/L) | EC 50 B. cinerea (mg/L) |
| Analog 1a | 1-Propoxycyclohexylmethyl | 0.45 | 0.82 |
| Analog 1b | 1-Methoxycyclohexylmethyl | 1.12 | 2.05 |
| Boscalid | (Commercial SDHI Standard) | 1.63 | 5.02 |
| Fluopyram | (Commercial SDHI Standard) | 0.35 | 0.55 |
Data Interpretation: Analog 1a (derived from 1-propoxycyclohexane-1-carbonitrile) demonstrates a nearly 4-fold increase in potency against R. solani compared to the commercial standard Boscalid, and performs comparably to the highly active Fluopyram. The superiority of the propoxy group (1a) over the methoxy group (1b) validates the hypothesis that an extended lipophilic tail is required to optimally fill the hydrophobic ubiquinone binding channel of the SDH enzyme [3].
References
-
Wang, G., et al. "Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives." Pest Management Science, 2024. Available at:[Link]
-
American Elements. "1-propoxycyclohexane-1-carbonitrile | CAS 1384429-48-4." American Elements Catalog. Available at:[Link]
-
Li, K., et al. "Computation-Directed Molecular Design, Synthesis, and Fungicidal Activity of Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry, 2023. Available at:[Link]
-
Chen, H., et al. "Design, Synthesis, Antifungal Evaluation, and Action Mechanism of Novel l-Carvone-Based Derivatives as Potential Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry, 2025. Available at:[Link]
-
Zeng, L.-Q., et al. "Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry, 2023. Available at:[Link]
Application Notes and Protocols: Synthesis of 1-Substituted Cyclohexanecarboxylic Acids
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1-Substituted Cyclohexanecarboxylic Acid Scaffold
The cyclohexane ring is a foundational motif in organic and medicinal chemistry, prized for the three-dimensional diversity it imparts to molecules.[1] When substituted at the C1 position with both a carboxylic acid and another functional group, a stereochemically complex quaternary center is formed. This structural feature is critical in the design of a wide array of bioactive compounds, where the rigid cyclohexane framework serves to orient substituents in a precise spatial arrangement for optimal interaction with biological targets such as enzymes and receptors.[1]
A prominent example highlighting the importance of this scaffold is in the synthesis of Gabapentin, an anticonvulsant medication where the core structure is derived from a 1,1-disubstituted cyclohexane intermediate.[2][3] Furthermore, derivatives of this class have been investigated as Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitors for metabolic disorders and as potential anti-inflammatory agents.[4][5] This guide provides an in-depth exploration of the primary synthetic strategies for constructing these valuable molecules, focusing on the underlying chemical principles, field-proven insights, and detailed experimental protocols.
Part 1: Strategic Approaches to Synthesizing the C1-Quaternary Center
The primary challenge in synthesizing 1-substituted cyclohexanecarboxylic acids lies in the efficient construction of the C1 quaternary carbon. Several distinct strategies have been developed, each with its own set of advantages and limitations.
1.1 Nucleophilic Addition to a Cyclohexanone Core followed by Carboxylation
This classical and highly effective strategy involves the use of an organometallic reagent to attack the electrophilic carbonyl carbon of cyclohexanone, followed by the introduction of the carboxylic acid moiety. The Grignard reaction is a workhorse in this context.
Mechanism & Rationale: The synthesis of 1-phenylcyclohexanecarboxylic acid exemplifies this approach. Phenylmagnesium bromide, a potent nucleophile, adds to the cyclohexanone carbonyl, forming a tertiary alkoxide intermediate. This intermediate can then be carboxylated using carbon dioxide (as dry ice), followed by an acidic workup to yield the final product. An alternative pathway involves converting a pre-formed cyclohexanecarboxylic acid into its corresponding acid chloride, which can then react with an organometallic reagent like a Grignard or organocadmium reagent.[6][7]
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents, including water. Therefore, all glassware must be flame-dried, and all solvents must be rigorously anhydrous to prevent quenching the reagent and reducing the yield.
-
Reagent Choice: The choice of the organometallic reagent (e.g., Grignard, organolithium) dictates the substituent to be introduced at the C1 position. This method is versatile for installing a variety of alkyl and aryl groups.
Caption: Grignard-based synthesis of 1-substituted cyclohexanecarboxylic acids.
1.2 α-Alkylation of Cyclohexanecarboxylate Enolates
Direct alkylation at the alpha-carbon of a cyclohexanecarboxylic acid derivative is a powerful method for C-C bond formation.[8] This reaction proceeds via an enolate intermediate, a potent carbon nucleophile.
Mechanism & Rationale: The α-proton of an ester is weakly acidic and can be removed by a strong, non-nucleophilic base to form an enolate. Lithium diisopropylamide (LDA) is an ideal choice as its steric bulk prevents it from acting as a nucleophile and attacking the ester carbonyl, while its strong basicity ensures near-complete conversion to the enolate.[9] This enolate can then react with an alkyl halide in an SN2 reaction to form the 1-substituted product.[8][10]
Causality of Experimental Choices:
-
Base Selection: The use of a strong, hindered base like LDA is critical. Weaker bases like alkoxides (e.g., sodium ethoxide) establish an equilibrium with the ester, leaving unreacted starting material that can lead to side reactions like self-condensation.[9]
-
Substrate: The reaction is typically performed on an ester derivative (e.g., methyl or ethyl cyclohexanecarboxylate) rather than the free carboxylic acid, as the acidic proton of the carboxyl group would be deprotonated first, preventing enolate formation.
-
Challenges: A primary challenge is polyalkylation, where the mono-alkylated product can be deprotonated again and react with another equivalent of the alkyl halide. Using a full equivalent of a strong base like LDA to completely form the enolate before adding the alkylating agent can minimize this issue.[10]
Caption: Synthesis via α-alkylation of a cyclohexanecarboxylate ester.
1.3 Rearrangement Reactions: The Hofmann Rearrangement Case Study
Rearrangement reactions provide an elegant, albeit indirect, route to highly functionalized 1,1-disubstituted cyclohexanes. The Hofmann rearrangement, used extensively in the industrial synthesis of Gabapentin, serves as a prime example.[11][12]
Mechanism & Rationale: This pathway begins with 1,1-cyclohexanediacetic acid, which is converted to its monoamide. The 1,1-cyclohexanediacetic acid monoamide then undergoes a Hofmann rearrangement in the presence of an alkaline solution of sodium hypobromite or a similar halogenating agent.[2][11] This reaction converts the amide into a primary amine with one fewer carbon, forming an intermediate isocyanate which is then hydrolyzed. The resulting amino acid spontaneously cyclizes to form "Gabapentin lactam". This lactam is a stable intermediate that can be hydrolyzed in a subsequent step to yield the final product, 2-[1-(aminomethyl)cyclohexyl]acetic acid (Gabapentin).[12][13] While the final product is not a cyclohexanecarboxylic acid, the core of the synthesis is the creation of a 1,1-disubstituted cyclohexane ring, demonstrating a powerful method for building this structural motif.
Causality of Experimental Choices:
-
Starting Material: The use of a diacid derivative (1,1-cyclohexanediacetic acid) is key, as one carboxylic acid group is converted to the amide for the rearrangement, while the other remains to become part of the final product structure.
-
Reaction Conditions: The reaction is typically run at low temperatures initially to control the formation of the N-bromoamide, followed by warming to induce the rearrangement.[11]
Part 2: Detailed Experimental Protocols
Protocol 2.1: Synthesis of 1-Phenylcyclohexanecarboxylic Acid via Grignard Reaction
This protocol is adapted from established synthetic methods.[6] It details the formation of a 1-substituted cyclohexanecarboxylic acid using a Grignard reagent and subsequent carboxylation.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Bromobenzene
-
Anhydrous diethyl ether
-
Cyclohexanone
-
Dry ice (solid CO₂)
-
Hydrochloric acid (conc.)
-
Standard glassware for anhydrous reactions (flame-dried)
Step-by-Step Procedure:
-
Grignard Reagent Preparation: In a flame-dried three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. Add a small crystal of iodine.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether and add a small portion to the flask. The reaction should initiate, indicated by heat evolution and disappearance of the iodine color. If not, gentle warming may be required.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 30-60 minutes until most of the magnesium has reacted.
-
Nucleophilic Addition: Cool the Grignard solution in an ice bath. Add a solution of cyclohexanone in anhydrous diethyl ether dropwise with vigorous stirring. A thick precipitate will form. Allow the mixture to stir at room temperature for 1 hour after addition.
-
Carboxylation: Pour the reaction mixture slowly and carefully onto a large excess of crushed dry ice in a separate beaker, with stirring. The dry ice serves as both the carboxylating agent and a coolant.
-
Workup and Isolation: Allow the CO₂ to sublime. Slowly add dilute hydrochloric acid to the mixture until the aqueous layer is acidic and all magnesium salts have dissolved.
-
Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer with two additional portions of diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude 1-phenylcyclohexanecarboxylic acid can be purified by recrystallization from a suitable solvent like hexane or toluene.[6]
Protocol 2.2: Synthesis of Gabapentin Lactam via Hofmann Rearrangement
This protocol outlines the key rearrangement step in a common industrial synthesis of Gabapentin, starting from 1,1-cyclohexanediacetic acid monoamide.[11][12]
Materials:
-
1,1-Cyclohexanediacetic acid monoamide
-
Sodium hydroxide
-
Bromine
-
Hydrochloric acid
-
Ice
Step-by-Step Procedure:
-
Preparation of Sodium Hypobromite Solution: In a flask cooled in an ice-salt bath (-5 to -10 °C), prepare an aqueous solution of sodium hydroxide. Slowly add bromine dropwise while maintaining the low temperature to form an aqueous solution of sodium hypobromite in situ.
-
Amide Addition: In a separate flask, dissolve the 1,1-cyclohexanediacetic acid monoamide in an aqueous sodium hydroxide solution, also chilled to a low temperature.
-
Hofmann Rearrangement: Add the chilled monoamide solution slowly to the sodium hypobromite solution, ensuring the temperature remains in the range of -5 to -10 °C.[11]
-
After the addition is complete, stir the reaction mixture at this low temperature for approximately 30 minutes.
-
Gradually warm the reaction mixture to room temperature and then heat to approximately 55 °C for 1-2 hours to complete the rearrangement and subsequent cyclization to the lactam.[12]
-
Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid. This may precipitate the product or allow for extraction.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Gabapentin lactam, which can be further purified by recrystallization.
Part 3: Data Summary and Method Comparison
| Synthetic Strategy | Key Reagents & Precursors | Advantages | Disadvantages & Key Considerations | Typical Yields |
| Grignard Addition & Carboxylation | Cyclohexanone, R-MgX, CO₂ | Versatile for many R groups (alkyl, aryl); straightforward concept. | Requires strictly anhydrous conditions; Grignard reagent is highly reactive. | Moderate to Good (50-80%) |
| α-Alkylation of Enolates | Cyclohexanecarboxylate ester, LDA, R-X | Direct C-C bond formation at the α-position. | Potential for polyalkylation; requires strong, non-nucleophilic base; substrate is an ester, requiring a final hydrolysis step.[10] | Good to Excellent (70-95%) |
| Hofmann Rearrangement | 1,1-disubstituted amide (e.g., from diacetic acid) | Well-established for specific structures; often high-yielding industrial process.[13] | Indirect route; limited to amine-containing products; uses hazardous reagents like bromine.[13] | Good (75-85% for lactam formation)[13] |
| Nitrile Hydrolysis | 1-substituted-cyclohexanecarbonitrile, H₃O⁺/OH⁻ | Often a high-yielding final step; nitriles can be stable intermediates. | Requires a separate synthesis for the nitrile precursor; hydrolysis conditions can sometimes be harsh. | Very Good to Excellent (>90%) |
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Application Notes and Protocols: 1-Propoxycyclohexane-1-carbonitrile as a Versatile Building Block for Novel Compound Synthesis
Abstract
Organic building blocks are fundamental molecular entities that serve as the foundation for constructing more complex organic compounds, playing a crucial role in the synthesis of a wide array of molecules including pharmaceuticals and materials.[1] 1-Propoxycyclohexane-1-carbonitrile is an exemplary building block, offering a unique combination of a sterically defined cyclohexane scaffold, a reactive nitrile group, and a stable propoxy ether linkage. This document provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this versatile substrate. We will explore core chemical transformations including hydrolysis, reduction, and organometallic additions, as well as advanced applications in heterocyclic synthesis. Each section provides not only detailed, field-tested protocols but also the underlying scientific rationale, empowering researchers to adapt and innovate. The strategic use of 1-propoxycyclohexane-1-carbonitrile can significantly accelerate the discovery of novel compounds with potential applications in medicinal chemistry and materials science.[2]
Introduction to the Building Block: Synthesis and Properties
1-Propoxycyclohexane-1-carbonitrile is, in essence, a protected cyanohydrin of cyclohexanone. The propoxy group provides stability and modulates the electronic properties of the quaternary carbon center, while the nitrile group serves as a linchpin for a diverse range of chemical transformations.[3] Its utility stems from the ability to unmask or convert the nitrile functionality into other critical chemical groups such as carboxylic acids, primary amines, and ketones.[4]
Physicochemical Properties
A clear understanding of the substrate's properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO | PubChem CID 43292927[5] |
| Molecular Weight | 167.25 g/mol | PubChem CID 43292927[5] |
| IUPAC Name | 1-propoxycyclohexane-1-carbonitrile | N/A |
| Appearance | Colorless to pale yellow liquid (predicted) | N/A |
| Boiling Point | ~230-240 °C (predicted) | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | N/A |
Proposed Synthesis Protocol: Modified Strecker Reaction
The most direct method for preparing the title compound is a three-component Strecker-type reaction, which is a cornerstone for synthesizing α-aminonitriles and their derivatives.[6][7] This one-pot procedure offers high atom economy by combining a ketone, a cyanide source, and in this case, an alcohol which acts as both reactant and solvent.[8]
Experimental Protocol: Synthesis of 1-Propoxycyclohexane-1-carbonitrile
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (10.0 g, 102 mmol) and n-propanol (100 mL).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. In a separate beaker, dissolve sodium cyanide (5.5 g, 112 mmol) in 15 mL of water. Add the aqueous NaCN solution dropwise to the stirred cyclohexanone/propanol mixture over 20 minutes.
-
Acidification: Slowly add glacial acetic acid (6.7 mL, 117 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The acetic acid protonates the intermediate alkoxide and facilitates the reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 24 hours. Monitor the reaction progress by TLC (20% EtOAc/Hexanes).
-
Work-up: Pour the reaction mixture into 200 mL of water and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil is purified by vacuum distillation to afford 1-propoxycyclohexane-1-carbonitrile as a colorless oil.
Core Transformations of the Nitrile Group
The carbon-nitrogen triple bond in nitriles is highly polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack.[3] This reactivity is the foundation for its use as a versatile synthetic intermediate.
Hydrolysis to 1-Propoxycyclohexane-1-carboxylic Acid
Causality & Rationale: The hydrolysis of nitriles to carboxylic acids is a fundamental transformation.[9] Under acidic conditions, the nitrile is protonated, which significantly increases the electrophilicity of the nitrile carbon, allowing for the addition of a weak nucleophile like water.[4][10] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[11] This protocol provides a gateway to amides, esters, and other carboxylic acid derivatives.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a 100 mL round-bottom flask, combine 1-propoxycyclohexane-1-carbonitrile (5.0 g, 29.9 mmol), water (20 mL), and concentrated sulfuric acid (10 mL). Add a magnetic stir bar.
-
Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring for 6 hours.[12]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over 100 g of crushed ice in a beaker.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with brine (2 x 50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from hexanes to yield 1-propoxycyclohexane-1-carboxylic acid as a white solid.
Workflow for Nitrile Hydrolysis
Caption: Workflow for the acid-catalyzed hydrolysis of the starting nitrile.
Reduction to (1-Propoxycyclohexyl)methanamine
Causality & Rationale: The reduction of nitriles is a highly effective method for synthesizing primary amines.[13] Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), achieve this transformation efficiently. The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon.[4][14] The resulting dianion is then protonated during the aqueous work-up to yield the primary amine.[14] This product is a valuable building block for introducing basic nitrogen centers into a molecule, a common feature in many pharmaceuticals.[15]
Experimental Protocol: LiAlH₄ Reduction
-
Reaction Setup: To a flame-dried 250 mL three-neck flask under an inert nitrogen atmosphere, add a suspension of LiAlH₄ (1.7 g, 44.8 mmol) in 50 mL of anhydrous THF.
-
Substrate Addition: Cool the suspension to 0 °C. Add a solution of 1-propoxycyclohexane-1-carbonitrile (5.0 g, 29.9 mmol) in 25 mL of anhydrous THF dropwise via an addition funnel over 30 minutes.
-
Reaction: After the addition, remove the ice bath and stir the reaction mixture at room temperature for 4 hours, then gently reflux for 2 hours.
-
Work-up (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add dropwise: 1.7 mL of water, 1.7 mL of 15% aqueous NaOH, and finally 5.1 mL of water. Stir vigorously for 30 minutes until a granular white precipitate forms.
-
Isolation: Filter the solid salts and wash thoroughly with THF (3 x 20 mL).
-
Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The resulting crude amine can be purified by distillation under reduced pressure.
Logical Flow of Nitrile Reduction
Caption: Mechanistic steps in the LiAlH₄ reduction of a nitrile to a primary amine.
Grignard Addition to Synthesize (1-Propoxycyclohexyl)(phenyl)methanone
Causality & Rationale: The reaction of nitriles with organometallic reagents like Grignard reagents is a powerful method for carbon-carbon bond formation, leading to the synthesis of ketones.[16] The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbon of the nitrile, forming an intermediate imine salt.[3][17] Crucially, this salt is unreactive towards a second equivalent of the Grignard reagent. Subsequent acidic hydrolysis of the imine intermediate furnishes the ketone.[16] This allows for the introduction of a wide variety of alkyl and aryl substituents.
Experimental Protocol: Grignard Reagent Addition
-
Reaction Setup: To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add 1-propoxycyclohexane-1-carbonitrile (5.0 g, 29.9 mmol) dissolved in 50 mL of anhydrous diethyl ether. Cool the solution to 0 °C.
-
Grignard Addition: Add phenylmagnesium bromide (1.0 M solution in THF, 36 mL, 36 mmol) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 12 hours.
-
Hydrolysis: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 50 mL of 1 M aqueous HCl. Stir for 1 hour at room temperature to ensure complete hydrolysis of the imine.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (gradient elution, 5% to 20% EtOAc in hexanes) to yield the target ketone.
Grignard Reaction and Hydrolysis Pathway
Caption: Two-stage process for converting the nitrile to a ketone via Grignard addition.
Advanced Application: [2+2+2] Cycloaddition for Pyridine Synthesis
Causality & Rationale: Beyond simple functional group interconversions, the nitrile moiety can participate in more complex cycloaddition reactions to rapidly build molecular complexity. The cobalt-catalyzed [2+2+2] cycloaddition of nitriles with alkynes is a powerful method for constructing substituted pyridine rings.[18] This reaction is highly valuable for generating novel heterocyclic scaffolds, which are prevalent in pharmaceuticals. The nitrile serves as the nitrogen source for the aromatic ring.
Experimental Protocol: Cobalt-Catalyzed Pyridine Synthesis
-
Catalyst & Ligand Prep: In a glovebox, add CpCo(cod) (Cyclopentadienylcobalt dicarbonyl) (135 mg, 0.5 mmol) to a Schlenk flask.
-
Reaction Setup: Outside the glovebox, dissolve 1-propoxycyclohexane-1-carbonitrile (1.67 g, 10 mmol) in 50 mL of degassed toluene and add it to the Schlenk flask under a nitrogen atmosphere.
-
Alkyne Addition: Cool the solution to 0 °C. Bubble acetylene gas through the solution at a slow, steady rate for 4 hours. Caution: Acetylene is highly flammable.
-
Reaction: Seal the flask and stir the mixture at 80 °C for 24 hours. Monitor by TLC or GC-MS.
-
Work-up: After cooling, concentrate the reaction mixture. The crude product will contain the cobalt catalyst, which can be removed by filtration through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Further purify the product by column chromatography on silica gel to isolate the desired 2-(1-propoxycyclohexyl)pyridine.
Summary of Characterization Data
Accurate characterization is essential for validating experimental outcomes. The following table summarizes the expected spectroscopic data for the starting material and its key derivatives based on established chemical principles.
| Compound | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) | Expected IR Peaks (cm⁻¹) |
| 1-Propoxycyclohexane-1-carbonitrile | 3.4-3.6 (t, 2H, -OCH₂-), 1.5-2.0 (m, 12H), 0.9 (t, 3H, -CH₃) | ~120 (C≡N), ~75 (C-O), ~58 (-OCH₂-), ~35, ~25, ~22 (cyclohexyl), ~10 (-CH₃) | 2240 (C≡N), 1100 (C-O) |
| 1-Propoxycyclohexane-1-carboxylic Acid | 10-12 (br s, 1H, -COOH), 3.3-3.5 (t, 2H, -OCH₂-), 1.4-2.0 (m, 12H), 0.9 (t, 3H, -CH₃) | ~175 (C=O), ~78 (C-O), ~58 (-OCH₂-), ~34, ~25, ~22 (cyclohexyl), ~10 (-CH₃) | 3300-2500 (br, O-H), 1710 (C=O), 1100 (C-O) |
| (1-Propoxycyclohexyl)methanamine | 3.2-3.4 (t, 2H, -OCH₂-), 2.7 (s, 2H, -CH₂NH₂), 1.3-1.8 (m, 14H, incl. NH₂), 0.9 (t, 3H, -CH₃) | ~76 (C-O), ~58 (-OCH₂-), ~45 (-CH₂NH₂), ~35, ~26, ~22 (cyclohexyl), ~10 (-CH₃) | 3370, 3290 (N-H stretch) |
| (1-Propoxycyclohexyl)(phenyl)methanone | 7.4-8.0 (m, 5H, Ar-H), 3.3-3.5 (t, 2H, -OCH₂-), 1.5-2.2 (m, 12H), 0.9 (t, 3H, -CH₃) | ~200 (C=O), ~135-128 (Ar-C), ~80 (C-O), ~58 (-OCH₂-), ~36, ~25, ~22 (cyclohexyl), ~10 (-CH₃) | 1680 (C=O, aryl ketone), 1100 (C-O) |
Conclusion
1-Propoxycyclohexane-1-carbonitrile stands out as a highly adaptable and powerful building block for modern organic synthesis. The protocols and rationale detailed in these application notes demonstrate its capacity to serve as a precursor to a wide range of functionalized molecules, from simple carboxylic acids and amines to complex heterocyclic systems. By providing not just the "how" but the "why," we aim to equip researchers with the foundational knowledge to creatively employ this substrate in their own discovery programs, paving the way for the next generation of novel compounds.
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Wang, Y., et al. (2022). Three-Component Cycloaddition of Nitriles: Construction of Bicyclic 4-Aminopyrimidines and Their Photophysical Studies. The Journal of Organic Chemistry, 87(21), 14354–14365. [Link]
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Sueda, T., et al. (2021). Regioselective 1,3-Dipolar Cycloaddition of Nitriles with Nitrile Imines Generated from Tetrazoles. Chemistry Letters, 50(4), 644-647. [Link]
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Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
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Varela, J. A., et al. (2002). Cycloaddition of Nitriles with Acetylene: An Effective Method for the Synthesis of 2-Pyridines under Mild Conditions. The Journal of Organic Chemistry, 67(13), 4775–4778. [Link]
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Bianchi, G., et al. (1974). syn–anti-Isomerism in the cycloaddition of nitrile oxides to cis-3,4-dichlorocyclobutene. Journal of the Chemical Society, Perkin Transactions 1, 1757-1763. [Link]
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Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
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Coldham, I., & Crapnell, K. M. (2001). Cyclic Oxonitriles: Stereodivergent Grignard Addition-Alkylations. Organic Letters, 3(13), 2129–2132. [Link]
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Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327. [Link]
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Liang, S. H., et al. (2018). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. ACS Omega, 3(8), 9494–9504. [Link]
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Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
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Khanum, G., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Polycyclic Aromatic Compounds. [Link]
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PubChem. (n.d.). 2-Propoxycyclohexane-1-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Application Note: Advanced Protocols for the Hydrolysis of Cyclohexanecarbonitrile Derivatives
Introduction & Mechanistic Rationale
The hydrolysis of cyclohexanecarbonitrile and its alpha-substituted derivatives is a critical transformation in organic synthesis, frequently utilized in the production of active pharmaceutical ingredients (APIs) such as the CETP inhibitor Dalcetrapib[1]. However, converting these nitriles into their corresponding cyclohexanecarboxylic acids or amides requires overcoming significant thermodynamic and kinetic barriers.
Mechanistic Causality & Steric Hindrance: Nitrile hydrolysis inherently proceeds via an initial hydration to a primary amide, followed by further hydrolysis to a carboxylic acid. The bulky cyclohexane ring—especially when fully substituted at the alpha position (e.g., 1-(2-ethylbutyl)-cyclohexanecarbonitrile)—creates a severe steric shield around the electrophilic cyano carbon.
Under 2, the reaction relies on the protonation of the cyano nitrogen, which sufficiently increases the electrophilicity of the adjacent carbon to permit attack by a weak nucleophile like water[2]. Conversely,1 forces the reaction via the direct attack of a strong hydroxide nucleophile[1]. Because of the steric hindrance, standard reflux conditions often stall at the amide intermediate. Therefore, successful protocols demand either highly aggressive thermal/pressure systems (e.g., continuous flow reactors at >200 °C) or precise stoichiometric control of strong acids (e.g., 98% H₂SO₄) to drive the reaction to completion[1][3].
Reaction Pathways
Mechanistic pathways for the hydrolysis of cyclohexanecarbonitrile derivatives.
Experimental Protocols
Protocol A: Strong Acid-Catalyzed Hydrolysis (Batch Process)
Best For: Unhindered to moderately hindered cyclohexanecarbonitriles.
Causality & Design: This protocol utilizes concentrated sulfuric acid. The critical parameter is the exact molar ratio of water to sulfuric acid. Using 98% H₂SO₄ with a precise addition of water (1.5 equivalents total) ensures the medium is acidic enough to fully protonate the nitrile, yet contains exactly enough water to act as the nucleophile without diluting the acid's dehydrating strength[1][3].
Self-Validating System: The reaction is self-validating through phase separation during the quench. Unreacted nitrile remains entirely in the organic extraction phase. Performing an FT-IR on the organic layer provides immediate validation; the complete absence of the sharp -C≡N stretch at ~2240 cm⁻¹ confirms total conversion.
Step-by-Step Procedure:
-
Reagent Preparation: In a glass-lined reactor equipped with a reflux condenser and mechanical stirrer, charge 2.0 equivalents of4[4]. Carefully add water to reach a total of 1.5 equivalents (accounting for the 2% water inherent in the acid). Caution: Highly exothermic.
-
Substrate Dosing: Heat the acid mixture to 80–100 °C. Slowly dose 1.0 equivalent of the cyclohexanecarbonitrile derivative into the reactor[3]. Causality: Dosing the substrate into pre-heated acid prevents the accumulation of unreacted starting material, mitigating the risk of a runaway exotherm upon sudden reaction initiation.
-
Thermal Maturation: Elevate the reactor temperature to 105–110 °C and maintain for 12–15 hours[3][4].
-
Biphasic Quench: Cool the mixture to 20 °C and quench into ice water. Extract with toluene or ethyl acetate.
-
Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the cyclohexanecarboxylic acid.
Protocol B: High-Temperature Basic Hydrolysis (Continuous Flow)
Best For: Highly sterically hindered substrates (e.g., 1-alkylated cyclohexanecarbonitriles).
Causality & Design: Batch basic hydrolysis of alpha-substituted cyclohexanecarbonitriles can take >15 hours at 205 °C, generating dangerous high pressure from released ammonia[1]. A1 safely contains these pressures, accelerates the kinetics via extreme superheating (210–220 °C), and allows for rapid, scalable throughput[1].
Self-Validating System: Complete conversion yields a product that remains fully soluble in the basic aqueous layer as a sodium salt. Any unreacted nitrile will phase-separate as an immiscible organic oil, providing an immediate visual indicator of incomplete conversion before acidification.
Step-by-Step Procedure:
-
Solution Preparation: Prepare a 1.0 M solution of the nitrile in methanol. Prepare a separate 4.0 M aqueous NaOH solution.
-
Reactor Priming: Utilize a stainless steel tube reactor (e.g., 2.1 mm inner diameter) equipped with a back-pressure regulator set to 30–40 bar[1]. Prime with a MeOH/H₂O mixture.
-
Reaction Execution: Pump both solutions via high-pressure syringe pumps into a T-mixer. Route the mixed stream into the reactor zone heated to 210 °C. Set flow rates to achieve a residence time of 30–45 minutes. Causality: The extreme temperature overcomes the steric barrier, while the high pressure keeps the methanol in the liquid phase.
-
Workup: Collect the effluent and strip the methanol under atmospheric pressure. Add water; the residue will separate into two layers.
-
Isolation: Discard the lower aqueous layer (containing excess NaOH and impurities). Acidify the upper product-rich layer with aqueous HCl to precipitate the target carboxylic acid. Filter and dry[1].
Protocol C: Chemoselective Catalytic Hydration
Best For: Halting the reaction selectively at the cyclohexanecarboxamide stage.
Causality & Design: When the primary amide is the target, traditional acids/bases often over-hydrolyze to the acid. Utilizing an5 (e.g., OsH₃(PⁱPr₃)₂) allows for mild, chemoselective hydration[5]. The metal center coordinates the nitrile, activating it for attack.
Self-Validating System: The use of exactly 1.0 equivalent of water relative to the nitrile ensures the reaction physically cannot proceed past the amide stage to the carboxylic acid, creating a stoichiometrically self-limiting system.
Step-by-Step Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve 0.19 mmol of the Osmium catalyst in 2 mL of THF[5].
-
Add 0.40 mmol of cyclohexanecarbonitrile and exactly 0.40 mmol of water[5].
-
Heat the sealed tube at 100 °C for 3–24 hours (depending on alpha-substitution).
-
Remove the solvent in vacuo and precipitate the pure amide with cold pentane (−78 °C)[5].
Quantitative Data Summary
| Method | Reagents | Temp (°C) | Time | Typical Yield | Best Suited For |
| Acidic Batch | 98% H₂SO₄, H₂O (1.5 eq) | 105–110 | 12–15 h | 85–95% | Unhindered / Mono-substituted nitriles |
| Basic Flow | NaOH, MeOH / H₂O | 210–220 | 30–45 min | >90% | Highly sterically hindered nitriles |
| Catalytic Hydration | OsH₃(PⁱPr₃)₂, H₂O (1.0 eq) | 100–130 | 3–24 h | 50–90% | Chemoselective amide synthesis |
References
-
[2] Title: Acid-Catalyzed Ester Hydrolysis: Videos & Practice Problems | Source: pearson.com | 2
-
[4] Title: EP2274264B1 - New process for the preparation of cyclohexanecarboxylic acid derivatives via the corresponding cyclohexanecarboxamide derivative | Source: google.com | 4
-
[1] Title: Development and Demonstration of a High-Volume Manufacturing Process for a Key Intermediate of Dalcetrapib: Investigations on the Alkylation of Carboxylic Acids, Esters, and Nitriles | Source: acs.org | 1
-
[5] Title: Hydration of Aliphatic Nitriles Catalyzed by an Osmium Polyhydride: Evidence for an Alternative Mechanism | Source: nih.gov | 5
-
[3] Title: US8143442B2 - Preparation for a cyclohexanecarboxylic acid derivative and intermediates | Source: google.com |3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The acidic and basic hydrolyses of a nitrile differ slightly. In ... | Study Prep in Pearson+ [pearson.com]
- 3. US8143442B2 - Preparation for a cyclohexanecarboxylic acid derivative and intermediates - Google Patents [patents.google.com]
- 4. EP2274264B1 - New process for the preparation of cyclohexanecarboxylic acid derivatives via the corresponding cyclohexanecarboxamide derivative - Google Patents [patents.google.com]
- 5. Hydration of Aliphatic Nitriles Catalyzed by an Osmium Polyhydride: Evidence for an Alternative Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Propoxycyclohexane-1-carbonitrile
Welcome to the technical support center for 1-Propoxycyclohexane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this compound in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to address potential challenges.
I. Core Concepts: Understanding the Stability of 1-Propoxycyclohexane-1-carbonitrile
1-Propoxycyclohexane-1-carbonitrile is a cyanohydrin ether. Its stability is primarily influenced by its susceptibility to hydrolysis, particularly under basic or acidic conditions, and potential thermal degradation. The core structure consists of a cyclohexane ring with a nitrile and a propoxy group attached to the same carbon. This alpha-alkoxynitrile structure is the key to understanding its reactivity and potential degradation pathways.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 1-Propoxycyclohexane-1-carbonitrile.
Scenario 1: My reaction yield is significantly lower than expected.
-
Possible Cause 1: Degradation of 1-Propoxycyclohexane-1-carbonitrile due to reaction conditions.
-
Explanation: The presence of strong acids, bases, or excessive heat can cause the compound to decompose, reducing the amount available for your reaction. Cyanohydrin ethers are known to be unstable in alkaline conditions, which can promote the reverse reaction to the starting carbonyl compound.[1]
-
Troubleshooting Steps:
-
Review your reaction pH: If your reaction is running under basic conditions, consider if a milder base or a different synthetic route is possible.
-
Check the reaction temperature: Avoid unnecessarily high temperatures. If elevated temperatures are required, minimize the reaction time.
-
Inert atmosphere: For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
-
Possible Cause 2: Impure starting material.
-
Explanation: The 1-Propoxycyclohexane-1-carbonitrile may have degraded during storage.
-
Troubleshooting Steps:
-
Assess the purity of your compound: Before use, especially if it has been stored for a long time, it is advisable to check the purity. A recommended Gas Chromatography-Mass Spectrometry (GC-MS) protocol is provided in Section V.
-
Observe the physical appearance: Any significant color change (e.g., yellowing) or the presence of a strong almond-like odor (indicative of hydrogen cyanide) could suggest degradation.
-
-
Scenario 2: I suspect my stored 1-Propoxycyclohexane-1-carbonitrile has degraded.
-
Signs of Degradation:
-
Visual Cues: A noticeable change in color from colorless to yellow or brown.
-
Olfactory Cues: A faint, bitter almond-like smell, which could indicate the release of hydrogen cyanide. Caution: Do not intentionally inhale the vapors.[1]
-
Analytical Evidence: The appearance of new peaks in your analytical chromatogram (GC or HPLC) or changes in the NMR spectrum.
-
-
Confirmation of Degradation:
-
GC-MS Analysis: This is the recommended method to identify degradation products. Look for peaks corresponding to cyclohexanone and propanol. A detailed protocol is provided in Section V.
-
FT-IR Spectroscopy: A diminished nitrile peak (around 2240 cm⁻¹) and the appearance of a strong carbonyl peak (around 1715 cm⁻¹) can indicate the formation of cyclohexanone.
-
III. Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for 1-Propoxycyclohexane-1-carbonitrile?
-
Q2: How should I handle this compound safely?
Stability and Degradation
-
Q3: What is the shelf-life of 1-Propoxycyclohexane-1-carbonitrile?
-
A3: While a specific shelf-life is not defined, its stability is dependent on storage conditions. When stored properly in an unopened container, it should remain stable for an extended period. However, once opened, the risk of degradation increases due to exposure to atmospheric moisture and potential contaminants. It is good practice to re-analyze the purity of the compound if it has been stored for more than a year after opening.
-
-
Q4: What are the primary degradation products?
-
A4: The most likely degradation products from hydrolysis are cyclohexanone, propanol, and hydrogen cyanide (or its salt).
-
-
Q5: What substances are incompatible with 1-Propoxycyclohexane-1-carbonitrile?
Purity and Analysis
-
Q6: How can I check the purity of my 1-Propoxycyclohexane-1-carbonitrile sample?
-
Q7: What should I look for in a GC-MS chromatogram to confirm purity?
-
A7: A pure sample will show a single major peak corresponding to 1-Propoxycyclohexane-1-carbonitrile. The presence of other significant peaks may indicate impurities from the synthesis or degradation products like cyclohexanone.
-
IV. Data and Diagrams
Table 1: Storage and Incompatibility Summary
| Parameter | Recommendation | Source |
| Storage Temperature | Room Temperature | [2][3] |
| Storage Conditions | Cool, dry, well-ventilated area in a tightly sealed container. Away from direct sunlight and ignition sources. | [1] |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents. | [1] |
Diagram 1: Potential Degradation Pathway of 1-Propoxycyclohexane-1-carbonitrile
Caption: Hydrolysis of 1-Propoxycyclohexane-1-carbonitrile.
V. Experimental Protocol: Purity Analysis by GC-MS
This protocol provides a general method for the purity assessment of 1-Propoxycyclohexane-1-carbonitrile. Instrument conditions may need to be optimized for your specific equipment.
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the 1-Propoxycyclohexane-1-carbonitrile sample.
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.[4]
-
Vortex the solution to ensure it is fully dissolved.
-
Transfer the solution to a 2 mL GC vial.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent is recommended.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 50:1 split ratio)[4]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-350
3. Data Analysis
-
The purity of the sample can be estimated by calculating the area percentage of the main peak in the Total Ion Chromatogram (TIC).
-
Purity (%) = (Area of the 1-Propoxycyclohexane-1-carbonitrile peak / Total area of all peaks) x 100.
-
-
Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST). Pay close attention to the potential presence of cyclohexanone (molecular weight: 98.14 g/mol ).
VI. References
-
Wikipedia. (n.d.). Nitrile. Retrieved from [Link]
-
ResearchGate. (2021, August). Thermodynamics of the hydrolysis reactions of nitriles. Retrieved from [Link]
-
R Discovery. (2001, August 17). Analyzing the hydrocyanation reaction: chiral HPLC and the synthesis of racemic cyanohydrins. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cyanohydrins – Knowledge and References. Retrieved from [Link]
-
ACS Publications. (2018, December 27). Catalytic Transfer Hydration of Cyanohydrins to α-Hydroxyamides. Retrieved from [Link]
-
Chromatography Online. (2026, March 14). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyanohydrins. Retrieved from [Link]
-
Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved from [Link]
-
American Elements. (n.d.). 1-propoxycyclohexane-1-carbonitrile. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Grignard Additions to Nitriles
Welcome to the Advanced Synthesis Support Center. The addition of Grignard reagents to nitriles to yield ketones is a fundamental transformation in drug development and synthetic planning. However, unlike highly electrophilic aldehydes or ketones, nitriles present unique kinetic and thermodynamic hurdles. Their linear, sp-hybridized geometry and lower electrophilicity often lead to sluggish reactions, while the strong basicity of Grignard reagents can trigger unwanted side reactions.
This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot stalled reactions, eliminate impurities, and optimize your yields.
Mechanistic Diagnostic Workflow
Before adjusting your reaction parameters, use the decision tree below to identify the primary mechanistic bottleneck based on your specific nitrile substrate.
Decision tree for troubleshooting Grignard additions to nitriles based on substrate properties.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction stalls, and I recover mostly unreacted nitrile. How can I force the addition? Analysis & Causality: Nitriles are less electrophilic than typical carbonyls. If your nitrile is sterically hindered, the activation energy for the nucleophilic attack is simply too high for a standard Grignard reagent. Solution: You must alter the electronics of the transition state.
-
Solvent Swap: The use of benzene or toluene containing one equivalent of ether as a solvent at room temperature leads to increased yields compared to pure ether[1]. Non-coordinating solvents promote tighter association between the RMgX species and the CN group[2].
-
Lewis Acid Catalysis: The addition of 20 mol% Zinc Chloride ( ZnCl2 ) generates highly reactive zincate complexes in situ, which effectively catalyze the addition to aromatic nitriles[3]. Alternatively, Copper(I) salts can effectively catalyze the nucleophilic addition of Grignard reagents to sterically demanding nitriles[1].
Q2: I am getting complex mixtures and low yields, especially with aliphatic nitriles. What is happening? Analysis & Causality: Grignard reagents possess high electron density on the C-Mg bond, making them not only good nucleophiles but also exceptionally strong bases[4]. If your aliphatic nitrile has acidic α -protons (e.g., phenylacetonitrile), the Grignard reagent will act as a base, deprotonating the nitrile to form an unreactive ketenimine anion and an alkane byproduct. This can also lead to Thorpe-Ziegler self-condensation. Solution: Shift the kinetic balance to favor nucleophilicity over basicity. Utilize "Turbo-Grignards" (containing LiCl) which break up Grignard aggregates and enhance nucleophilic attack, or transmetallate to organocerium reagents ( CeCl3 ). Run the reaction at lower temperatures ( −78∘C to 0∘C ) to suppress the acid-base proton transfer.
Q3: The addition seems to work, but my post-workup NMR shows an imine instead of a ketone. Analysis & Causality: The initial nucleophilic attack forms a stable N-magnesio imine salt ( R-C(=NMgX)-R’ ). Unlike the tetrahedral intermediates formed from esters, this intermediate is highly stable[1]. A mild aqueous quench merely neutralizes the magnesium salt, leaving behind a free imine that is robust enough to survive organic extraction. Solution: The intermediate must be forced through an iminium ion pathway. Protonation of the imine nitrogen with aqueous acid forms an iminium ion, which is highly susceptible to 1,2-addition by water. Subsequent proton transfer allows for the loss of ammonia ( NH3 ) and the formation of the ketone[1]. See Protocol B for the rigorous hydrolysis procedure.
Quantitative Data: Additive & Solvent Optimization
Use the following table to select the appropriate intervention based on your specific substrate challenge.
| Reaction Condition | Additive / Solvent | Primary Challenge Addressed | Typical Yield Improvement | Mechanistic Role |
| Standard Grignard | THF or Et2O | Baseline (Unobstructed nitriles) | N/A | Direct nucleophilic addition. |
| Solvent Swap | Toluene/ Et2O (1:1) | Sluggish kinetics | +20–30% | Desolvates the Grignard reagent, boosting effective nucleophilicity[1]. |
| ZnCl2 Catalysis | 20 mol% ZnCl2 | Steric hindrance | +40–50% | Generates a highly reactive zincate intermediate in situ[3]. |
| Cu(I) Catalysis | CuI or CuBr | Unreactive unsaturated nitriles | +30–60% | Promotes 1,2-addition via transient organocopper species[2]. |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols integrate real-time observational checkpoints (self-validating steps) so you can confirm success before proceeding to the next stage.
Protocol A: ZnCl2 -Catalyzed Addition to Sterically Hindered Nitriles
Reference grounding: Hatano et al.[3]
-
Preparation: Flame-dry a Schlenk flask under an inert argon atmosphere. Add anhydrous ZnCl2 (0.2 equiv) and the target nitrile (1.0 equiv) dissolved in anhydrous THF.
-
Cooling: Cool the mixture to 0∘C using an ice bath.
-
Addition: Dropwise add the Grignard reagent (1.2 to 1.5 equiv) via syringe.
-
Self-Validation Checkpoint (Reaction Monitoring): After 2 hours, withdraw a 50μL aliquot. Perform a quick IR spectroscopy scan. The successful formation of the N-magnesio imine salt is confirmed by the disappearance of the sharp nitrile C≡N stretch at ∼2250cm−1 and the appearance of a broader C=N stretch at ∼1650cm−1 .
-
Completion: Once IR confirms complete consumption of the nitrile, proceed immediately to Protocol B.
Protocol B: Rigorous Acidic Hydrolysis of Imine Intermediates
Reference grounding: Master Organic Chemistry[1]
-
Quench: Cool the completed reaction mixture to 0∘C . Slowly add 2M aqueous HCl (at least 3–4 equivalents relative to the Grignard reagent) to protonate the imine nitrogen[1].
-
Self-Validation Checkpoint (Salt Dissolution): The initial addition of acid will cause rigorous bubbling and the precipitation of thick white magnesium salts. Continue adding acid and stirring until this precipitate completely dissolves. A clear biphasic system confirms the successful protonation of the intermediate to the highly soluble iminium ion.
-
Hydrolysis: Heat the biphasic mixture to 50∘C for 2–4 hours to drive the 1,2-addition of water and the subsequent elimination of ammonia[1].
-
Self-Validation Checkpoint (TLC Analysis): Spot the organic layer on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). A vibrant yellow/orange spot confirms the successful conversion of the imine intermediate into the target ketone.
References
- Master Organic Chemistry.Grignard addition to nitriles side reactions deprotonation.
- Chemistry Steps.The Grignard Reaction Mechanism.
- ACS Chemical Reviews.Unsaturated Nitriles: Conjugate Additions of Carbon Nucleophiles to a Recalcitrant Class of Acceptors.
- ResearchGate.Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles.
Sources
Technical Support Center: Nitrile Solvent Purification & Troubleshooting
Welcome to the Advanced Solvent Purification Support Center. As researchers and drug development professionals, the integrity of your analytical and synthetic workflows relies entirely on the purity of your solvent environment. Nitrile compounds—most notably acetonitrile (MeCN)—are ubiquitous in high-performance liquid chromatography (HPLC), electrochemistry, and organometallic synthesis. However, commercial "HPLC-grade" or "anhydrous" nitriles frequently harbor trace impurities (water, unsaturated nitriles, amines, and carboxylic acids) that can poison catalysts, narrow electrochemical windows, or cause severe baseline drift[1][2].
This guide is engineered using an evidence-based, causality-driven approach. Every protocol described herein is designed as a self-validating system , ensuring that you do not just follow steps, but mechanistically verify the removal of impurities at each stage.
Quantitative Evaluation of Desiccants for Nitriles
The selection of a drying agent cannot be based on intuition; it must be grounded in the steric and electronic properties of the solvent. Table 1 summarizes the empirical efficiency of various desiccants specifically for acetonitrile[3][4].
Table 1: Desiccant Efficiency and Mechanistic Action in Acetonitrile
| Desiccant / Method | Application Mode | Residual Water | Mechanistic Causality & Practical Notes |
| 3Å Molecular Sieves | Static (5–10% w/v, 48h) | < 10 ppm | Optimal for static drying. The 3Å pore size sterically traps water (2.8Å) while excluding the larger MeCN molecule (~3.8Å)[1]. |
| Phosphorus Pentoxide (P₂O₅) | Static (5% w/v, 24h) | ~ 9 ppm | High efficiency, high risk. P₂O₅ is a powerful acid anhydride but induces acid-catalyzed polymerization of nitriles, reducing yield[1][5]. |
| Calcium Hydride (CaH₂) | Static (24h) | > 100 ppm | Ineffective statically. Despite its utility in halogenated solvents, CaH₂ suffers from surface passivation in static MeCN[3]. |
| CaH₂ (Distillation) | Dynamic (Reflux at 80°C) | < 10 ppm | Effective dynamically. Thermal energy during distillation overcomes the kinetic barrier of CaH₂ surface passivation[1][2]. |
| Neutral Alumina (Al₂O₃) | Dynamic (Column Pass) | < 20 ppm | Excellent polishing agent. Adsorbs trace water, amines, and carboxylic acids without inducing base-catalyzed hydrolysis[2][3]. |
Diagnostic Troubleshooting FAQs
Q1: My HPLC gradient baseline drifts significantly at 210 nm when using bulk acetonitrile. How do I remove these UV-absorbing impurities? A1: This is caused by unsaturated nitrile impurities (e.g., acrylonitrile, crotonitrile) containing conjugated C=C and C=N bonds that absorb strongly in the 190–230 nm range[4]. Resolution: The traditional, highly effective method is chemical oxidation. Treat the solvent with potassium permanganate ( KMnO4 ) and sodium carbonate to oxidatively cleave the C=C double bonds into carboxylic acids[5]. These resulting acids are then easily removed by passing the solvent through a basic or neutral alumina ( Al2O3 ) column, followed by fractional distillation[2][4].
Q2: I left my acetonitrile over Calcium Hydride ( CaH2 ) overnight to dry it for a moisture-sensitive organometallic cross-coupling, but my catalyst still decomposed. Why? A2: You have encountered a well-documented chemical paradox. While CaH2 is the gold standard for drying dichloromethane, it is largely ineffective for the static drying of acetonitrile due to surface passivation and insolubility[3]. Resolution: For static drying, you must switch to activated 3Å molecular sieves (10% w/v for 48 hours). If you must use CaH2 , it can only be used effectively under dynamic distillation conditions where heat overcomes the kinetic barrier[1].
Q3: I am preparing an electrolyte for cyclic voltammetry (CV). How do I eliminate the background current spikes near +2.5 V? A3: Anodic background currents in nitriles are typically caused by trace amines or acetic acid[1]. Resolution: Implement a multi-stage purification. First, dry with 3Å sieves. Second, distill over CaH2 under Argon. Finally, pass the distillate through activated neutral Al2O3 . The alumina acts as a polishing step to adsorb the polar electroactive impurities that co-distill[2].
Process Visualizations
Logical workflow for removing moisture and UV-absorbing impurities from nitriles.
Diagnostic decision tree linking experimental symptoms to validated resolutions.
Validated Protocol: Ultra-Pure Electroanalytical Grade Acetonitrile
This methodology synthesizes the most effective techniques for generating solvent with a wide electrochemical window and sub-10 ppm moisture levels[1][2].
Phase 1: Pre-Drying (Steric Exclusion)
-
Activate Sieves: Heat 3Å molecular sieves at 300°C under vacuum for 4 hours. Allow to cool under dry Argon.
-
Static Drying: Add the activated sieves to HPLC-grade acetonitrile at a 10% volume/volume ratio. Store in a desiccator for 48 hours.
-
System Validation: Perform a Karl Fischer coulometric titration. The moisture content must read <50 ppm before proceeding.
Phase 2: Reactive Distillation (Thermal Dehydration)
-
Preparation: Transfer the pre-dried solvent (decanted from sieves) into a flame-dried distillation flask purged with Argon.
-
Reagent Addition: Slowly add CaH2 until visible hissing (hydrogen gas evolution) ceases. Add an additional 1 g of CaH2 per liter of solvent to ensure excess[1].
-
Distillation: Distill the solvent at 80°C under a strict Argon atmosphere. Discard the first 5% of the distillate (forerun).
-
System Validation: Extract a 1 mL aliquot of the distillate and add fresh CaH2 . The complete absence of bubbling validates that the bulk water has been eliminated.
Phase 3: Polishing (Adsorption)
-
Column Preparation: Pack a glass column with activated neutral Al2O3 (Alumina).
-
Elution: Pass the distilled acetonitrile through the alumina bed via gravity drip. This removes trace acetic acid and amines that co-distill[2].
-
System Validation: Run a blank Cyclic Voltammetry (CV) scan using a recrystallized supporting electrolyte (e.g., TBAP). A flat background current across the −2.0 V to +2.0 V window validates the solvent's electrochemical purity[1].
References
-
Burfield, D. R., Lee, K.-H., & Smithers, R. H. (1977). Desiccant Efficiency in Solvent Drying: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.[Link]
- Perrin, D. D., Armarego, W. L. F., & Perrin, D. R. (1980). Purification of Laboratory Chemicals, 2nd Ed. Pergamon Press. Cited in EP0723954B1.
-
Ávila-Gutierrez, M., Gutierrez-Portocarrero, S., Corono-Elizarrarás, L., & Alpuche Aviles, M. A. (2023). A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. Journal of the Mexican Chemical Society.[Link]
-
Karthikeyan, G., Ameta, S. C., & Tayade, S. (2015). Purification of Acetonitrile with Improvement in Quality, Yield and Reduction of Industrial Waste. Indian Journal of Life Sciences.[Link]
-
National Science Foundation (NSF) Public Access Repository. A practical and instructive approach to purify acetonitrile for a wide electrochemical window.[Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. EP0723954B1 - Acetonitrile purification via an adsorption-based process - Google Patents [patents.google.com]
- 5. ijls.in [ijls.in]
Technical Support Center: 1-Propoxycyclohexane-1-carbonitrile Scale-Up
Welcome to the Process Chemistry Support Hub for 1-Propoxycyclohexane-1-carbonitrile (CAS: 1384429-48-4)[1]. This platform is designed exclusively for researchers, process chemists, and drug development professionals transitioning this α -alkoxy nitrile from bench-scale discovery to pilot-plant production [2].
Below, you will find our comprehensive knowledge base, troubleshooting guides, and validated methodologies for safe, high-yield scale-up.
Part 1: Knowledge Base & Troubleshooting FAQs
Route Selection & Process Chemistry
Q: Why do we recommend the TMSCN/Iodine route over traditional Strecker-type conditions (KCN/Acid) for pilot-scale synthesis? A: Traditional methods using potassium cyanide (KCN) in the presence of an acid and an alcohol often require biphasic conditions or highly polar solvents, leading to complex, high-volume toxic wastewater streams. Trimethylsilyl cyanide (TMSCN) allows for a homogeneous, non-polar reaction environment (e.g., in anhydrous dichloromethane or neat) when catalyzed by a mild Lewis acid like molecular iodine ( I2 ). Causality: Homogeneous kinetics are significantly easier to model for heat transfer during scale-up. Furthermore, the organic-soluble TMSCN minimizes the risk of localized, high-concentration cyanide pockets, ensuring a smoother, more predictable exotherm profile.
Reaction Optimization & Stalling
Q: During our 5 kg scale-up, the reaction stalled at 75% conversion. What is causing this, and how do we validate the fix? A: The primary cause of stalled α -alkoxy nitrile syntheses is moisture ingress. TMSCN is exquisitely sensitive to water, rapidly hydrolyzing to hexamethyldisiloxane (HMDS) and hydrogen cyanide (HCN) gas. At scale, this HCN escapes the liquid phase into the reactor headspace, altering the stoichiometry and halting the reaction. Self-Validating Protocol: Do not simply add more TMSCN. Instead, implement a Karl Fischer (KF) titration step prior to reagent charging; system moisture must be strictly <100 ppm. If the reaction stalls, an In-Process Control (IPC) via GC-MS will show unreacted cyclohexanone and a spike in HMDS. Validate the fix by drying the 1-propanol over 3Å molecular sieves and ensuring reactor hermeticity before re-initiating.
Safety & Byproduct Management
Q: How do we safely manage the quench step to prevent lethal HCN evolution? A: The post-reaction mixture contains residual silyl ethers, unreacted TMSCN, and dissolved catalyst. Quenching with any acidic or neutral aqueous solution will immediately generate HCN gas. Causality: The pH must be strictly maintained above 10 to ensure any free cyanide remains as the water-soluble CN− anion. Protocol: We utilize an alkaline oxidative "reverse-quench." The reaction mixture is slowly pumped into a chilled, vigorously stirred solution of 10% NaOH and sodium hypochlorite (bleach). The bleach oxidizes the highly toxic cyanide to cyanate ( OCN− ), which is significantly less toxic and safe for standard industrial waste disposal.
Part 2: Quantitative Process Parameters
The following table summarizes the critical parameter shifts required when moving from a 10-gram laboratory synthesis to a 5-kilogram pilot-scale production.
| Parameter | Lab Scale (10 g) | Pilot Scale (5 kg) | Rationale for Scale-Up Adjustment |
| Solvent | Dichloromethane (DCM) | Toluene | Toluene offers a higher boiling point, reducing VOC emissions and providing a wider safety margin for exotherm control. |
| Catalyst Loading | 5 mol% I2 | 1 mol% I2 | Superior mixing at scale allows for reduced catalyst loading, simplifying downstream purification. |
| TMSCN Addition | Dropwise (10 mins) | Metered Pump (4 hours) | Extended addition time is critical to match the reactor's cooling jacket capacity (exotherm mitigation). |
| Reaction Temp | 20°C (Ambient) | 5°C to 10°C | Lower temperature suppresses the aldol condensation of cyclohexanone, maximizing yield. |
| Quench Method | Direct addition of NaOH | Reverse-quench into Bleach/NaOH | Reverse quenching prevents localized pH drops, absolutely eliminating HCN gas generation risks. |
| Expected Yield | >95% | 88 - 92% | Slight yield reduction due to mechanical losses during pilot-scale vacuum distillation. |
Part 3: Standard Operating Procedure (SOP)
Process: 1 kg Pilot-Scale Synthesis of 1-Propoxycyclohexane-1-carbonitrile Application: For Research Use Only [3].
Step 1: System Preparation & Validation
-
Purge a 10 L jacketed glass reactor with ultra-high purity Argon for 30 minutes.
-
Charge the reactor with anhydrous Toluene (3.0 L), Cyclohexanone (1.0 kg, 10.2 mol), and 1-Propanol (0.74 kg, 12.2 mol).
-
Validation: Pull a 1 mL sample and perform Karl Fischer titration. Proceed only if water content is <100 ppm.
Step 2: Catalyst Addition
-
Add molecular Iodine ( I2 ) (26 g, 0.1 mol, 1 mol%) to the reactor.
-
Stir at 250 RPM until the solution achieves a homogeneous dark purple color. Cool the reactor jacket to 5°C.
Step 3: Cyanation (Critical Exotherm Step)
-
Load TMSCN (1.11 kg, 11.2 mol) into a sealed, argon-blanketed addition funnel or metering pump.
-
Begin metered addition of TMSCN at a rate of 4.6 mL/min.
-
Causality Check: Monitor the internal thermocouple. Adjust the addition rate to ensure the internal temperature does not exceed 15°C.
Step 4: In-Process Control (IPC)
-
After addition is complete, stir for 6 hours at 15°C.
-
Validation: Withdraw a 0.5 mL aliquot, dilute in DCM, and analyze via GC-MS. The reaction is deemed complete when the cyclohexanone peak area is <1% relative to the product peak.
Step 5: Alkaline Oxidative Quench
-
Prepare the quench vessel: A 20 L reactor containing 5 L of 10% w/v NaOH and 2 L of 12% Sodium Hypochlorite (bleach), chilled to 0°C.
-
Reverse-Quench: Pump the reaction mixture from the 10 L reactor into the 20 L quench vessel at a rate of 50 mL/min, maintaining the quench vessel temperature below 20°C. Stir for 2 hours to ensure complete cyanide oxidation.
Step 6: Extraction & Purification
-
Halt stirring and allow phase separation (30 minutes).
-
Decant the lower aqueous layer for specialized waste disposal. Wash the upper organic layer with saturated Na2S2O3 (2 L) to remove residual iodine, followed by brine (2 L).
-
Transfer the organic layer to a wiped-film evaporator or fractional distillation setup. Remove toluene under mild vacuum, then distill the product (1-Propoxycyclohexane-1-carbonitrile) under high vacuum (e.g., 0.1 mbar) to yield a clear, colorless liquid.
Part 4: Process Workflow Visualization
Scale-up workflow for 1-Propoxycyclohexane-1-carbonitrile synthesis and purification.
References
-
American Elements. "1-propoxycyclohexane-1-carbonitrile | CAS 1384429-48-4". American Elements Life Science Products. Available at: [Link]
Technical Support Center: 1-Propoxycyclohexane-1-carbonitrile Synthesis & Workup
Welcome to the Technical Support and Troubleshooting Center for the isolation and purification of 1-Propoxycyclohexane-1-carbonitrile (CAS: 1384429-48-4)[1]. This molecule is typically synthesized via the base-mediated O-alkylation of cyclohexanone cyanohydrin with a propyl halide in a polar aprotic solvent like dimethylformamide (DMF).
Because this reaction involves highly toxic cyanide byproducts and notoriously difficult-to-remove solvents, standard workup procedures often lead to poor yields, emulsion formations, or severe safety hazards. This guide provides a self-validating, causality-driven protocol designed for drug development professionals.
I. Self-Validating Workup Methodology
This step-by-step protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation criteria for the current step are met.
Step 1: Reaction Quenching
-
Action: Cool the crude reaction mixture to 0 °C using an ice bath. Slowly add ice-cold distilled water (at least 5x the volume of the DMF solvent) while maintaining vigorous stirring.
-
Causality: The addition of cold water quenches any unreacted base (e.g., NaH or K 2 CO 3 ) and forces the highly lipophilic 1-propoxycyclohexane-1-carbonitrile to begin partitioning out of the DMF.
-
Validation Checkpoint: An internal temperature probe must read < 10 °C during the entire addition to prevent thermal degradation of the nitrile.
Step 2: Liquid-Liquid Extraction
-
Action: Extract the aqueous mixture using a non-polar organic solvent such as Diethyl Ether (Et 2 O) or Ethyl Acetate (EtOAc). Use a volume of organic solvent equal to the aqueous layer, and repeat the extraction three times.
-
Causality: EtOAc and Et 2 O have favorable partition coefficients for the target ether-nitrile while exhibiting lower miscibility with DMF compared to halogenated solvents[2].
-
Validation Checkpoint: Spot the final aqueous layer on a TLC plate. Stain with KMnO 4 ; the absence of a spot confirms complete extraction of the product.
Step 3: DMF Removal (The LiCl Method)
-
Action: Wash the combined organic layers sequentially with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 50 mL), followed by a final wash with saturated NaCl (brine).
-
Causality: Lithium ions coordinate strongly with the carbonyl oxygen of DMF. This ion-dipole interaction pulls the DMF into the aqueous phase far more efficiently than standard water washes, preventing product loss[3].
-
Validation Checkpoint: Analyze a concentrated drop of the organic layer via 1 H NMR. The absence of singlets at 2.88 ppm and 2.96 ppm confirms complete DMF removal.
Step 4: Cyanide Waste Destruction (Alkaline Chlorination)
-
Action: Collect all aqueous layers (which contain displaced cyanide ions) in a dedicated reaction vessel in a fume hood. Adjust the pH to >10.0 using NaOH. Slowly add Sodium Hypochlorite (NaOCl, bleach) while monitoring the Oxidation-Reduction Potential (ORP).
-
Causality: Cyanide must be oxidized to cyanate, and eventually to CO 2 and N 2 . Maintaining a highly alkaline environment prevents the formation of lethal Hydrogen Cyanide (HCN) gas[4].
-
Validation Checkpoint: The ORP meter must stabilize between +300 mV and +600 mV, indicating complete destruction of the cyanide species[5].
Step 5: Drying and Concentration
-
Action: Dry the organic layer over anhydrous MgSO 4 , filter, and concentrate under reduced pressure at 40 °C.
II. System Workflow Visualization
The following diagram maps the phase distribution and safety routing of the workup procedure.
Workflow for the extraction, DMF removal, and cyanide quenching of the crude reaction.
III. Quantitative Parameters for Cyanide Destruction
Proper disposal of the aqueous waste generated during this synthesis is a critical regulatory and safety requirement. The two-stage alkaline chlorination process must strictly adhere to the quantitative parameters outlined below[4][5].
| Treatment Stage | Target pH | Target ORP (mV) | Primary Reagent | Chemical Conversion |
| Stage 1 | > 10.0 | +250 to +400 | NaOCl / NaOH | NaCN + NaOCl → NaCNO + NaCl |
| Stage 2 | 8.5 – 9.0 | +300 to +600 | NaOCl | 2NaCNO + 3NaOCl + H
2
O
→
3NaCl + 2CO
2
|
IV. Troubleshooting & FAQs
Q: I am trying to extract my product, but I am forming a massive emulsion. How do I break it? A: Emulsions in this specific reaction are typically caused by the saponification of trace impurities under basic conditions, combined with the amphiphilic nature of DMF. Solution: Do not shake the separatory funnel vigorously; invert it gently. If an emulsion forms, add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer, which decreases the solubility of organic compounds in the water phase and forces phase separation. Filtering the biphasic mixture through a pad of Celite can also break stubborn polymeric emulsions.
Q: Can I use Dichloromethane (DCM) instead of EtOAc for the extraction? A: It is highly discouraged. DMF is significantly more soluble in DCM than it is in EtOAc or Et 2 O[6]. If you use DCM, the DMF will partition heavily into your organic layer, making it nearly impossible to remove via aqueous washing without sacrificing massive amounts of your product[7].
Q: My 1 H NMR still shows 10% DMF after the LiCl washes. How can I salvage the batch? A: If liquid-liquid extraction fails to remove the last traces of DMF, utilize azeotropic distillation. Re-dissolve your crude product in a non-polar solvent like heptane or toluene. DMF forms a low-boiling azeotrope with these solvents[3][8]. Evaporate the mixture on a rotary evaporator at 45–50 °C under high vacuum. Repeat this co-evaporation 2–3 times to strip the residual DMF completely[7].
Q: Why must the pH be strictly monitored during the bleach quench of the cyanide waste? A: If the pH of the cyanide waste drops below 7.0 at any point during the hypochlorite addition, the equilibrium shifts to protonate the cyanide ions, generating Hydrogen Cyanide (HCN) gas[4]. HCN is highly volatile and lethal. NaOH must be added concurrently with the bleach to counteract the consumption of alkali during the oxidation process.
V. References
-
DMF: how to remove it from reaction mixture? ResearchGate. Available at:
-
Removing DMF. Reddit (r/chemistry). Available at:
-
How do you remove DMF without using a vacuum pump? ECHEMI. Available at:
-
Lab Tested DMF Removal Techniques from the Reaction Mixture! YouTube. Available at:
-
How to remove DMF completely after completion of reaction? ResearchGate. Available at:
-
1-propoxycyclohexane-1-carbonitrile | CAS 1384429-48-4. American Elements. Available at:
-
Cyanide Oxidation Process. Salt Creek Technologies. Available at:
-
Cyanide Waste Treatment. Hach. Available at:
Sources
Technical Support Center: Synthesis of Quaternary Nitriles
Welcome to the technical support center for the synthesis of quaternary nitriles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these sterically demanding and synthetically valuable motifs. The construction of all-carbon quaternary centers is a significant challenge in organic synthesis, particularly when incorporating a nitrile group, due to pronounced steric hindrance.[1][2][3][4] This resource provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to address specific experimental hurdles.
Section 1: Troubleshooting Common Synthetic Challenges
This section is structured to directly address the pressing issues you may encounter at the bench. Each question is followed by a detailed explanation of the underlying chemical principles and actionable troubleshooting steps.
FAQ 1: My nucleophilic substitution reaction to form a quaternary nitrile is failing or giving very low yields. What are the primary causes and how can I overcome this?
Answer:
The direct formation of quaternary nitriles via classical SN2-type nucleophilic substitution of a tertiary alkyl halide with a cyanide salt is notoriously difficult and often fails. The primary reason for this is severe steric hindrance around the tertiary carbon center, which impedes the backside attack of the cyanide nucleophile.
Common Causes of Failure & Troubleshooting Strategies:
-
Steric Hindrance: The bulky groups surrounding the tertiary electrophilic carbon physically block the trajectory of the incoming cyanide ion.
-
Troubleshooting:
-
Alternative Mechanistic Pathways: Instead of forcing an SN2 reaction, consider methods that proceed through different intermediates. For instance, reactions involving radical intermediates or transition-metal-catalyzed processes can be more effective.[5][6][7]
-
Lewis Acid Catalysis: In some cases, a strong Lewis acid like tin(IV) chloride (SnCl4) can be used with a milder cyanide source like trimethylsilyl cyanide (TMSCN) to promote the reaction, potentially through an SN1-like pathway.[7]
-
-
-
Competing Elimination Reactions: Tertiary alkyl halides are highly prone to elimination (E2) reactions in the presence of a nucleophile that can also act as a base, such as sodium or potassium cyanide. This leads to the formation of alkenes as the major byproduct.
-
Troubleshooting:
-
Milder Cyanide Source: Employ less basic cyanide sources. For example, copper(I) cyanide (CuCN) or zinc cyanide (Zn(CN)2) are more covalent and less basic than NaCN or KCN, which can suppress the competing elimination pathway.[7][8]
-
Reaction Conditions: Lowering the reaction temperature can sometimes favor substitution over elimination, although this may also significantly slow down the desired reaction.
-
-
-
Isonitrile Formation: The cyanide ion is an ambident nucleophile, meaning it can attack through either the carbon or the nitrogen atom. While attack through carbon is generally favored with alkali metal cyanides, the use of more covalent cyanides like silver(I) cyanide (AgCN) can lead to the formation of isonitriles as the major product.[8]
-
Troubleshooting:
-
Choice of Cyanide Salt: Stick to alkali metal cyanides like NaCN or KCN when attempting nucleophilic substitution to favor nitrile formation.[8]
-
-
Expert Insight: For the synthesis of quaternary nitriles, it is often more fruitful to abandon the direct SN2 approach on tertiary halides and instead explore modern synthetic methodologies designed to overcome steric challenges.
FAQ 2: I am attempting a transition-metal-catalyzed cyanation of a tertiary C-H bond, but the reaction is inefficient. How can I optimize this process?
Answer:
Direct C-H cyanation is a powerful and atom-economical strategy.[5][9] However, the functionalization of sterically congested tertiary C(sp³)–H bonds presents unique challenges.
Key Optimization Parameters:
| Parameter | Explanation & Troubleshooting |
| Catalyst System | The choice of metal and ligand is critical. Rh(III), Ru(II), and Co(III) are commonly used for directed C-H activation.[5] The ligand modulates the steric and electronic properties of the catalyst. |
| Troubleshooting: Screen different catalyst precursors (e.g., [CpCo(CO)I₂], [CpRhCl₂]₂) and ligands. Sometimes a more sterically hindered ligand can promote reductive elimination and improve turnover. | |
| Directing Group | Many C-H activation reactions require a directing group to position the metal catalyst in proximity to the target C-H bond. |
| Troubleshooting: Ensure your substrate possesses a suitable directing group (e.g., pyridine, pyrazole). The efficiency of the directing group can significantly impact reaction outcomes. | |
| Cyanating Agent | The choice of cyanating agent is crucial. Electrophilic cyanating reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) or N-cyanosuccinimide (NCS) are often employed in these reactions.[5][6] |
| Troubleshooting: Screen different cyanating agents. The reactivity can be highly dependent on the specific substrate and catalyst system. Ensure the cyanating agent is fresh and anhydrous. | |
| Solvent & Additives | The solvent can influence the solubility of the catalyst and reagents, as well as the reaction mechanism. Additives like silver salts (e.g., AgSbF₆) are often used as halide scavengers to generate the active cationic catalyst. |
| Troubleshooting: Screen a range of solvents, from polar aprotic (e.g., acetonitrile, DMF) to nonpolar (e.g., 1,2-dichloroethane). Optimize the stoichiometry of any additives. |
Experimental Workflow for Optimization:
Caption: Troubleshooting workflow for transition-metal-catalyzed C-H cyanation.
FAQ 3: I am exploring decarboxylative cyanation to synthesize a quaternary nitrile, but the reaction is not proceeding as expected. What are the critical factors to consider?
Answer:
Decarboxylative cyanation is an excellent alternative for generating tertiary alkyl radicals from readily available carboxylic acids, which can then be trapped by a cyanide source.[10][11][12][13] This method avoids the use of harsh conditions and pre-functionalized starting materials.
Critical Factors for Success:
-
Radical Generation: The efficient generation of the tertiary alkyl radical from the carboxylic acid is paramount. This is often achieved through photoredox catalysis or with the use of a hypervalent iodine(III) reagent.[12][13]
-
Troubleshooting:
-
Photoredox Catalysis: Ensure your photocatalyst is appropriate for the substrate and that your light source has the correct wavelength and intensity. Degas the reaction mixture thoroughly to remove oxygen, which can quench the excited state of the photocatalyst.
-
Hypervalent Iodine Reagents: The choice of reagent (e.g., PIDA, PIFA) and any co-catalysts is crucial. The in situ activation of the carboxylic acid can be sensitive to reaction conditions.[12]
-
-
-
Radical Trapping: The generated radical must be efficiently trapped by a suitable cyanide source.
-
Troubleshooting:
-
Copper Catalysis: A combination of photoredox catalysis with a chiral copper catalyst can enable enantioselective radical cyanation.[6][10] The choice of the chiral ligand is key to achieving high enantioselectivity.
-
Cyanide Source: Trimethylsilyl cyanide (TMSCN) or metal cyanides can be used. The concentration and timing of addition of the cyanide source can be important to intercept the transient radical species.
-
-
-
Substrate Compatibility: While generally robust, some functional groups may be incompatible with the reaction conditions.
-
Troubleshooting:
-
Protect sensitive functional groups if they are interfering with the reaction.
-
Analyze byproducts to understand potential side reactions. For example, easily oxidizable groups on the substrate might compete with the desired catalytic cycle.
-
-
Logical Relationship Diagram:
Caption: Key steps in decarboxylative cyanation for quaternary nitrile synthesis.
Section 2: Alternative & Modern Synthetic Approaches
For challenging substrates where traditional methods fail, consider these modern approaches:
Electrochemical Synthesis
Electrochemical methods offer a green and efficient platform for C-H functionalization and C-N bond formation.[9][14] Anodic oxidation can generate reactive intermediates under mild conditions, which can then be trapped by a cyanide source.[9] This approach can circumvent the need for harsh oxidants and high temperatures.
-
Key Advantage: High functional group tolerance and mild reaction conditions.
-
Consideration: Requires specialized electrochemical equipment. The choice of electrode materials and electrolyte is critical for success.[14][15]
Biocatalysis
Enzymatic approaches, such as those using aldoxime dehydratases, provide a cyanide-free route to nitriles.[16][17] While typically applied to less sterically hindered substrates, biocatalytic methods for constructing quaternary stereocenters are an emerging and promising area.[3]
-
Key Advantage: Environmentally benign, highly selective, and operates under mild aqueous conditions.[16]
-
Consideration: Substrate scope can be limited by the enzyme's active site. Requires screening of different enzymes for optimal activity.
Section 3: General Laboratory Best Practices
Regardless of the synthetic route, adherence to best practices is crucial for success and reproducibility.
Q: What are some general tips to improve the success rate of my nitrile synthesis?
A:
-
Anhydrous Conditions: Many reagents used in nitrile synthesis, particularly dehydrating agents and some catalysts, are sensitive to moisture. Always use anhydrous solvents and reagents, and thoroughly dry all glassware. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[8][18]
-
Reagent Purity: Ensure the purity of your starting materials and reagents. Impurities can inhibit catalysts or lead to unwanted side reactions.
-
Controlled Temperature: For thermally sensitive reactions, maintain strict temperature control. Overheating can lead to decomposition of starting materials, products, or thermally unstable intermediates like diazonium salts.[8][18]
-
Thorough Analysis: Use techniques like TLC, GC-MS, or NMR to monitor reaction progress and identify byproducts. This information is invaluable for troubleshooting and optimizing your reaction conditions.[18]
References
- Wang, X., et al. (2021). Enantioselective Synthesis of Nitriles Containing a Quaternary Carbon Center by Michael Reactions of Silyl Ketene Imines with 1-Acrylpyrazoles. Journal of the American Chemical Society.
- Lundgren, R. J., & Stradiotto, M. (2018). Electrochemical strategies for C–H functionalization and C–N bond formation. Beilstein Journal of Organic Chemistry.
- Wang, X., et al. (2021). Enantioselective Synthesis of Nitriles Containing a Quaternary Carbon Center by Michael Reactions of Silyl Ketene Imines with 1-Acrylpyrazoles. PubMed.
- Science of Synthesis. (n.d.). Product Class 5: Nitriles. Thieme.
- Dole, M., et al. (2020). Synthesis of Nitrile Bearing Acyclic Quaternary Centers via Co(III)‐Catalyzed Sequential C–H Bond Addition to Dienes and N-Cyanosuccinimide. PMC.
- Chemistry Steps. (2024). Reactions of Nitriles.
- Rezaei, E., & Shahedi, M. (2024). Biocatalytic Synthesis of Nitrile-Bearing All-Carbon Quaternary Stereocenters. The Journal of Organic Chemistry.
- El-Marrouni, A., et al. (n.d.).
- Chen, C., et al. (2007). Remarkable Electronic and Steric Effects in the Nitrile Biotransformations for the Preparation of Enantiopure Functionalized Carboxylic Acids and Amides: Implication for an Unsaturated Carbon−Carbon Bond Binding Domain of the Amidase. The Journal of Organic Chemistry.
- ResearchGate. (2026).
- El-Marrouni, A., et al. (n.d.).
- MacMillan, D. W. C., et al. (2016). Building Congested Ketone: Substituted Hantzsch Ester and Nitrile as Alkylation Reagents in Photoredox Catalysis. Journal of the American Chemical Society.
- Kim, J., et al. (2025).
- Baran, P. S., et al. (2025). Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis.
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]
- Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews.
- de Souza, R. O. M. A., et al. (2022).
- Li, J., et al. (2017). Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent. The Journal of Organic Chemistry.
- Nagao, K., et al. (2020). Copper-Catalyzed Tertiary Alkylative Cyanation for the Synthesis of Cyanated Peptide Building Blocks. Journal of the American Chemical Society.
- Wang, J., et al. (2020).
- Gunanathan, C. (2016).
- Liu, G., et al. (2023). Copper-Catalyzed Enantioselective Decarboxylative Cyanation of Benzylic Acids Promoted by Hypervalent Iodine(III) Reagents. Organic Letters.
- LibreTexts. (2025). 20.7: Chemistry of Nitriles.
- Isse, A. A., et al. (n.d.). eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. PMC.
- Gouverneur, V., et al. (2024).
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
- Rueping, M., et al. (2022). Catalytic Cyanation of C–N Bonds with CO2/NH3. JACS Au.
- Kroutil, W., et al. (2021).
- ResearchGate. (n.d.). Copper-Catalyzed Enantioselective Decarboxylative Cyanation of β,γ-Unsaturated Carboxylic Acids to Access Chiral Allyl Nitriles.
- Yeung, P.-y. (n.d.). Transition metal-catalyzed cyanation and isocyanation of aryl halides and sulfonates. PolyU Institutional Research Archive.
- Liu, G., et al. (2024). Cu-catalyzed enantioselective decarboxylative cyanation via the synergistic merger of photocatalysis and electrochemistry. Semantic Scholar.
- Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure.
- Ofial, A. R., & Han, W. (2009). Iron catalyzed oxidative cyanation of tertiary amines.
- Zhu, C., et al. (2025). Photocatalytic Nitrile Insertion of Cyanoarenes into the C(O)–N Bond of Trifluoroacetamides: Reaction Discovery and Mechanistic Study. The Journal of Organic Chemistry.
- Nicewicz, D. A., et al. (n.d.). Visible-light-mediated generation of nitrile oxides for the photoredox synthesis of isoxazolines and isoxazoles.
- ResearchGate. (n.d.). Dual photoredox/Cu catalysis for the synthesis of allenyl nitriles.
- Duquesne Scholarship Collection. (n.d.). New methods for the synthesis of substituted nitriles.
- ResearchGate. (n.d.). Alternative synthetic route towards nitriles by using aldehydes....
- Prabhu, K. R., et al. (2015). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. MDPI.
Sources
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Characterization of 1-Propoxycyclohexane-1-carbonitrile: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth technical overview of the characterization of 1-Propoxycyclohexane-1-carbonitrile, a potentially valuable building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide will leverage established spectroscopic principles and data from analogous compounds to present a robust predictive characterization. We will compare its anticipated properties with those of its lower homologues, 1-Methoxycyclohexane-1-carbonitrile and 1-Ethoxycyclohexane-1-carbonitrile, to provide a comprehensive analytical framework for researchers.
Introduction: The Significance of α-Alkoxy Nitriles
α-Alkoxy nitriles are versatile intermediates in organic synthesis. The nitrile group can be readily transformed into a variety of other functionalities, including amines, carboxylic acids, and amides, while the alkoxy group can influence the molecule's lipophilicity and metabolic stability.[1] The cyclohexyl scaffold provides a three-dimensional framework that is often explored in the design of new therapeutic agents. The specific substitution pattern of 1-Propoxycyclohexane-1-carbonitrile, with a propoxy and a nitrile group on the same carbon, creates a sterically hindered yet functionally rich center.
Synthesis of 1-Propoxycyclohexane-1-carbonitrile
A plausible and efficient method for the synthesis of 1-Propoxycyclohexane-1-carbonitrile involves a two-step sequence starting from cyclohexanone. This approach is based on well-established organic transformations.
Experimental Protocol: Synthesis
Step 1: Formation of Cyclohexanone Cyanohydrin
-
To a stirred solution of cyclohexanone (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.1 eq).
-
Catalyze the reaction with a Lewis acid, for example, a catalytic amount of zinc iodide (ZnI₂).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin.
Step 2: O-Alkylation with 1-Bromopropane
-
Dissolve the crude cyclohexanone cyanohydrin in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C to deprotonate the hydroxyl group.
-
After gas evolution ceases, add 1-bromopropane (1.2 eq) dropwise.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-Propoxycyclohexane-1-carbonitrile.
Diagram of Synthetic Workflow
Caption: Synthetic route to 1-Propoxycyclohexane-1-carbonitrile.
Spectroscopic Characterization: A Predictive Analysis
The following sections detail the expected spectroscopic data for 1-Propoxycyclohexane-1-carbonitrile and its comparison with 1-methoxy and 1-ethoxy analogues. These predictions are based on established chemical shift theories and known data for similar structures.[2][3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the propoxy group and the cyclohexyl ring protons.
-
Propoxy Group: A triplet at approximately 0.9-1.0 ppm (3H, -CH₃), a sextet around 1.6-1.7 ppm (2H, -O-CH₂-CH ₂-CH₃), and a triplet around 3.4-3.6 ppm (2H, -O-CH ₂-CH₂-CH₃).
-
Cyclohexyl Ring: A complex series of multiplets between 1.2 and 2.0 ppm integrating to 10 protons. The protons on the carbons adjacent to the quaternary center (C2 and C6) may be slightly downfield.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be crucial for confirming the carbon framework.
-
Nitrile Carbon (-C≡N): Based on data for analogous structures, the nitrile carbon in a quaternary center on a cyclohexane ring is expected to resonate in the range of 118-127 ppm.[2] Given the substitution, a chemical shift around 122 ppm is a reasonable prediction.
-
Quaternary Carbon (C1): The carbon bearing both the propoxy and nitrile groups is expected to be in the range of 70-80 ppm.
-
Propoxy Group: The carbons of the propoxy group are predicted to appear at approximately 10 ppm (-CH₃), 23 ppm (-O-CH₂-C H₂-CH₃), and 65-70 ppm (-O-C H₂-CH₂-CH₃).
-
Cyclohexyl Ring: The cyclohexyl carbons are expected to resonate in the aliphatic region, typically between 20 and 40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present.
-
C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2260 cm⁻¹ , which is characteristic of a nitrile group.[4]
-
C-O Stretch: A strong absorption band in the region of 1050-1150 cm⁻¹ will indicate the presence of the ether linkage.
-
C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 167 .
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the propoxy group, the propyl group from the ether, or the nitrile group. A prominent peak at m/z 124 corresponding to the loss of the propyl group (-C₃H₇) is anticipated. Another significant fragment could be observed at m/z 110 , resulting from the loss of the entire propoxy group (-OC₃H₇). The cyclohexyl ring itself can also undergo characteristic fragmentation.
Diagram of Characterization Workflow
Caption: A generalized workflow for the characterization of a novel compound.
Comparative Analysis with Homologous α-Alkoxy Nitriles
A comparison with the smaller homologues, 1-methoxy- and 1-ethoxycyclohexane-1-carbonitrile, highlights the influence of the alkoxy chain length on the physicochemical and spectroscopic properties.
Table 1: Predicted Physicochemical and Spectroscopic Data Comparison
| Property | 1-Methoxycyclohexane-1-carbonitrile | 1-Ethoxycyclohexane-1-carbonitrile | 1-Propoxycyclohexane-1-carbonitrile |
| Molecular Formula | C₈H₁₃NO | C₉H₁₅NO | C₁₀H₁₇NO |
| Molecular Weight | 139.19 | 153.22 | 167.25 |
| Predicted ¹H NMR (δ, ppm) | ~3.3 (s, 3H, -OCH₃) | ~1.2 (t, 3H), ~3.5 (q, 2H) | ~0.9 (t, 3H), ~1.6 (sext, 2H), ~3.4 (t, 2H) |
| Predicted ¹³C NMR (δ, ppm) | ~122.5 (-C≡N) | ~122.2 (-C≡N) | ~122.0 (-C≡N) |
| ~75 (C1) | ~76 (C1) | ~77 (C1) | |
| ~52 (-OCH₃) | ~60 (-OCH₂-), ~15 (-CH₃) | ~68 (-OCH₂-), ~23 (-CH₂-), ~10 (-CH₃) | |
| IR (cm⁻¹) | ~2240 (C≡N), ~1080 (C-O) | ~2240 (C≡N), ~1090 (C-O) | ~2240 (C≡N), ~1100 (C-O) |
| MS (m/z) | 139 (M⁺), 124 (M⁺-CH₃), 108 (M⁺-OCH₃) | 153 (M⁺), 124 (M⁺-C₂H₅), 108 (M⁺-OC₂H₅) | 167 (M⁺), 124 (M⁺-C₃H₇), 110 (M⁺-OC₃H₇) |
As the alkyl chain of the alkoxy group increases in length, we anticipate subtle but predictable changes in the spectroscopic data. In the ¹H NMR, the signals for the alkoxy group will become more complex. In the ¹³C NMR, the chemical shifts of the carbons in the alkoxy chain will be characteristic. The IR and MS fragmentation patterns are expected to show similarities, with the key differences arising from the mass of the alkyl and alkoxy fragments.
Conclusion and Future Directions
This guide provides a predictive yet scientifically grounded framework for the characterization of 1-Propoxycyclohexane-1-carbonitrile. The proposed synthetic route is robust, and the anticipated spectroscopic data, when compared with its lower homologues, offers a clear analytical path for researchers. Experimental verification of these predictions will be the crucial next step. The methodologies and comparative data presented here should serve as a valuable resource for scientists working on the synthesis and characterization of novel cyclohexanecarbonitrile derivatives for applications in drug discovery and development.
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Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, CDCl₃) δ =. Retrieved from [Link]
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ChemExper. (2025, May 20). 1-methoxycyclohexanecarbonitrile. Retrieved from [Link]
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Rychnovsky, S. D., & Gessner, V. H. (2009). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers from 13C NMR CN Chemical Shifts. The Journal of Organic Chemistry, 74(9), 3371–3376. [Link]
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PubChem. (n.d.). 1-methoxycyclohexane-1-carbonitrile. Retrieved from [Link]
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American Elements. (n.d.). 1-propoxycyclohexane-1-carbonitrile. Retrieved from [Link]
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NextSDS. (n.d.). 1-methoxycyclohexane-1-carbonitrile — Chemical Substance Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Propoxycyclohexane-1-carbonitrile. Retrieved from [Link]
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NIST. (n.d.). 1-Methoxycyclohexane. Retrieved from [Link]
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Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]
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PubChem. (n.d.). 1-Methylcyclohexane-1-carbonitrile. Retrieved from [Link]
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Nicewicz, D. A., & Beeson, T. D. (2015). Enantioselective α-Alkylation of Aldehydes via Photoredox Organocatalysis: Rapid Access to Pharmacophore Fragments from β-Cyanoaldehydes. Journal of the American Chemical Society, 137(27), 8871–8874. [Link]
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De Kimpe, N., & Stevens, C. (1992). New general synthesis of alpha-alkoxyketones via alpha'-alkylation, alpha-alkylation and alpha,alpha'-dialkylation of alpha-alkoxyketimines. Tetrahedron, 48(20), 4279-4292. [Link]
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-
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A Comparative Guide to the Structural Validation of 1-Propoxycyclohexane-1-carbonitrile
This in-depth technical guide provides a comprehensive framework for the structural validation of 1-Propoxycyclohexane-1-carbonitrile, a key building block in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, unambiguous structural confirmation is paramount for the integrity and reproducibility of their work. This guide presents a comparative analysis of spectroscopic data, contrasting the target molecule with potential alternatives and byproducts. By integrating predicted data with established analytical principles, we offer a robust methodology for confident structural elucidation.
The Imperative of Structural Integrity
The precise arrangement of atoms within a molecule dictates its physicochemical properties and biological activity. In the context of drug discovery and development, even minor structural variations, such as positional isomerism, can lead to drastically different pharmacological profiles. Therefore, the rigorous validation of a synthesized compound's structure is not merely a procedural formality but a critical step in ensuring the reliability and validity of subsequent research. This guide will focus on a multi-pronged analytical approach, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to unequivocally confirm the structure of 1-Propoxycyclohexane-1-carbonitrile.
Comparative Framework: Target Molecule and Potential Alternatives
To illustrate the discriminatory power of modern analytical techniques, we will compare the expected spectroscopic data for our target molecule, 1-Propoxycyclohexane-1-carbonitrile , with two plausible alternatives that could arise during synthesis or be mistaken for the target:
-
2-Propoxycyclohexane-1-carbonitrile: A positional isomer where the propoxy group is on an adjacent carbon to the nitrile-bearing carbon.
-
1-Methylcyclohexane-1-carbonitrile: A related structure where the propoxy group is replaced by a methyl group, which could be a potential byproduct or starting material.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule, making it the most powerful tool for structural determination in organic chemistry.[2]
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons. The predicted ¹H NMR spectrum of 1-Propoxycyclohexane-1-carbonitrile exhibits a unique set of signals that can be readily distinguished from its isomer and the methylated analog.
Table 1: Predicted ¹H NMR Data for 1-Propoxycyclohexane-1-carbonitrile and Comparative Compounds (500 MHz, CDCl₃)
| Compound | Functional Group Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| 1-Propoxycyclohexane-1-carbonitrile | -OCH₂CH₂CH₃ | ~3.5 | Triplet | 2H |
| -OCH₂CH₂CH₃ | ~1.6 | Sextet | 2H | |
| -OCH₂CH₂CH₃ | ~0.9 | Triplet | 3H | |
| Cyclohexyl-H | ~1.2-2.0 | Multiplet | 10H | |
| 2-Propoxycyclohexane-1-carbonitrile | -OCH(CH)CH₂CH₃ | ~3.8 | Multiplet | 1H |
| -OCH₂CH₂CH₃ | ~1.5-1.7 | Multiplet | 2H | |
| -OCH₂CH₂CH₃ | ~0.9 | Triplet | 3H | |
| Cyclohexyl-H | ~1.2-2.5 | Multiplet | 9H | |
| CH-CN | ~2.8 | Multiplet | 1H | |
| 1-Methylcyclohexane-1-carbonitrile[1] | -CH₃ | ~1.3 | Singlet | 3H |
| Cyclohexyl-H | ~1.2-1.8 | Multiplet | 10H |
The key distinguishing feature for 1-Propoxycyclohexane-1-carbonitrile is the triplet at approximately 3.5 ppm, corresponding to the two protons of the -OCH₂- group of the propoxy chain. This signal is notably different from the expected multiplet at a slightly downfield shift for the single -OCH- proton in the isomeric 2-Propoxycyclohexane-1-carbonitrile. Furthermore, the absence of a singlet around 1.3 ppm clearly differentiates it from the 1-methyl analog.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule. The predicted ¹³C NMR spectrum of 1-Propoxycyclohexane-1-carbonitrile provides a definitive fingerprint of its carbon framework.
Table 2: Predicted ¹³C NMR Data for 1-Propoxycyclohexane-1-carbonitrile and Comparative Compounds (125 MHz, CDCl₃)
| Compound | Carbon Atom | Predicted Chemical Shift (δ) ppm |
| 1-Propoxycyclohexane-1-carbonitrile | C-CN (quaternary) | ~75 |
| C≡N | ~120 | |
| -OCH₂CH₂CH₃ | ~70 | |
| -OCH₂CH₂CH₃ | ~23 | |
| -OCH₂CH₂CH₃ | ~10 | |
| Cyclohexyl Carbons | ~22-35 | |
| 2-Propoxycyclohexane-1-carbonitrile | CH-O | ~80 |
| CH-CN | ~30 | |
| C≡N | ~122 | |
| -OCH₂CH₂CH₃ | ~71 | |
| -OCH₂CH₂CH₃ | ~23 | |
| -OCH₂CH₂CH₃ | ~10 | |
| Cyclohexyl Carbons | ~24-38 | |
| 1-Methylcyclohexane-1-carbonitrile[1] | C-CN (quaternary) | ~35 |
| C≡N | ~124 | |
| -CH₃ | ~28 | |
| Cyclohexyl Carbons | ~23-38 |
In the ¹³C NMR spectrum, the quaternary carbon (C-CN) at approximately 75 ppm is a key identifier for 1-Propoxycyclohexane-1-carbonitrile. This is significantly different from the expected chemical shifts for the corresponding carbons in the alternative structures. The nitrile carbon (C≡N) appears around 120 ppm, a characteristic region for this functional group.[3]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Set the spectral width to cover the range of -1 to 13 ppm.
-
Use a sufficient number of scans (e.g., 16) to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a sufficient number of scans (e.g., 1024) to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation and baseline correction.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Caption: Workflow for NMR-based structural validation.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence or absence of specific functional groups in a molecule.[4]
The IR spectrum of 1-Propoxycyclohexane-1-carbonitrile is characterized by the presence of a C≡N stretch and C-O ether linkages, and the conspicuous absence of O-H or N-H stretches.
Table 3: Key IR Absorptions for 1-Propoxycyclohexane-1-carbonitrile and Comparative Compounds
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| 1-Propoxycyclohexane-1-carbonitrile | C≡N (Nitrile) | ~2240 | Medium |
| C-O (Ether) | ~1100 | Strong | |
| C-H (sp³) | ~2850-2950 | Strong | |
| 2-Propoxycyclohexane-1-carbonitrile | C≡N (Nitrile) | ~2240 | Medium |
| C-O (Ether) | ~1100 | Strong | |
| C-H (sp³) | ~2850-2950 | Strong | |
| 1-Methylcyclohexane-1-carbonitrile[1] | C≡N (Nitrile) | ~2235 | Medium |
| C-H (sp³) | ~2850-2950 | Strong |
The most diagnostic peak for all three nitrile-containing compounds is the C≡N stretch, which appears in a relatively uncongested region of the spectrum around 2240 cm⁻¹.[4] The presence of a strong C-O stretching absorption around 1100 cm⁻¹ further supports the presence of the propoxy group in the target molecule and its isomer. While IR spectroscopy may not definitively distinguish between the two positional isomers, it is highly effective at confirming the presence of the key functional groups and ruling out other potential byproducts that lack either the nitrile or the ether functionality.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film.
-
Instrumentation: Utilize a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr plates with the sample in the spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16) to obtain a high-quality spectrum.
-
-
Data Processing: The spectrum is automatically ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.
Caption: Workflow for IR-based functional group analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.[5]
For 1-Propoxycyclohexane-1-carbonitrile (Molecular Weight: 167.25 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 167.[6]
Table 4: Predicted Key Mass Fragments for 1-Propoxycyclohexane-1-carbonitrile and Comparative Compounds
| Compound | Key Fragmentation Pathways | Predicted m/z Values of Major Fragments |
| 1-Propoxycyclohexane-1-carbonitrile | Loss of the propoxy radical (-•OCH₂CH₂CH₃) | 108 |
| Loss of the propyl radical (-•CH₂CH₂CH₃) | 124 | |
| Loss of propene (CH₂=CHCH₃) via McLafferty rearrangement | 125 | |
| Cyclohexyl cation | 83 | |
| 2-Propoxycyclohexane-1-carbonitrile | Loss of the propoxy radical (-•OCH₂CH₂CH₃) | 108 |
| Fragmentation of the cyclohexyl ring | Various fragments | |
| 1-Methylcyclohexane-1-carbonitrile[1] | Loss of the methyl radical (-•CH₃) | 108 |
| Fragmentation of the cyclohexyl ring | Various fragments |
The fragmentation pattern can be highly informative. For 1-Propoxycyclohexane-1-carbonitrile, a significant peak at m/z = 124, corresponding to the loss of a propyl radical, would be a strong indicator of the propoxy group. The observation of a fragment at m/z = 108, resulting from the loss of the entire propoxy radical, would also be expected. Distinguishing between the 1- and 2-propoxy isomers based solely on the mass spectrum can be challenging, as they may exhibit similar fragmentation patterns. However, when combined with NMR data, a definitive structural assignment can be made.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).
-
Acquire a sufficient number of scans to obtain a representative mass spectrum.
-
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the fragmentation pattern.
Caption: Workflow for mass spectrometry-based analysis.
Synthesis of 1-Propoxycyclohexane-1-carbonitrile
A plausible and efficient method for the synthesis of 1-alkoxycyclohexane-1-carbonitriles involves a two-step, one-pot procedure starting from cyclohexanone.[7]
-
Formation of the Cyanohydrin: Cyclohexanone is reacted with a cyanide source, such as sodium cyanide, in the presence of an acid to form the cyclohexanecyanohydrin intermediate.
-
Alkylation: The hydroxyl group of the cyanohydrin is then alkylated with a propyl halide (e.g., 1-bromopropane) in the presence of a base to yield the desired 1-Propoxycyclohexane-1-carbonitrile.
This synthetic route is versatile and can be adapted to produce a variety of 1-alkoxycyclohexane-1-carbonitriles by simply changing the alkylating agent.
Conclusion: A Synergistic Approach to Structural Certainty
The structural validation of 1-Propoxycyclohexane-1-carbonitrile, like any synthesized compound, relies on a holistic and comparative analytical approach. While each spectroscopic technique provides valuable pieces of the structural puzzle, it is their combined and synergistic application that leads to an unambiguous and confident structural assignment. By comparing the experimental data with predicted spectra and the data of potential isomers and byproducts, researchers can ensure the structural integrity of their compounds, a critical prerequisite for the advancement of chemical and pharmaceutical research.
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PubMed Central. (n.d.). IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis.... Retrieved from [Link]
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- 7. New One-Pot Methods for Preparation of CyclohexanecarbonitrileâGreen Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
Spectroscopic Comparison Guide: Axial vs. Equatorial Cyanohydrins in Drug Development
As a Senior Application Scientist, I frequently encounter challenges in stereochemical assignment during the synthesis of active pharmaceutical ingredients (APIs). Cyanohydrins are pivotal intermediates in the drug development pipeline, serving as direct precursors to α -hydroxy acids, β -amino alcohols, and complex heterocyclic scaffolds.
When hydrogen cyanide (HCN) adds to a cyclic ketone like a substituted cyclohexanone, it generates a new stereocenter where the cyano ( −CN ) and hydroxyl ( −OH ) groups can adopt either axial or equatorial positions. Because the stereochemical outcome dictates both the biological target affinity and the downstream chemical reactivity of the molecule, unambiguous structural assignment is critical. This guide provides an objective, data-driven comparison of axial versus equatorial cyanohydrins using advanced spectroscopic techniques.
Mechanistic Causality: The Conformational Dynamics
To accurately compare axial and equatorial cyanohydrins without the confounding variable of rapid ring-flipping, we must employ a conformationally locked system. The gold standard for this is 4-tert-butylcyclohexanone .
The massive steric bulk of the tert-butyl group strongly forces it into the equatorial position (A-value ≈ 4.8 kcal/mol), effectively locking the cyclohexane ring into a single chair conformation. This transforms a dynamic equilibrium into a static, self-validating system where the axial/equatorial nature of the newly formed cyanohydrin stereocenter can be directly observed without time-averaged spectral blurring [1].
The causality behind the spectroscopic differences of the resulting diastereomers lies in fundamental steric and electronic interactions:
-
Steric Compression ( γ -Gauche Effect): An axial substituent experiences 1,3-diaxial interactions with the axial protons on C3 and C5 . This steric compression alters the electron density around the carbon nuclei, leading to distinct shielding effects observable in 13C NMR [2].
-
Hydrogen Bonding: The spatial orientation of the −OH group (axial vs. equatorial) dictates its accessibility for intermolecular hydrogen bonding versus intramolecular interactions, directly impacting the vibrational frequencies observed in Infrared (IR) spectroscopy [3].
Spectroscopic Differentials: A Comparative Analysis
The table below summarizes the quantitative spectroscopic data used to differentiate the two diastereomers.
Table 1: Key Spectroscopic Differentials for Cyanohydrin Diastereomers (Model System: 4-tert-butylcyclohexanone cyanohydrin)
| Spectroscopic Method | Parameter | Equatorial −CN (Axial −OH ) | Axial −CN (Equatorial −OH ) | Causality / Rationale |
| 13C NMR | −CN Chemical Shift | ∼ 121 - 123 ppm | ∼ 118 - 120 ppm | The axial −CN is shielded by 1,3-diaxial interactions ( γ -gauche effect), shifting it upfield. |
| 13C NMR | C1 (Ipso) Shift | ∼ 71 - 73 ppm | ∼ 68 - 70 ppm | An equatorial −OH causes greater deshielding on the ipso carbon ( C1 ) than an axial −OH . |
| 13C NMR | C3,C5 ( γ -carbons) | Shielded ( ∼ 22-24 ppm) | Deshielded ( ∼ 26-28 ppm) | The axial −OH exerts a strong γ -gauche shielding effect on C3 and C5 . |
| 1H NMR | Heq at C2,C6 | Standard multiplet | Deshielded multiplet | The magnetic anisotropy of the axial C≡N triple bond heavily deshields adjacent equatorial protons. |
| IR Spectroscopy | ν(C≡N) Stretch | ∼ 2240 - 2250 cm −1 | ∼ 2230 - 2240 cm −1 | Axial conformers exhibit slightly lower frequencies due to steric compression reducing bond force constants [4]. |
| IR Spectroscopy | ν(O−H) Stretch | Sharp, ∼ 3600 cm −1 | Broad, ∼ 3400-3500 cm −1 | The equatorial −OH is highly accessible for intermolecular hydrogen bonding, broadening the IR band [3]. |
Experimental Methodology: A Self-Validating Workflow
To establish a self-validating protocol, we synthesize the locked model compound, physically separate the diastereomers, and subject them to independent spectroscopic verification.
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 4-tert-butylcyclohexanone (1.0 eq, 10 mmol) in a 1:1 mixture of methanol and water (50 mL).
-
Cyanohydrin Formation: Slowly add potassium cyanide (KCN, 1.5 eq) followed by ammonium chloride ( NH4Cl , 1.5 eq) to act as a proton source and buffer. Stir the mixture vigorously at room temperature for 24 hours. Safety Note: Perform strictly in a fume hood due to the generation of in situ HCN.
-
Quenching and Extraction: Dilute the reaction mixture with distilled water (50 mL) and extract with ethyl acetate ( 3×50 mL). Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the crude cyanohydrin mixture.
-
Diastereomeric Separation: Load the crude mixture onto a silica gel flash chromatography column. Elute using a gradient of hexane/ethyl acetate (starting at 9:1, moving to 7:3).
-
Fraction 1 (Higher Rf ): Typically the isomer with the axial −CN / equatorial −OH , as the equatorial hydroxyl group strongly interacts with the silica, but the overall dipole moment dictates elution order.
-
Fraction 2 (Lower Rf ): The equatorial −CN / axial −OH isomer.
-
-
Spectroscopic Acquisition:
-
NMR: Dissolve 15 mg of each purified fraction in CDCl3 . Acquire 1H (400 MHz) and 13C (100 MHz) spectra. Utilize DEPT-135 to unambiguously differentiate the CH2 carbons ( C2,C3,C5,C6 ) from the CH and CH3 carbons [2].
-
IR: Prepare a thin film of each fraction on a NaCl plate. Acquire the vibrational spectra from 4000 to 400 cm −1 , paying strict attention to the 3400-3600 cm −1 ( −OH ) and 2200-2250 cm −1 ( −CN ) regions[4].
-
Workflow Visualization
The following diagram maps the logical progression from synthesis to definitive spectroscopic assignment, ensuring a closed-loop validation of the stereocenters.
Workflow for the synthesis, separation, and spectroscopic assignment of cyanohydrin diastereomers.
References
-
Edward, J. T., & Jitrangsri, C. (1975). "Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone." Canadian Journal of Chemistry. Available at:[Link]
-
"13.13 Uses of 13C NMR Spectroscopy." Organic Chemistry. Pressbooks. Available at:[Link]
-
"Synthesis, spectral, and structural characteristics of cyanohydrines derived from aliphatic cyclic ketones." ResearchGate. Available at:[Link]
-
"12.7 Interpreting Infrared Spectra." Organic Chemistry: A Tenth Edition. Pressbooks. Available at:[Link]
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 1-Propoxycyclohexane-1-carbonitrile
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the chemical purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility.[1][2] 1-Propoxycyclohexane-1-carbonitrile, a substituted cyclohexane derivative[3][4], serves as a valuable building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of impurities—even at trace levels—can have profound consequences, potentially altering biological activity, introducing toxicity, or compromising the stability of the final drug product.[5][6] Therefore, a robust, multi-faceted analytical strategy is essential to not only quantify the purity of synthesized 1-Propoxycyclohexane-1-carbonitrile but also to identify and characterize any process-related impurities and byproducts.
This guide provides an in-depth, field-proven comparison of critical analytical techniques for assessing the purity of 1-Propoxycyclohexane-1-carbonitrile. We will move beyond simple protocols to explain the scientific rationale behind selecting a synergistic combination of methods, ensuring a self-validating and trustworthy analytical workflow.
Context: Synthetic Origin and Potential Impurity Profile
To effectively hunt for impurities, one must first understand their likely origin. A common and efficient route to synthesize 1-alkoxycyclohexane-1-carbonitriles involves a variation of the Strecker synthesis, reacting a ketone with a cyanide source and an alcohol.[7][8][9] In our case, the synthesis of 1-Propoxycyclohexane-1-carbonitrile ( 3 ) would logically proceed from cyclohexanone ( 1 ), a cyanide source (e.g., TMSCN), and propanol ( 2 ).
This pathway, while effective, can generate a predictable profile of impurities that must be monitored.
-
Unreacted Starting Materials: Residual cyclohexanone ( 1 ) and propanol ( 2 ).
-
Key Intermediate: Cyclohexanone cyanohydrin ( 4 ), formed by the reaction of cyclohexanone and cyanide without the incorporation of the propoxy group.
-
Side-Products: Potential products from self-condensation of cyclohexanone or other side reactions.
-
Residual Solvents: Any solvents used during the reaction or work-up.
Caption: Synthetic pathway and potential impurity origins.
A Multi-Modal Analytical Workflow for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a sample's purity. A self-validating system relies on employing orthogonal methods—techniques that measure different chemical or physical properties—to ensure that what one method misses, another will detect. Our recommended workflow integrates Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with Photodiode Array detection (PDA), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Caption: Integrated workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatiles Detector
Expertise & Rationale: GC is the premier technique for analyzing volatile and thermally stable compounds.[1][10] Its high resolving power makes it ideal for separating our target compound from low-boiling-point impurities such as residual propanol, cyclohexanone, and other process solvents. The coupling with a Mass Spectrometer (MS) is critical; it acts as a definitive detector, providing molecular weight information and fragmentation patterns that allow for the unambiguous identification of separated components by comparing them to spectral libraries.[11][12]
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized 1-Propoxycyclohexane-1-carbonitrile in a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Instrumentation: A standard GC-MS system equipped with a split/splitless injector and a mass selective detector.
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL with a 50:1 split ratio.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 35-500.
-
Trustworthiness & Interpretation: The resulting Total Ion Chromatogram (TIC) will show peaks corresponding to each separated compound. The area of each peak is proportional to its concentration. Purity is calculated as the area of the main peak divided by the total area of all peaks. Crucially, the mass spectrum of each impurity peak can be analyzed to confirm its identity (e.g., cyclohexanone, MW 98.14 g/mol ). A pure sample will exhibit a single dominant peak with a mass spectrum consistent with 1-Propoxycyclohexane-1-carbonitrile (MW 167.25 g/mol ).[13]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity
Expertise & Rationale: HPLC is the gold standard for purity determination in the pharmaceutical industry, particularly for non-volatile or thermally sensitive compounds that are unsuitable for GC.[5][14] It excels at separating the target molecule from structurally similar, higher molecular weight impurities. Employing a Photodiode Array (PDA) detector adds a layer of validation; it acquires the full UV-Vis spectrum for every point in the chromatogram. This allows for a "peak purity" analysis, which can detect the presence of co-eluting impurities that would be missed by a standard UV detector.[15]
Experimental Protocol: HPLC-PDA
-
Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase (e.g., Acetonitrile/Water mixture). Filter through a 0.45 µm syringe filter.
-
Instrumentation: An HPLC system with a PDA detector.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
PDA Detection:
-
Wavelength: Monitor at 210 nm (nitriles have weak UV absorbance at low wavelengths).
-
Spectral Range: Acquire spectra from 200-400 nm for peak purity analysis.
-
Trustworthiness & Interpretation: The chromatogram will display separated peaks. Purity is determined by the relative peak area. The PDA software can compare spectra across a single peak (e.g., at the upslope, apex, and downslope). A spectrally pure peak will have identical spectra across its entire width. The presence of an underlying impurity will cause spectral dissimilarities, flagging the peak as impure even if it appears symmetrical.[15] This method is particularly effective for identifying the cyanohydrin intermediate ( 4 ), which is more polar and will have a different retention time than the target product.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
Expertise & Rationale: NMR spectroscopy provides unparalleled detail about a molecule's chemical structure.[5] While chromatography is excellent for separation and quantification, NMR confirms that the main component is indeed the correct structure and can detect and identify impurities, often without the need for reference standards. ¹H NMR provides information on the electronic environment of protons and their connectivity, while ¹³C NMR provides a count of unique carbon atoms. For substituted cyclohexanes, NMR is also crucial for confirming stereochemistry.[16][17][18]
Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments to Run:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Standard proton-decoupled carbon experiment.
-
(Optional) 2D NMR (COSY, HSQC): To aid in complex structural assignments if needed.
-
Trustworthiness & Interpretation:
-
Structural Confirmation: The ¹H and ¹³C spectra should be consistent with the structure of 1-Propoxycyclohexane-1-carbonitrile. Key expected signals include the triplet and sextet for the propyl chain, and complex multiplets for the cyclohexane ring protons.
-
Purity Assessment: Integration of the ¹H NMR signals allows for the quantification of impurities relative to the main compound, provided the impurity has unique, well-resolved signals. For example, the aldehydic proton of any residual cyclohexanone starting material would appear as a distinct signal far downfield. The presence of multiple sets of signals for the propyl or cyclohexane moieties could indicate isomeric impurities.
Comparative Data Summary
The true power of this multi-modal approach is evident when comparing the results from a high-purity sample against a crude, unpurified sample.
| Analytical Technique | Parameter | High Purity Sample (Expected) | Crude Sample (Hypothetical) | Rationale for Observation |
| GC-MS | Purity (TIC Area %) | > 99.5% | ~85% | GC separates volatile starting materials. |
| Identified Impurities | None detected | Cyclohexanone, Propanol | MS provides definitive identification of low MW impurities. | |
| HPLC-PDA | Purity (Area % @ 210nm) | > 99.5% | ~90% | HPLC separates less volatile, more polar impurities. |
| Peak Purity Analysis | Pass (Spectrally Homogeneous) | Main peak may fail or show shoulders | PDA detects co-eluting impurities like the cyanohydrin. | |
| ¹H NMR | Structural Confirmation | Spectrum matches target structure | Spectrum dominated by target, but with extra peaks | NMR provides definitive structural proof. |
| Impurity Signals | No significant impurity signals | Signals for cyclohexanone and cyanohydrin visible | Integration of unique signals allows for quantification. |
Conclusion
Assessing the purity of a critical synthetic intermediate like 1-Propoxycyclohexane-1-carbonitrile demands more than a single measurement. It requires a scientifically rigorous, multi-technique approach that provides a self-validating system of checks and balances. By strategically combining the strengths of GC-MS for volatile analysis, HPLC-PDA for robust purity quantification, and NMR for definitive structural confirmation, researchers and drug development professionals can build a complete and trustworthy profile of their material. This comprehensive understanding is indispensable for ensuring the quality, safety, and consistency required in the pharmaceutical industry.
References
- Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. J Pharm Anal, 14.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- ResearchGate. (n.d.). A Review on Impurity Profiling In Pharmaceutical Substances.
- Agilent Technologies. (2026, March 14). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. Spectroscopy Online.
- International Journal of Novel Research and Development. (2024, February). Impurity Profiling in different analytical techniques. IJNRD.org.
- The International Journal of Engineering Research. (n.d.). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. TIJER.org.
- Spectroscopy Online. (n.d.). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS.
- Journal of the Chemical Society D. (n.d.). The nuclear magnetic resonance method for determining conformational preferences in substituted cyclohexanes. Allowance for ring deformation. RSC Publishing.
- PubMed. (2000, February 15). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy.
- BenchChem. (n.d.). Cyclohexanecarbonitrile|CAS 766-05-2|Supplier.
- LCGC. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
- American Elements. (n.d.). 1-propoxycyclohexane-1-carbonitrile.
- Moravek, Inc. (2023, July 28). Why Is HPLC Ideal for Chemical Purity Testing?
- Elastomer Institut by OPR Group GmbH. (n.d.). Gas Chromatography with Mass Spectrometry (GC/MS).
- Molecules. (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. PMC.
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- BenchChem. (2025). Introduction: The Central Role of α-Aminonitriles.
- Chemistry Central Journal. (2011, October 4). A truly green synthesis of α-aminonitriles via Strecker reaction. PMC.
- BenchChem. (n.d.). 1-Methoxycyclohexane-1-carbonitrile.
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- 18. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemical Confirmation of Substituted Cyclohexanes: A Comparative Analytical Guide
Executive Summary
Determining the stereochemistry of substituted cyclohexanes presents unique analytical challenges due to their dynamic conformational behavior (e.g., chair-chair interconversion) and the subtle spatial differences between diastereomers and enantiomers. This guide provides an objective comparison of the three premier analytical modalities used to confirm relative and absolute stereochemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy , Single-Crystal X-ray Diffraction (SCXRD) , and Vibrational Circular Dichroism (VCD) .
Designed for drug development professionals and structural chemists, this guide dissects the causality behind each technique, provides self-validating experimental protocols, and establishes a definitive workflow for stereochemical assignment.
Comparative Analysis of Analytical Modalities
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the frontline tool for determining the relative configuration (e.g., cis/trans isomerism, axial/equatorial positioning) of cyclohexanes in solution.
-
The Causality of J-Coupling: The Karplus equation dictates that the magnitude of the vicinal coupling constant ( 3J ) is directly proportional to the orbital overlap between adjacent C-H bonds, which is governed by their dihedral angle. In a rigid chair conformation, trans-diaxial protons (180° dihedral) exhibit maximal orbital overlap, yielding large couplings (8–13 Hz). Conversely, axial-equatorial or equatorial-equatorial protons (~60° dihedral) yield smaller couplings (2–5 Hz)[1].
-
The Causality of NOESY: The Nuclear Overhauser Effect (NOE) relies on through-space dipole-dipole cross-relaxation. Because relaxation rates scale with r−6 (where r is the internuclear distance), only protons within ~5 Å produce observable cross-peaks. Strong NOE cross-peaks between 1,3-diaxial protons definitively establish their syn-axial spatial relationship.
Single-Crystal X-ray Diffraction (SCXRD)
X-ray crystallography is the gold standard for determining the absolute configuration of solid-state samples.
-
The Causality of Anomalous Dispersion: Standard elastic X-ray scattering is insensitive to inversion-symmetry breaking, yielding only relative stereochemistry. However, when a heavy atom (e.g., Br, S) is present, resonant scattering (anomalous dispersion) introduces phase shifts that break Friedel's law. This physical phenomenon allows the definitive distinction between enantiomers, quantified by the Flack parameter (a value near 0 confirms the correct absolute structure)[2],[3].
Vibrational Circular Dichroism (VCD)
VCD is the premier technique for assigning the absolute configuration of chiral molecules directly in solution, without the need for crystallization or heavy-atom derivatization[4].
-
The Causality of Chiroptical Absorption: VCD measures the differential absorption of left and right circularly polarized infrared light. This differential signal arises from the interference between the electric and magnetic transition dipole moments during a molecular vibration. Because these moments are exquisitely sensitive to the 3D spatial arrangement of atoms, the VCD spectrum serves as a robust stereochemical fingerprint[5],[6].
Quantitative Performance Comparison
The following table summarizes the operational parameters and physical mechanisms of each technique to guide instrument selection.
| Analytical Modality | Primary Output | Sample State | Causality / Physical Mechanism | Throughput | Key Limitations |
| NMR (J-coupling, NOESY) | Relative Configuration | Solution | Orbital overlap ( 3J ) & dipole-dipole relaxation (NOE) | High | Cannot determine absolute configuration without chiral derivatization. Signals average out in fast chair flips. |
| X-Ray Crystallography | Absolute Configuration | Single Crystal | Resonant scattering (anomalous dispersion) breaks Friedel's law | Low | Requires high-quality single crystals. Absolute assignment typically requires a heavy atom[3]. |
| VCD Spectroscopy | Absolute Configuration | Solution | Differential absorption of circularly polarized IR light | Medium | Requires extensive DFT computational modeling; highly sensitive to baseline artifacts[7]. |
Decision Matrix Workflow
Workflow for stereochemical assignment of substituted cyclohexanes based on physical state.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal control to verify the causality of the experimental choice before proceeding.
Protocol A: NMR-Based Relative Stereochemistry Determination
Because substituted cyclohexanes undergo rapid chair-chair interconversion at room temperature, observed J-values are often population-weighted averages[1]. This protocol isolates the static conformers.
-
Variable-Temperature (VT) Sample Preparation:
-
Action: Dissolve 10-15 mg of the compound in a low-freezing deuterated solvent (e.g., CD2Cl2 or toluene-d8).
-
Validation Checkpoint: Acquire a standard 1D 1 H NMR at 298 K. If multiplets are broad or averaged (e.g., 3J ≈ 7 Hz), the interconversion barrier is low.
-
-
Conformational Freezing via VT-NMR:
-
Action: Lower the probe temperature incrementally to -78°C to slow the chair flip below the NMR timescale.
-
Validation Checkpoint: Monitor the spectra. The system is validated when the averaged broad peaks split into distinct, sharp signals representing the static axial and equatorial conformers.
-
-
J-Coupling Extraction:
-
Action: Extract 3JHH values for the methine protons.
-
Validation Checkpoint: The sum of the extracted coupling constants must mathematically match the total width of the multiplet. A 3J > 10 Hz confirms a trans-diaxial relationship.
-
-
2D NOESY Acquisition:
-
Action: Acquire a 2D NOESY spectrum with a mixing time ( τm ) of 300–500 ms.
-
Validation Checkpoint: Check the diagonal peaks for pure absorptive phase. Evaluate the linear buildup of the NOE signal; cross-peaks between 1,3-diaxial protons validate the syn-axial assignment.
-
Protocol B: VCD-Based Absolute Configuration Assignment
VCD cannot be interpreted empirically; it requires rigorous computational modeling to match the experimental macroscopic observation with a Boltzmann-weighted ensemble of simulated conformers[7].
-
Baseline & IR Acquisition:
-
Action: Load the sample (0.1–0.5 M in CDCl3) into a BaF2 cell (75–100 µm pathlength). Acquire the unpolarized IR spectrum and the VCD spectrum.
-
Validation Checkpoint: Subtract the solvent baseline. The protocol is only valid if the maximum IR absorbance in the fingerprint region (1000–1500 cm −1 ) is strictly between 0.2 and 0.8 AU. Absorbance outside this range causes detector saturation or poor signal-to-noise ratios.
-
-
DFT Conformational Search:
-
Action: Perform a molecular mechanics conformational search, followed by Density Functional Theory (DFT) optimization (e.g., B3LYP/6-31G*) for all generated conformers.
-
Validation Checkpoint: Calculate the relative free energies ( ΔG ). The modeled ensemble is only valid if the included conformers account for >99% of the Boltzmann population distribution at 298 K.
-
-
Spectral Correlation & Assignment:
-
Action: Calculate the theoretical VCD spectra for the conformer ensemble and overlay them with the experimental data.
-
Validation Checkpoint: Do not rely on visual matching alone. Use a quantitative metric like the Enantiomeric Similarity Index (ESI). An ESI > 0.8 mathematically validates the absolute configuration assignment[5].
-
Sources
- 1. cis-1,2-dibromo-Cyclohexane|C6H10Br2|CAS 19246-38-9 [benchchem.com]
- 2. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Absolute configuration - Wikipedia [en.wikipedia.org]
- 5. Determination of molecular stereochemistry using vibrational circular dichroism spectroscopy: absolute configuration and solution conformation of 5-formyl-cis, cis-1,3,5-trimethyl-3-hydroxymethylcyclohexane-1-carboxylic acid lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Systematic approach to conformational sampling for assigning absolute configuration using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Cytotoxicity in Covalent Drug Design: A Comparative Guide to Nitrile-Containing Compounds
Introduction: The Renaissance of the Nitrile Warhead
In the landscape of targeted therapeutics, covalent inhibitors have experienced a massive resurgence. Historically, drug development programs avoided covalent binders due to the risk of permanent protein modification and idiosyncratic toxicity. However, the paradigm has shifted toward reversible covalent inhibitors .
As an application scientist evaluating hundreds of electrophilic warheads, I consistently observe that the nitrile group (–C≡N) offers a "Goldilocks" zone of reactivity. Nitriles are weaker electrophiles than acrylamides or haloketones, allowing them to form transient, reversible thioimidate or imidate adducts with active-site cysteine or serine residues1[1]. This reversible mechanism significantly reduces the off-target accumulation that plagues irreversible inhibitors 2[2].
Despite these advantages, discovery teams frequently misinterpret in vitro cytotoxicity data for nitrile hits. To advance safe candidates like nirmatrelvir or saxagliptin, we must mechanistically decouple intrinsic off-target reactivity from metabolically induced toxicity.
Mechanistic Causality: Why Nitriles Succeed (and Where They Fail)
When a nitrile-containing compound exhibits cytotoxicity in hepatic cell lines, the root cause is rarely the nitrile group itself. Overall, nitriles are considered a non-toxic functional group and are usually eliminated unchanged from the human body1[1].
The causality of nitrile cytotoxicity almost exclusively points to metabolic liability at the alpha-carbon . If a nitrile is attached to an alkyl chain with an adjacent alpha-proton (e.g., allylnitrile), it becomes a substrate for cytochrome P450 (CYP450) mixed-function oxidases in the liver. The enzyme hydroxylates the alpha-carbon to form an unstable cyanohydrin intermediate, which spontaneously decomposes to release toxic cyanide (CN⁻)3[3].
Conversely, positioning the nitrile on a fully substituted quaternary carbon (as seen in the breast cancer drug anastrozole) completely abolishes this oxidation pathway, preventing cyanide release and ensuring excellent biocompatibility4[4].
Caption: CYP450-mediated metabolism of nitriles and pathways to cytotoxicity vs. stability.
Comparative Performance Analysis
To contextualize the safety of nitriles, we must benchmark them against alternative covalent warheads. For instance, substituting a nitrile group with an alkyne increases the chemical barrier but leads to highly exothermic, irreversible binding, which can elevate off-target toxicity risks5[5].
Table 1: Comparative Cytotoxicity and Reactivity Profiles of Covalent Warheads
| Warhead Class | Example Compound | Binding Mechanism | Off-Target Toxicity Risk | HepG2 CC₅₀ (µM) | Cyanide Liability |
| α-Substituted Nitrile | Nirmatrelvir, Saxagliptin | Reversible Covalent | Low | > 100 | None |
| α-Unsubstituted Nitrile | Allylnitrile analogs | Reversible Covalent | Low | < 15 | High (CYP-mediated) |
| Acrylamide | Ibrutinib analogs | Irreversible Covalent | High | 10 - 30 | None |
| Alkyne | Experimental Mpro hits | Irreversible Covalent | Moderate | 25 - 50 | None |
Data synthesized from standard in vitro profiling of electrophilic libraries.
Self-Validating Experimental Protocols
A common pitfall in early drug discovery is running a simple cell viability assay (like MTT) and discarding a compound if it shows toxicity. As scientists, we must build self-validating systems that explain why a compound is toxic.
The following protocol is designed to definitively separate intrinsic off-target covalent toxicity from metabolically induced cyanide toxicity.
Protocol: Multiplexed Cytotoxicity and CYP450-Dependent Liability Assay
Step 1: Cell Culture & Metabolic Priming
-
Action: Seed HepG2 cells in a 96-well plate at 10,000 cells/well. Pre-treat with 2 mM phenobarbital for 48 hours prior to compound exposure.
-
Causality: We specifically choose HepG2 cells over standard HEK293 cells because HepG2 retains basal liver-like metabolic activity. Pre-treating with phenobarbital induces CYP450 overexpression, artificially maximizing the metabolic conversion of labile nitriles to ensure we do not miss hidden metabolic liabilities 3[3].
Step 2: The Self-Validating Compound Treatment
-
Action: Treat cells with the nitrile compound (dose-response, 0.1 to 100 µM) across three parallel experimental arms:
-
Arm A: Compound alone.
-
Arm B: Compound + 50 µM SKF 525-A (a broad-spectrum CYP450 inhibitor).
-
Arm C: Compound + 5 mM Glutathione (GSH scavenger).
-
-
Causality: This is the self-validating core of the assay. If the compound is intrinsically toxic due to off-target covalent binding, all arms will show cell death. However, if viability is rescued only in Arm B, the toxicity is definitively linked to CYP-mediated bioactivation (cyanide release) 3[3].
Step 3: Viability Readout
-
Action: After 48 hours, add CellTiter-Glo reagent to measure ATP levels (luminescence).
-
Causality: ATP quantification is less prone to chemical interference than tetrazolium-based (MTT) assays, which can be artificially reduced by certain electrophilic intermediates.
Step 4: Orthogonal Cyanide Confirmation
-
Action: Collect 50 µL of supernatant from Arm A prior to adding CellTiter-Glo. React with Naphthalene-2,3-dicarboxaldehyde (NDA) and taurine to form a fluorescent isoindole derivative (Ex/Em 418/460 nm).
-
Causality: This provides direct, quantitative proof that cyanide was released into the media, perfectly correlating metabolic cleavage with the observed drop in cell viability.
Caption: Self-validating workflow for assessing nitrile-induced cytotoxicity and cyanide release.
Conclusion & Best Practices for Medicinal Chemists
The nitrile group is an exceptionally powerful tool for designing reversible covalent inhibitors. When evaluating cytotoxicity, do not assume the warhead is inherently toxic. Implement self-validating assays to determine if the toxicity is metabolic. If cyanide release is detected, the medicinal chemistry solution is straightforward: substitute the alpha-carbon to block CYP450 hydroxylation. By applying these rigorous, mechanistically grounded workflows, development teams can safely advance highly potent nitrile therapeutics to the clinic.
References
- Source: nih.
- Source: nih.
- Source: nih.
- Source: researchgate.
- Source: acs.
Sources
- 1. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of allylnitrile to cyanide: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
1-Propoxycyclohexane-1-carbonitrile proper disposal procedures
Advanced Operational Guide: Safe Handling and Disposal of 1-Propoxycyclohexane-1-carbonitrile
Introduction Handling complex organic molecules requires moving beyond basic Safety Data Sheets (SDS) and understanding the fundamental mechanistic chemistry that dictates their behavior. 1-Propoxycyclohexane-1-carbonitrile (CAS: 1384429-48-4) is a prime example of a compound with a dual-hazard profile: it is both an aliphatic nitrile and an ether. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step protocol for the safe operational handling and disposal of this chemical, ensuring both biological safety and physical stability.
Mechanistic Toxicology & Reactivity Profile
To design a fail-safe disposal protocol, we must first establish the causality behind the compound's hazards.
-
Systemic Toxicity (The Nitrile Moiety) : The primary toxicological threat of 1-Propoxycyclohexane-1-carbonitrile does not stem from the parent molecule, but from its in vivo metabolism. In the liver,1[1]. This creates an unstable cyanohydrin intermediate that spontaneously decomposes, releasing highly toxic hydrogen cyanide (HCN). HCN subsequently binds to cytochrome c oxidase, inhibiting the electron transport chain and causing cellular hypoxia[1].
-
Physical Reactivity (The Propoxy Ether Moiety) : Because it contains a propoxy group, this compound is susceptible to auto-oxidation. When exposed to oxygen and light, radical abstraction of the hydrogen atom adjacent to the ether oxygen leads to the 2[2]. These peroxides are highly sensitive to shock, heat, and friction.
Fig 1. CYP450-mediated metabolism of 1-Propoxycyclohexane-1-carbonitrile to toxic cyanide.
Quantitative Hazard & Action Limits
Due to the ether linkage, 1-Propoxycyclohexane-1-carbonitrile must be managed strictly as a Class B Peroxide-Forming Chemical [3]. Relying solely on expiration dates is insufficient; operational safety requires quantitative validation.
Table 1: Storage and Testing Timelines for Class B Peroxide Formers
| Lifecycle Stage | Maximum Duration | Required Action |
|---|---|---|
| Unopened | 18 months from receipt | Dispose or perform quantitative test before use |
| Opened | 6 months | Perform quantitative peroxide test |
| Opened (Inhibited) | 12 months | Dispose unless testing confirms < 20 ppm |
| Evaporation/Distillation | N/A | Test immediately prior to procedure |
Table 2: Peroxide Concentration Action Limits
| Peroxide Concentration | Risk Level | Required Operational Action |
|---|---|---|
| < 20 ppm | Low | Safe for standard use or routine hazardous waste disposal. |
| 20 - 100 ppm | Moderate | Do not distill or concentrate. Segregate for immediate disposal or chemically treat to neutralize peroxides. |
| > 100 ppm | High / Explosive | DO NOT MOVE OR OPEN. Evacuate the immediate area and contact the EHS emergency response team[2]. |
Pre-Disposal Validation Workflow
Before this compound can be routed for disposal, it must undergo a strict validation process to prevent detonation during transit or incineration. This self-validating loop ensures that no assumptions are made about the chemical's physical stability.
Fig 2. Decision matrix for pre-disposal peroxide testing of ether-containing nitriles.
Step-by-Step Disposal Procedures
Prerequisites: Chemical fume hood, splash goggles, heavy-duty nitrile or butyl rubber gloves, flame-retardant lab coat, and peroxide test strips (e.g., Quantofix or Millipore-Sigma).
Phase 1: Visual Inspection & Peroxide Testing
-
Visual Check : Crucial Step. Before touching or moving the bottle, visually inspect the interior and the cap threads. If you observe clear crystals, solid precipitates, or a viscous oily layer, STOP . 3[3]. Contact EHS immediately.
-
Sampling : If the liquid is clear and free of precipitates, carefully transfer the bottle to a certified chemical fume hood.
-
Testing : Dip a peroxide test strip into the solvent for 1 second. Shake off excess liquid. Wait the manufacturer-specified time (usually 15-30 seconds) and compare the color to the quantitative scale.
-
Documentation : Write the test date and peroxide concentration (in ppm) directly on the hazardous waste label.
Phase 2: Waste Segregation & Labeling
-
Segregation : Do not mix 1-Propoxycyclohexane-1-carbonitrile with heavy metals, strong oxidizers, or strong acids. Metals can catalyze explosive peroxide decomposition, while acids can trigger premature HCN release[3].
-
EPA Waste Coding : Label the waste container clearly. If peroxides are present at reactive levels (>50 ppm), the waste must carry the EPA Hazardous Waste Number D003 (Reactivity) . Otherwise, classify it as standard hazardous organic waste[4].
-
Containerization : Use high-density polyethylene (HDPE) or amber glass containers to prevent further UV-induced auto-oxidation. 2[2].
Phase 3: Final Disposal Logistics
-
Incineration Methodology : The only acceptable method for the final disposal of organic nitriles is high-temperature incineration. The disposal facility must be equipped with nitrogen oxide (NOx) scrubbers to safely neutralize combustion byproducts[4].
-
Sewer Prohibition : Absolutely no down-drain disposal. Even trace amounts of organic nitriles are4 used in publicly owned treatment works (POTWs)[4].
Emergency Spill Response Protocol
-
Small Spills (< 1 Liter) : Eliminate all ignition sources immediately. Do not use combustible materials (like standard paper towels) to clean the spill if the peroxide concentration is unknown. Absorb the liquid with an inert, non-combustible material such as vermiculite or dry sand. Collect the absorbent using ceramic or plastic scoops (no metal) and place it in a sealed, labeled container for EHS pickup[2].
-
Large Spills : Evacuate the laboratory, isolate the area, and contact emergency hazmat responders immediately.
References[1] Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity. National Institutes of Health (NIH) / PubMed.https://pubmed.ncbi.nlm.nih.gov/1409860/[3] Management and Safety of Peroxide Forming Chemicals. Boston University Environmental Health & Safety.https://www.bu.edu/ehs/management-and-safety-of-peroxide-forming-chemicals/[2] Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. University of North Carolina (UNC) Environment, Health and Safety.https://ehs.unc.edu/lab/manual/chapter-13/[4] Toxic Pollutant Identification: Acrylonitrile Manufacturing. U.S. Environmental Protection Agency (EPA) NEPIS. https://nepis.epa.gov/
Sources
Navigating the Unseen: A Guide to Personal Protective Equipment for 1-Propoxycyclohexane-1-carbonitrile
The core principle of this guide is to foster a proactive safety culture that extends beyond mere compliance. By understanding the why behind each recommendation, you are empowered to make informed decisions, creating a self-validating system of laboratory safety.
Understanding the Risks: A Profile of Cyclohexane Carbonitriles
Derivatives of cyclohexane carbonitrile are classified as toxic if they come into contact with the skin, are inhaled, or are swallowed.[1] They are also known to cause skin and eye irritation.[2][1] Given these potential hazards, a comprehensive PPE strategy is not just recommended, but essential.
| Hazard Class | Potential Effects | Source Compounds for Hazard Assessment |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic or harmful if swallowed, in contact with skin, or if inhaled.[1][3][4] | Cyclohexanecarbonitrile, 3-Cyclohexene-1-carbonitrile, 1-Methylcyclohexane-1-carbonitrile |
| Skin Corrosion/Irritation | Causes skin irritation.[2][4] | 1-Methylcyclohexane-1-carbonitrile |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[2][4] | 1-Methylcyclohexane-1-carbonitrile |
| Flammability | Combustible liquid.[5][4] | Cyclohexanecarbonitrile, 1-Methylcyclohexane-1-carbonitrile |
Your First Line of Defense: Selecting the Right PPE
The selection of PPE is a critical step in mitigating the risks associated with handling 1-Propoxycyclohexane-1-carbonitrile. The following provides a detailed, step-by-step guide to ensure you are adequately protected.
Hand Protection: The Critical Barrier
Nitrile gloves are the recommended standard for handling a wide range of organic chemicals, including nitriles.[6][7] They offer good resistance to oils, greases, and some organic solvents.[6][7][8]
Protocol for Glove Selection and Use:
-
Material: Select high-quality nitrile gloves. Avoid latex gloves, as they offer poor protection against many organic solvents.
-
Thickness: A minimum thickness of 5-mil is recommended for splash protection. For more prolonged handling, consider thicker gloves.
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or cracking.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: Remove gloves without touching the outer contaminated surface with bare skin.
-
Disposal: Dispose of used gloves in a designated hazardous waste container.[9][10]
Eye and Face Protection: Shielding Your Vision
Given that related compounds cause serious eye irritation, robust eye and face protection is mandatory.[2][1]
-
Safety Glasses: At a minimum, safety glasses with side shields should be worn.
-
Chemical Splash Goggles: For any procedure with a risk of splashing, chemical splash goggles are required.
-
Face Shield: When handling larger quantities or in situations with a significant splash hazard, a face shield should be worn in conjunction with safety goggles.
Body Protection: A Barrier for Your Skin
A standard laboratory coat is required to protect against incidental skin contact. For procedures with a higher risk of splashes, a chemically resistant apron worn over the lab coat is recommended. Ensure the lab coat is fully buttoned and the sleeves are rolled down.
Respiratory Protection: Safeguarding Your Lungs
All handling of 1-Propoxycyclohexane-1-carbonitrile should be conducted within a certified chemical fume hood to minimize the risk of inhalation. If a situation arises where the concentration of vapors may exceed exposure limits, or if working outside of a fume hood is unavoidable, a respirator with an appropriate organic vapor cartridge is necessary.
Operational Plan: From Handling to Disposal
A comprehensive safety plan extends beyond PPE to include safe handling practices and proper disposal procedures.
Safe Handling and Storage
-
Ventilation: Always handle 1-Propoxycyclohexane-1-carbonitrile in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames, as related compounds are combustible.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Personal Hygiene: Wash hands thoroughly after handling the chemical, and before eating, drinking, or smoking.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Disposal Plan: A Responsible Conclusion to Your Work
Proper disposal of 1-Propoxycyclohexane-1-carbonitrile and any contaminated materials is a critical final step.
Protocol for Waste Disposal:
-
Waste Segregation: Collect all waste containing 1-Propoxycyclohexane-1-carbonitrile in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Containerization: Use a chemically compatible and leak-proof container. Ensure the container is kept closed when not in use.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "1-Propoxycyclohexane-1-carbonitrile".
-
Contaminated PPE: All used gloves, disposable lab coats, and other contaminated materials should be placed in the designated hazardous waste container.
-
Institutional Guidelines: Follow your institution's specific guidelines for hazardous waste pickup and disposal.
By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a culture of responsibility and scientific excellence within your laboratory.
References
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. echemi.com [echemi.com]
- 4. 1-Methylcyclohexane-1-carbonitrile | C8H13N | CID 12859572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. gloves.com [gloves.com]
- 7. soscleanroom.com [soscleanroom.com]
- 8. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 9. earthsafeppe.com [earthsafeppe.com]
- 10. blog.cleanspaceproject.com [blog.cleanspaceproject.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
